Product packaging for (1S,2S)-ML-SI3(Cat. No.:)

(1S,2S)-ML-SI3

Cat. No.: B7646692
M. Wt: 429.6 g/mol
InChI Key: OVTXOMMQHRIKGL-SFTDATJTSA-N
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Description

(1S,2S)-ML-SI3 is a useful research compound. Its molecular formula is C23H31N3O3S and its molecular weight is 429.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H31N3O3S B7646692 (1S,2S)-ML-SI3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1S,2S)-2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c1-29-23-14-8-7-13-22(23)26-17-15-25(16-18-26)21-12-6-5-11-20(21)24-30(27,28)19-9-3-2-4-10-19/h2-4,7-10,13-14,20-21,24H,5-6,11-12,15-18H2,1H3/t20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTXOMMQHRIKGL-SFTDATJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCCCC3NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)[C@H]3CCCC[C@@H]3NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801336630
Record name N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891016-02-7
Record name N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(1S,2S)-ML-SI3: An In-Depth Technical Guide to its Mechanism of Action on TRPML1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of (1S,2S)-ML-SI3, a small molecule modulator of the Transient Receptor Potential Mucolipin 1 (TRPML1) ion channel. TRPML1 is a crucial lysosomal cation channel, and its dysfunction is implicated in various lysosomal storage diseases, making it a significant target for therapeutic development. This document details the molecular interactions, functional consequences, and downstream cellular effects of this compound on TRPML1, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Introduction to TRPML1

Transient Receptor Potential Mucolipin 1 (TRPML1) is a non-selective cation channel predominantly localized to the membranes of late endosomes and lysosomes. It plays a vital role in regulating lysosomal calcium homeostasis, which is essential for a myriad of cellular processes including vesicular trafficking, autophagy, and lysosomal exocytosis.[1][2] The channel's activity is modulated by the endogenous lipid agonist phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and the acidic pH of the lysosomal lumen.[1] Genetic mutations in the MCOLN1 gene, which encodes TRPML1, lead to the neurodegenerative lysosomal storage disorder Mucolipidosis Type IV.

This compound: A Stereospecific Modulator of TRPML Channels

This compound, also known as (+)-trans-ML-SI3, is a stereoisomer of the broader ML-SI3 compound.[3][4] It exhibits distinct and stereospecific effects on the TRPML channel family. While it acts as an activator for TRPML2 and TRPML3, its primary and most studied action on TRPML1 is that of a potent inhibitor.[3][4][5][6] The trans-isomer of ML-SI3 is demonstrably more active than the cis-isomer.[4][5] It is important to note that the (1R,2R)-enantiomer, or (-)-trans-ML-SI3, is an even more potent inhibitor of TRPML1.[5][7]

Mechanism of Action of this compound on TRPML1

Binding Site and Molecular Interaction

Cryo-electron microscopy (cryo-EM) studies have elucidated the precise binding location of ML-SI3 on the human TRPML1 channel. This compound binds to a hydrophobic cavity formed by the S5 and S6 transmembrane helices and the PH1 helical domain of one TRPML1 subunit, as well as the S6 helix of the adjacent subunit.[1][2][8][9] This binding site is notably the same as that of the synthetic TRPML1 agonist, ML-SA1.[1][2][8] This shared binding pocket is the basis for the competitive nature of their interaction.

Competitive Inhibition of Agonist-Induced Activation

This compound functions as a competitive antagonist against the synthetic agonist ML-SA1.[1][2][8] By occupying the same binding site, this compound prevents ML-SA1 from docking and inducing the conformational changes necessary for channel opening. This results in the blockade of ML-SA1-mediated TRPML1 activation and subsequent lysosomal calcium efflux.[1]

Independence from Endogenous PI(3,5)P₂ Activation

A critical aspect of this compound's mechanism is its lack of effect on the activation of TRPML1 by its primary endogenous agonist, the lipid PI(3,5)P₂.[1][2][4][8] Electrophysiological studies have demonstrated that even in the presence of this compound, PI(3,5)P₂ can still effectively activate the TRPML1 channel. This suggests that PI(3,5)P₂ and this compound modulate channel gating through distinct allosteric mechanisms.

Downstream Cellular Consequences

By inhibiting TRPML1-mediated calcium release from lysosomes, this compound can impact several downstream cellular pathways. The most prominent of these is the inhibition of autophagy, a fundamental cellular recycling process.[1][2][10] Specifically, it has been shown to block the increase in LC3-II and p62 levels induced by hypoxia/reoxygenation.[10]

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds in their interaction with TRPML1.

CompoundAction on TRPML1IC₅₀ (µM)Reference(s)
This compound Inhibitor5.9[3][4][5]
(1R,2R)-ML-SI3Inhibitor1.6[5][7]
ML-SI3 (cis/trans mix)Inhibitor4.7[10][11]
CompoundAction on TRPML1EC₅₀ (µM)pHReference(s)
ML-SA1Agonist9.74.6[1]
ML-SA1Agonist15.37.4[1]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is crucial for directly measuring the ion channel activity of TRPML1 in response to various compounds.

  • Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their robust growth and high transfection efficiency.[1]

  • TRPML1 Expression: To facilitate measurements at the plasma membrane, a mutant form of TRPML1 with altered dileucine motifs (TRPML1-L/A or TRPML1-4A) is often transiently or stably expressed.[1][12] This mutation disrupts the lysosomal targeting signal, leading to increased channel expression on the cell surface. Expression can be induced, for example, by doxycycline.[12]

  • Solutions:

    • Extracellular Solution (pH 7.4): 140 mM NaCl, 5 mM KCl, 10 mM glucose, 20 mM HEPES, 1 mM MgCl₂, 1.5 mM CaCl₂, pH adjusted with NaOH.[1]

    • Extracellular Solution (pH 4.6): 140 mM sodium gluconate, 5 mM KCl, 10 mM glucose, 10 mM HEPES, 10 mM MES, 1 mM MgCl₂, 1.5 mM CaCl₂, pH adjusted with HCl.[1]

    • Intracellular (Pipette) Solution: 120 mM cesium methanesulfonate, 4 mM NaCl, 10 mM EGTA, 2 mM MgCl₂, 20 mM HEPES, 2 mM Tris-ATP, pH 7.2 with CsOH.[1]

  • Recording Protocol:

    • Obtain a whole-cell patch-clamp configuration.

    • Apply a voltage ramp protocol (e.g., -150 mV to +50 mV) to measure current-voltage relationships.[1]

    • Alternatively, use a step pulse protocol (e.g., holding potential of 0 mV, stepping to -80 mV to measure inward current, followed by a step to +20 mV for inactivation).[1]

    • Establish a baseline current in the extracellular solution.

    • Perfuse the cells with the extracellular solution containing the test compound (e.g., ML-SA1, this compound) at various concentrations.

    • Record the changes in current amplitude to determine the inhibitory or activatory effects.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in resolving the high-resolution structure of TRPML1 in complex with its modulators.

  • Protein Expression and Purification: Human TRPML1 is typically overexpressed in mammalian cells and purified using affinity chromatography.

  • Sample Preparation: The purified TRPML1 is reconstituted into a lipid environment, such as nanodiscs, to maintain its native conformation.[1] The ligand of interest, this compound, is added in excess.

  • Vitrification: The protein-ligand complex is applied to EM grids and rapidly frozen in liquid ethane to create a thin layer of vitreous ice.

  • Data Collection and Processing: The grids are imaged in a transmission electron microscope. A large number of particle images are collected and processed using specialized software to reconstruct a 3D map of the protein structure.[1]

Lysosomal Calcium Imaging

This method allows for the measurement of changes in lysosomal calcium concentration in live cells.

  • Calcium Indicator: A genetically encoded calcium indicator, such as GCaMP3, can be targeted to the lysosome by fusing it to the N-terminus of TRPML1 (GCaMP3-ML1).[13][14] Alternatively, chemical calcium dyes can be loaded into the cells.

  • Cell Culture and Transfection: Cells are cultured on glass-bottom dishes suitable for microscopy and transfected with the GCaMP3-ML1 construct.

  • Imaging: Live-cell imaging is performed using a confocal or fluorescence microscope.

  • Experimental Procedure:

    • Establish a baseline fluorescence of the lysosomally-targeted calcium indicator.

    • Add a TRPML1 agonist (e.g., ML-SA1) to induce lysosomal calcium release, which will be detected as an increase in fluorescence.[13]

    • To test for inhibition, pre-incubate the cells with this compound before adding the agonist. A reduction in the fluorescence signal upon agonist addition indicates inhibition of TRPML1.[15]

Visualizations

Signaling Pathways and Logical Relationships

ML-SI3_Mechanism_of_Action cluster_agonists Activators cluster_inhibitor Inhibitor ML_SA1 ML-SA1 (Synthetic Agonist) Binding_Site Hydrophobic Binding Pocket (S5/S6/PH1) ML_SA1->Binding_Site Binds to PI35P2 PI(3,5)P₂ (Endogenous Agonist) TRPML1 TRPML1 Channel PI35P2->TRPML1 Allosterically Activates ML_SI3 This compound ML_SI3->Binding_Site Competitively Binds to Channel_Activation Channel Activation TRPML1->Channel_Activation Channel_Inhibition Channel Inhibition TRPML1->Channel_Inhibition Binding_Site->TRPML1 Ca_Efflux Lysosomal Ca²⁺ Efflux Channel_Activation->Ca_Efflux Blocked_Efflux Blocked Ca²⁺ Efflux Channel_Inhibition->Blocked_Efflux Autophagy Downstream Signaling (e.g., Autophagy) Ca_Efflux->Autophagy Patch_Clamp_Workflow Start Start Cell_Prep Prepare HEK293T cells expressing TRPML1-4A Start->Cell_Prep Patch Obtain Whole-Cell Patch Configuration Cell_Prep->Patch Baseline Record Baseline Current (Extracellular Solution) Patch->Baseline Agonist Apply Agonist (ML-SA1) Baseline->Agonist Test for Activation Inhibitor Apply Inhibitor (this compound) Baseline->Inhibitor Test for Inhibition Washout Washout Agonist->Washout Inhibitor->Agonist Co-application Data_Analysis Analyze Current Traces (Determine IC₅₀/EC₅₀) Inhibitor->Data_Analysis Washout->Data_Analysis End End Data_Analysis->End

References

(1S,2S)-ML-SI3 as a TRPML2 and TRPML3 Activator: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Mucolipin (TRPML) channels are a subfamily of cation channels primarily localized to the endo-lysosomal compartment, where they play crucial roles in regulating ion homeostasis, membrane trafficking, and signal transduction. The three mammalian TRPML isoforms—TRPML1, TRPML2, and TRPML3—have distinct physiological functions and are implicated in various disease states, making them attractive targets for therapeutic intervention. This technical guide focuses on the synthetic small molecule (1S,2S)-ML-SI3, a stereoisomer of the broader TRPML modulator ML-SI3, which has emerged as a valuable pharmacological tool for the differential modulation of TRPML channel isoforms. Specifically, this compound functions as an activator of TRPML2 and TRPML3, while concurrently acting as an inhibitor of TRPML1. This unique activity profile allows for the targeted investigation of TRPML2 and TRPML3 function and presents opportunities for the development of novel therapeutics.

Quantitative Data Presentation

The pharmacological activity of this compound on the three human TRPML isoforms has been characterized using electrophysiological and calcium imaging techniques. The following tables summarize the key quantitative data for this compound and its enantiomer, (1R,2R)-ML-SI3, for comparative purposes.

CompoundTargetActivityEC50 (µM)IC50 (µM)Reference
This compound TRPML2Activator2.7-[1][2]
TRPML3Activator10.8-[1][2]
TRPML1Inhibitor-5.9[1][2]
(1R,2R)-ML-SI3 TRPML1Inhibitor-1.6
TRPML2Inhibitor-2.3
TRPML3Inhibitor-12.5

Table 1: Pharmacological Activities of ML-SI3 Enantiomers on Human TRPML Channels.

Signaling Pathways and Biological Roles

TRPML2 Activation and the Innate Immune Response

This compound-mediated activation of TRPML2 has significant implications for the innate immune system. TRPML2 is predominantly expressed in immune cells, and its expression is upregulated upon activation of Toll-like receptors (TLRs).[1][3] Activation of TRPML2, which is localized to recycling endosomes, triggers the release of intracellular calcium. This calcium signal is a critical step in the secretion of chemokines, such as CCL2 (also known as MCP-1).[3][4] The release of CCL2 acts as a chemoattractant, promoting the migration of macrophages and other immune cells to sites of inflammation, thereby amplifying the immune response.[3][4]

TRPML2_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Macrophage cluster_response Immune Response TLR_Ligand TLR Ligand (e.g., LPS) TLR Toll-like Receptor (TLR) TLR_Ligand->TLR Binds MyD88 MyD88/TRIF TLR->MyD88 Activates NFkB NF-κB Pathway MyD88->NFkB Activates TRPML2_gene TRPML2 Gene Transcription NFkB->TRPML2_gene Upregulates TRPML2_protein TRPML2 Channel (Recycling Endosome) TRPML2_gene->TRPML2_protein Translates to Ca_release Ca²⁺ Release TRPML2_protein->Ca_release Mediates ML_SI3 This compound ML_SI3->TRPML2_protein Activates Chemokine_vesicle Chemokine Vesicle (CCL2) Ca_release->Chemokine_vesicle Triggers Fusion Secretion CCL2 Secretion Chemokine_vesicle->Secretion Leads to Macrophage_migration Macrophage Migration Secretion->Macrophage_migration Promotes

TRPML2 activation in innate immunity.
TRPML3 Activation and Autophagy

The activation of TRPML3 by this compound is intricately linked to the cellular process of autophagy, a catabolic mechanism for the degradation of cellular components. TRPML3 is localized to autophagosomes and is endogenously activated by phosphatidylinositol-3-phosphate (PI3P), a lipid that accumulates on the phagophore during autophagy induction.[5][6] This activation leads to the release of calcium from the lumen of the autophagosome, which is a necessary step for autophagosome biogenesis and maturation.[5] Furthermore, TRPML3 activity is part of a positive feedback loop with the mTOR signaling pathway; mTOR inhibition promotes TRPML3 activation, which in turn can further suppress mTOR activity, thereby enhancing autophagy.[7][8]

TRPML3_Signaling_Pathway cluster_cell Cell Nutrient_starvation Nutrient Starvation mTORC1 mTORC1 Inhibition Nutrient_starvation->mTORC1 PI3K Class III PI3K (Vps34) mTORC1->PI3K Activates PI3P PI3P Accumulation (on Phagophore) PI3K->PI3P Produces TRPML3 TRPML3 Channel PI3P->TRPML3 Endogenous Activator TRPML3->mTORC1 Further Inhibits (Positive Feedback) Ca_release Ca²⁺ Release (from Phagophore) TRPML3->Ca_release Mediates ML_SI3 This compound ML_SI3->TRPML3 Pharmacological Activator Autophagosome_biogenesis Autophagosome Biogenesis & Maturation Ca_release->Autophagosome_biogenesis Promotes Autophagy Autophagy Autophagosome_biogenesis->Autophagy Leads to

TRPML3 activation in autophagy regulation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound on TRPML2 and TRPML3.

Whole-Cell Patch-Clamp Electrophysiology for EC50 Determination

This protocol is designed to measure the activation of TRPML2 and TRPML3 channels by this compound in a heterologous expression system.

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK293) cells.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Transfection: Transiently transfect HEK293 cells with a plasmid encoding human TRPML2 or TRPML3, along with a fluorescent reporter (e.g., GFP) to identify transfected cells. Use a suitable transfection reagent (e.g., FuGENE HD) according to the manufacturer's protocol. Perform experiments 24-48 hours post-transfection.

2. Electrophysiological Recordings:

  • Pipettes: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Intracellular Solution (in mM): 140 Cs-glutamate, 10 NaCl, 1 MgCl₂, 10 HEPES, pH 7.2 with CsOH.

  • Extracellular Solution (in mM): 145 Na-methanesulfonate, 5 NaCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, pH 7.4 with NaOH.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system.

  • Procedure:

    • Establish a whole-cell configuration on a GFP-positive cell.

    • Hold the membrane potential at 0 mV.

    • Apply a voltage ramp protocol, for example, from -100 mV to +100 mV over 200 ms, every 5 seconds.

    • Record baseline currents in the extracellular solution.

    • Perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) dissolved in the extracellular solution.

    • Record the current responses at each concentration until a steady-state is reached.

3. Data Analysis:

  • Measure the peak inward current at -100 mV for each concentration of this compound.

  • Subtract the baseline current from the agonist-evoked current.

  • Normalize the current responses to the maximal response.

  • Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the EC50 value.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_culture HEK293 Cell Culture Transfection Transfect with TRPML2/3 Plasmid Cell_culture->Transfection Whole_cell Establish Whole-Cell Configuration Transfection->Whole_cell Voltage_ramp Apply Voltage Ramp Protocol Whole_cell->Voltage_ramp Baseline Record Baseline Currents Voltage_ramp->Baseline Agonist_application Perfuse with Increasing Concentrations of This compound Baseline->Agonist_application Record_response Record Current Responses Agonist_application->Record_response Measure_current Measure Peak Inward Current Record_response->Measure_current Normalize Normalize Responses Measure_current->Normalize Dose_response Plot Dose-Response Curve Normalize->Dose_response EC50 Calculate EC50 Dose_response->EC50

Workflow for EC50 determination via patch-clamp.
Fura-2 AM Calcium Imaging for EC50 Determination

This protocol measures the increase in intracellular calcium concentration upon activation of TRPML2 and TRPML3 by this compound.

1. Cell Culture and Transfection:

  • As described in the patch-clamp protocol.

2. Dye Loading:

  • Fura-2 AM Stock Solution: Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.

  • Loading Buffer: Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES, pH 7.4.

  • Procedure:

    • Plate transfected cells on glass-bottom dishes.

    • Wash cells once with Loading Buffer.

    • Incubate cells with 2-5 µM Fura-2 AM in Loading Buffer for 30-45 minutes at 37°C.

    • Wash cells twice with Loading Buffer and incubate for a further 30 minutes to allow for de-esterification of the dye.

3. Calcium Imaging:

  • Imaging System: Use an inverted fluorescence microscope equipped with a ratiometric imaging system capable of alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • Procedure:

    • Mount the dish on the microscope stage and continuously perfuse with Loading Buffer.

    • Acquire baseline fluorescence ratios (F340/F380) from individual transfected cells.

    • Apply increasing concentrations of this compound to the cells.

    • Record the change in the F340/F380 ratio over time.

4. Data Analysis:

  • Calculate the peak change in the F340/F380 ratio for each agonist concentration.

  • Normalize the responses to the maximal response.

  • Plot the normalized response as a function of the this compound concentration and fit the data to a Hill equation to determine the EC50 value.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_loading Dye Loading cluster_imaging Imaging cluster_analysis Data Analysis Cell_culture HEK293 Cell Culture on Glass-Bottom Dish Transfection Transfect with TRPML2/3 Plasmid Cell_culture->Transfection Fura2_loading Incubate with Fura-2 AM Transfection->Fura2_loading De_esterification Allow for De-esterification Fura2_loading->De_esterification Baseline Record Baseline F340/F380 Ratio De_esterification->Baseline Agonist_application Apply Increasing Concentrations of This compound Baseline->Agonist_application Record_response Record Change in F340/F380 Ratio Agonist_application->Record_response Measure_ratio Calculate Peak Ratio Change Record_response->Measure_ratio Normalize Normalize Responses Measure_ratio->Normalize Dose_response Plot Dose-Response Curve Normalize->Dose_response EC50 Calculate EC50 Dose_response->EC50

Workflow for EC50 determination via calcium imaging.

Implications for Drug Development

The selective activation of TRPML2 and TRPML3 by this compound opens up several avenues for therapeutic development.

  • Immunomodulation: Given the role of TRPML2 in chemokine secretion and immune cell migration, agonists like this compound could be explored for their potential to enhance the immune response in contexts such as cancer immunotherapy or infectious diseases.

  • Autophagy Induction: The ability of TRPML3 activators to promote autophagy suggests their potential use in treating neurodegenerative diseases characterized by the accumulation of protein aggregates, such as Alzheimer's and Parkinson's disease. By enhancing the clearance of these toxic proteins, TRPML3 activation could offer a neuroprotective strategy.

  • Lysosomal Storage Disorders: While TRPML1 deficiency is the cause of Mucolipidosis Type IV, the functional overlap between TRPML isoforms suggests that activation of TRPML2 or TRPML3 might partially compensate for the loss of TRPML1 function, offering a potential therapeutic approach.

Conclusion

This compound is a powerful and selective pharmacological tool for the study of TRPML2 and TRPML3 channels. Its ability to activate these channels provides a means to investigate their physiological roles in innate immunity and autophagy, respectively. The distinct activity profile of this compound compared to its enantiomer underscores the stereospecificity of TRPML channel modulation. For drug development professionals, the targeted activation of TRPML2 and TRPML3 presents exciting opportunities for the development of novel therapeutics for a range of diseases with unmet medical needs. Further research into the downstream consequences of TRPML2 and TRPML3 activation will be crucial for translating these findings into clinical applications.

References

An In-depth Technical Guide to the Discovery and Initial Characterization of (1S,2S)-ML-SI3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and initial biological characterization of (1S,2S)-ML-SI3, a stereoisomer of the known transient receptor potential mucolipin (TRPML) channel modulator, ML-SI3. This document details its unique pharmacological profile, its effects on cellular signaling pathways, and provides detailed protocols for its synthesis and key characterization assays.

Introduction to this compound

This compound, also known as (+)-trans-ML-SI3, is a synthetic small molecule that has emerged as a valuable tool for studying the physiology and pharmacology of the TRPML family of endo-lysosomal cation channels.[1] Unlike its parent compound, ML-SI3, which acts as a general antagonist of TRPML channels, this compound exhibits a distinct and dualistic activity profile.[1][2] It functions as an activator of TRPML2 and TRPML3 channels while simultaneously acting as a potent inhibitor of the TRPML1 channel.[3] This unique selectivity makes this compound a powerful pharmacological probe to dissect the individual contributions of TRPML channel isoforms in various cellular processes, including calcium signaling and autophagy.[4]

The discovery of the stereospecific activities of the enantiomers of trans-ML-SI3 highlighted the critical role of chirality in the interaction with TRPML channels.[5] The development of a chiral pool synthesis method has enabled the production of enantiomerically pure this compound, facilitating its detailed characterization.[5]

Quantitative Data Presentation

The initial characterization of this compound involved a series of electrophysiological and cell-based assays to determine its potency and efficacy on the three human TRPML channel isoforms. The key quantitative data are summarized in the tables below.

TargetActivityIC50 / EC50 (μM)
TRPML1 Inhibition5.9
TRPML2 Activation2.7
TRPML3 Activation10.8
Table 1: In vitro activity of this compound on human TRPML channels.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and key experiments cited in the initial characterization of this compound.

Chiral Synthesis of this compound

The enantiomerically pure synthesis of this compound can be achieved through a chiral pool synthesis approach starting from commercially available (1S,2R)-configured cis-2-aminocyclohexanol.[5] The following is a generalized protocol based on published methods.[5][6]

Step 1: Boc Protection of (1S,2R)-cis-2-aminocyclohexanol

  • Dissolve (1S,2R)-cis-2-aminocyclohexanol in a suitable solvent such as dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc)2O and a base (e.g., triethylamine) to the solution.

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work up the reaction and purify the product by column chromatography to yield Boc-protected aminocyclohexanol.

Step 2: Mesylation of the Hydroxyl Group

  • Dissolve the Boc-protected aminocyclohexanol in DCM.

  • Cool the solution to 0°C and add triethylamine followed by methanesulfonyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction, extract the product, and purify by column chromatography to obtain the mesylate.

Step 3: Azide Substitution

  • Dissolve the mesylate in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium azide and heat the reaction mixture.

  • Monitor the reaction by TLC. Upon completion, perform an aqueous workup and extract the product.

  • Purify the resulting azide by column chromatography.

Step 4: Reduction of the Azide and Boc Deprotection

  • Dissolve the azide in a suitable solvent like methanol.

  • Perform a reduction of the azide to the amine using a reducing agent such as hydrogen gas with a palladium catalyst.

  • Following the reduction, treat the reaction mixture with a strong acid (e.g., hydrochloric acid in dioxane) to remove the Boc protecting group.

  • Isolate the resulting diamine salt.

Step 5: Sulfonylation

  • Dissolve the diamine salt in a solvent like DCM and add a base (e.g., triethylamine).

  • Add benzenesulfonyl chloride and stir the reaction at room temperature.

  • Monitor the reaction by TLC. After completion, perform an aqueous workup and purify the product by column chromatography.

Step 6: N-Arylation

  • The final step involves the N-arylation with 1-(2-methoxyphenyl)piperazine. This can be achieved through various cross-coupling reactions, such as the Buchwald-Hartwig amination.

  • Combine the sulfonamide product with 1-(2-methoxyphenyl)piperazine, a palladium catalyst, a suitable ligand, and a base in an appropriate solvent.

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Cool the reaction, filter off the catalyst, and purify the final product, this compound, by column chromatography.

Synthesis_Workflow A (1S,2R)-cis-2-aminocyclohexanol B Boc Protection A->B Boc2O, Et3N C Mesylation B->C MsCl, Et3N D Azide Substitution C->D NaN3, DMF E Reduction & Boc Deprotection D->E H2, Pd/C then HCl F Sulfonylation E->F PhSO2Cl, Et3N G N-Arylation F->G 1-(2-MeOPh)piperazine, Pd catalyst, base H This compound G->H

Synthetic workflow for this compound.
Electrophysiology (Whole-Cell Patch Clamp)

To determine the IC50 and EC50 values of this compound, whole-cell patch-clamp recordings are performed on HEK293 cells stably expressing human TRPML1, TRPML2, or TRPML3.[7]

Cell Preparation:

  • Plate HEK293 cells stably expressing the target TRPML channel onto glass coverslips 24-48 hours before the experiment.

  • Use a suitable culture medium (e.g., DMEM with 10% FBS and a selection antibiotic).

Recording Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 3 Mg-ATP, 0.2 Na-GTP (pH 7.2 with CsOH).

Recording Protocol:

  • Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a gigaohm seal with a target cell and then rupture the membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of 0 mV.

  • Apply voltage ramps from -140 mV to +100 mV over 190 ms, repeated every 20 seconds to elicit TRPML currents.[7]

  • For inhibition studies (TRPML1), first apply a known agonist (e.g., ML-SA1) to activate the channels, then co-apply different concentrations of this compound.

  • For activation studies (TRPML2 and TRPML3), apply increasing concentrations of this compound directly.

  • Record the current responses and analyze the data to determine concentration-response curves and calculate IC50/EC50 values.

Patch_Clamp_Workflow A Prepare HEK293 cells expressing TRPML channels D Establish whole-cell patch clamp configuration A->D B Prepare external and internal recording solutions B->D C Pull glass pipettes (3-5 MΩ) C->D E Apply voltage ramps (-140 to +100 mV) D->E F Apply this compound at varying concentrations E->F G Record and analyze current responses F->G H Determine IC50/EC50 values G->H

Whole-cell patch clamp experimental workflow.
Intracellular Calcium Imaging

Intracellular calcium levels are measured using the ratiometric fluorescent dye Fura-2 AM.[8][9]

Cell Preparation:

  • Plate cells (e.g., HEK293 or HeLa) onto glass-bottom dishes.

  • Grow cells to 70-80% confluency.

Dye Loading:

  • Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in a physiological salt solution (e.g., HBSS).

  • Wash the cells once with HBSS.

  • Incubate the cells with the Fura-2 AM loading buffer for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 20 minutes.

Imaging Protocol:

  • Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.

  • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.

  • Record a baseline fluorescence ratio (F340/F380) for a few minutes.

  • Apply this compound (for TRPML2/3 activation) or an agonist followed by this compound (for TRPML1 inhibition).

  • Continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration.

  • At the end of the experiment, calibrate the Fura-2 signal using ionomycin in the presence of high and low calcium concentrations to determine Rmin and Rmax for calculating absolute calcium concentrations.[8]

Autophagy Assay (LC3 Western Blot)

The effect of this compound on autophagy is assessed by monitoring the conversion of LC3-I to LC3-II via Western blotting.[10][11] An increase in the LC3-II/LC3-I ratio is indicative of an increase in autophagosome formation.

Cell Treatment:

  • Plate cells (e.g., HeLa or Neuro2A) and treat with this compound at the desired concentration and for the desired time.

  • Include positive (e.g., starvation, rapamycin) and negative (vehicle) controls.

  • To assess autophagic flux, treat a parallel set of cells with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) in the presence or absence of this compound.[12]

Western Blot Protocol:

  • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE using a 12-15% polyacrylamide gel to resolve LC3-I (16-18 kDa) and LC3-II (14-16 kDa).

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Image the blot and perform densitometric analysis to quantify the LC3-II/LC3-I ratio. Normalize to a loading control like GAPDH or β-actin.

Signaling Pathways

This compound modulates cellular signaling primarily through its direct interaction with TRPML channels, which are key regulators of endo-lysosomal calcium homeostasis.

TRPML1 Inhibition and Autophagy

TRPML1 is a crucial component of the autophagy pathway, where it is involved in the fusion of autophagosomes with lysosomes. By inhibiting TRPML1, this compound can block this fusion step, leading to an accumulation of autophagosomes. This is reflected in an increased LC3-II/LC3-I ratio.[4]

TRPML1_Pathway cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm TRPML1 TRPML1 Ca_lys Ca2+ Autophagosome Autophagosome Autolysosome Autolysosome Ca_lys->Autolysosome Ca2+ release (required for fusion) Autophagosome->Autolysosome Fusion MLSI3 This compound MLSI3->TRPML1 Inhibits

Inhibition of TRPML1 by this compound blocks autophagosome-lysosome fusion.
TRPML2/3 Activation and Calcium Signaling

Activation of TRPML2 and TRPML3 by this compound leads to the release of calcium from endo-lysosomal stores into the cytoplasm. This localized increase in calcium can trigger a variety of downstream signaling events, depending on the cell type and context. These can include effects on vesicle trafficking, exocytosis, and gene expression.

TRPML23_Pathway cluster_endolysosome Endo-lysosome cluster_cytoplasm Cytoplasm TRPML23 TRPML2 / TRPML3 Ca_cyto Cytosolic Ca2+ (increase) TRPML23->Ca_cyto Ca2+ release Ca_endo Ca2+ Downstream Downstream Signaling (e.g., vesicle trafficking) Ca_cyto->Downstream MLSI3 This compound MLSI3->TRPML23 Activates

Activation of TRPML2/3 by this compound leads to cytosolic calcium release.

Conclusion

This compound is a unique and valuable pharmacological tool for the study of TRPML channels. Its stereospecific, dualistic activity allows for the selective modulation of TRPML1 versus TRPML2 and TRPML3, providing a means to investigate the distinct physiological roles of these important endo-lysosomal ion channels. The detailed protocols and data presented in this guide are intended to facilitate further research into the complex biology of TRPML channels and their role in health and disease.

References

Stereospecificity of ML-SI3 Isomers: A Technical Guide to their Differential Effects on TRPML Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereospecific effects of ML-SI3 isomers on the Transient Receptor Potential Mucolipin (TRPML) family of ion channels. It is intended to serve as a comprehensive resource for researchers in academia and industry engaged in the study of lysosomal signaling and the development of therapeutics targeting TRPML channels.

Introduction: The Significance of Stereochemistry in TRPML Modulation

ML-SI3 has emerged as a valuable chemical tool for probing the function of TRPML channels, which are critical regulators of lysosomal physiology, including calcium homeostasis, autophagy, and membrane trafficking.[1] Subsequent research has revealed that the biological activity of ML-SI3 is highly dependent on its stereochemistry, with the individual enantiomers exhibiting distinct and sometimes opposing effects on different TRPML isoforms. A clear understanding of these stereospecific interactions is paramount for the accurate interpretation of experimental results and the rational design of selective TRPML modulators. This guide summarizes the current knowledge on the differential pharmacology of (+)-ML-SI3 and (-)-ML-SI3, provides detailed experimental protocols for their characterization, and visualizes the key signaling pathways involved.

Data Presentation: Quantitative Analysis of ML-SI3 Isomer Activity

The differential effects of the trans-isomers of ML-SI3 on TRPML channels have been quantified through various functional assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for the (+)-(1S,2S) and (-)-(1R,2R) enantiomers of trans-ML-SI3.

Table 1: Inhibitory Activity (IC50) of trans-ML-SI3 Enantiomers on TRPML Channels [2]

CompoundTRPML1 (μM)TRPML2 (μM)TRPML3 (μM)
(-)-(1R,2R)-trans-ML-SI31.6 ± 0.72.3 ± 1.112.5 ± 7.6
(+)-(1S,2S)-trans-ML-SI35.9 ± 1.7--

Note: A '-' indicates no significant inhibitory activity was observed.

Table 2: Agonist Activity (EC50) of trans-ML-SI3 Enantiomers on TRPML Channels

CompoundTRPML1 (μM)TRPML2 (μM)TRPML3 (μM)
(-)-(1R,2R)-trans-ML-SI3---
(+)-(1S,2S)-trans-ML-SI3-2.7 ± 1.410.8 ± 0.5

Note: A '-' indicates no significant agonist activity was observed.

These data clearly demonstrate the stereospecific and isoform-selective nature of ML-SI3's interaction with TRPML channels. The (-)-enantiomer is a potent inhibitor of TRPML1 and TRPML2, with weaker activity at TRPML3. In contrast, the (+)-enantiomer is a less potent inhibitor of TRPML1 and acts as an agonist for TRPML2 and TRPML3.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the stereospecific effects of ML-SI3 isomers.

Stereoselective Synthesis of (R,R)-trans-ML-SI3 and (S,S)-trans-ML-SI3

The enantiomerically pure trans-isomers of ML-SI3 can be synthesized from commercially available chiral precursors.[3][4] Two effective methods, the "sulfamidate route" and the "mesylate route," have been described, both starting from enantiopure cis-2-aminocyclohexanols.[4]

3.1.1. Mesylate Route (Example for (1R,2R)-trans-ML-SI3) [4]

  • Mesylation: (1R,2S)-cis-2-aminocyclohexanol is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM) at 0°C to yield the corresponding mesylate.

  • Azide Substitution: The mesylate is then treated with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) to induce an SN2 reaction, resulting in the inversion of stereochemistry at the carbon bearing the mesylate group and formation of the trans-azido alcohol.

  • Boc Protection: The amino group of the resulting trans-azido alcohol is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O).

  • Sulfonylation: The hydroxyl group is then reacted with benzenesulfonyl chloride in the presence of a base.

  • Staudinger Reduction: The azide is reduced to the primary amine using triphenylphosphine followed by water.

  • Piperazine Coupling: The resulting amine is coupled with 1-(2-methoxyphenyl)piperazine.

  • Boc Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final product, (1R,2R)-trans-ML-SI3.

A similar route starting from (1S,2R)-cis-2-aminocyclohexanol yields the (1S,2S)-trans-ML-SI3 enantiomer.

Calcium Imaging Assay for IC50/EC50 Determination

Intracellular calcium measurements are a common method to assess the activity of TRPML channel modulators.[5]

3.2.1. Cell Culture and Loading:

  • HEK293 cells stably expressing a plasma membrane-targeted variant of human TRPML1, TRPML2, or TRPML3 are seeded onto 96-well black-walled, clear-bottom plates.

  • On the day of the experiment, the culture medium is removed, and the cells are loaded with a calcium-sensitive dye, such as Fura-2 AM (acetoxymethyl ester), in a buffered saline solution (e.g., Hanks' Balanced Salt Solution, HBSS) for 30-60 minutes at 37°C.

  • After loading, the cells are washed with HBSS to remove excess dye.

3.2.2. Fluorescence Measurement:

  • The plate is placed in a fluorescence plate reader capable of kinetic measurements with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of ~510 nm.

  • For IC50 Determination (Antagonist Mode):

    • A baseline fluorescence is recorded.

    • Cells are pre-incubated with varying concentrations of the ML-SI3 isomer for a short period.

    • A fixed concentration of a known TRPML agonist (e.g., ML-SA1 for TRPML1) is added to all wells to stimulate calcium influx.

    • The change in the F340/F380 fluorescence ratio is recorded over time.

  • For EC50 Determination (Agonist Mode):

    • A baseline fluorescence is recorded.

    • Varying concentrations of the ML-SI3 isomer are added to the wells.

    • The change in the F340/F380 fluorescence ratio is recorded over time.

3.2.3. Data Analysis:

  • The change in fluorescence ratio (F340/F380) is normalized to the baseline.

  • For IC50 determination, the percentage of inhibition at each concentration of the ML-SI3 isomer is calculated relative to the response of the agonist alone.

  • For EC50 determination, the percentage of maximal activation at each concentration of the ML-SI3 isomer is calculated.

  • The data are fitted to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 or EC50 values.[6]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents and provides detailed information about channel gating and pharmacology.[7][8]

3.3.1. Cell Preparation:

  • HEK293 cells expressing the TRPML channel of interest are grown on glass coverslips. To facilitate plasma membrane recordings of these predominantly lysosomal channels, a mutant version lacking the lysosomal targeting motif is often used.[7]

  • On the day of the experiment, a coverslip is transferred to a recording chamber on the stage of an inverted microscope.

3.3.2. Recording:

  • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an intracellular solution containing, for example, Cs-methanesulfonate to block potassium channels.

  • The extracellular solution is typically a buffered saline solution.

  • After establishing a whole-cell configuration, the membrane potential is held at a negative potential (e.g., -60 mV).

  • Currents are elicited by voltage ramps or steps.

  • For IC50 Determination:

    • A stable baseline current is recorded.

    • A known TRPML agonist is applied to activate the channel.

    • Once a stable agonist-evoked current is achieved, increasing concentrations of the ML-SI3 isomer are co-applied.

    • The reduction in current amplitude is measured.

  • For EC50 Determination:

    • A stable baseline current is recorded.

    • Increasing concentrations of the ML-SI3 isomer are applied to the cell.

    • The increase in current amplitude is measured.

3.3.3. Data Analysis:

  • The current amplitudes are measured at a specific voltage.

  • The percentage of inhibition or activation is calculated for each concentration of the ML-SI3 isomer.

  • The data are fitted to a dose-response curve to determine the IC50 or EC50 values.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the study of ML-SI3 isomers.

TRPML1_Autophagy_Signaling cluster_lysosome Lysosome cluster_cytosol Cytosol cluster_nucleus Nucleus TRPML1 TRPML1 Ca2_cytosol Ca2+ TRPML1->Ca2_cytosol Ca2+ Efflux Ca2_lysosome Ca2+ ML_SI3_minus (-)-ML-SI3 ML_SI3_minus->TRPML1 Inhibits ML_SA1 ML-SA1 (Agonist) ML_SA1->TRPML1 Activates Calcineurin Calcineurin Ca2_cytosol->Calcineurin Activates Autophagosome_Lysosome_Fusion Autophagosome-Lysosome Fusion Ca2_cytosol->Autophagosome_Lysosome_Fusion Promotes TFEB_P TFEB-P Calcineurin->TFEB_P Dephosphorylates TFEB TFEB TFEB_P->TFEB TFEB_nucleus TFEB TFEB->TFEB_nucleus Nuclear Translocation Autophagy_Genes Autophagy & Lysosomal Genes Autophagy Autophagy Autophagy_Genes->Autophagy Autophagosome_Lysosome_Fusion->Autophagy TFEB_nucleus->Autophagy_Genes Promotes Transcription TRPML2_Signaling_Immune_Cell cluster_endosome Recycling Endosome cluster_cytosol Cytosol TRPML2 TRPML2 Ca2_cytosol Ca2+ TRPML2->Ca2_cytosol Ca2+ Efflux Ca2_endosome Ca2+ ML_SI3_plus (+)-ML-SI3 ML_SI3_plus->TRPML2 Activates ML_SI3_minus (-)-ML-SI3 ML_SI3_minus->TRPML2 Inhibits Vesicle_Trafficking Vesicle Trafficking Ca2_cytosol->Vesicle_Trafficking Regulates Chemokine_Secretion Chemokine Secretion Vesicle_Trafficking->Chemokine_Secretion Leads to Calcium_Imaging_Workflow cluster_assay_type start Seed cells in 96-well plate load_dye Load cells with Fura-2 AM start->load_dye wash Wash to remove excess dye load_dye->wash baseline Measure baseline fluorescence (F340/F380) wash->baseline add_compound Add ML-SI3 isomer baseline->add_compound add_agonist Add TRPML agonist (for antagonist assay) add_compound->add_agonist Antagonist Mode measure_response Measure fluorescence change over time add_compound->measure_response Agonist Mode add_agonist->measure_response analyze Analyze data and calculate IC50/EC50 measure_response->analyze end End analyze->end

References

An In-depth Technical Guide to the (1S,2S)-ML-SI3 Binding Site on TRPML Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transient Receptor Potential Mucolipin (TRPML) channels are critical regulators of intracellular ion homeostasis, particularly within the endo-lysosomal system. Their dysfunction is implicated in various human diseases, making them attractive therapeutic targets. (1S,2S)-ML-SI3 is a stereoisomer of the broader ML-SI3 compound, which acts as a modulator of TRPML channel activity. This technical guide provides a comprehensive overview of the this compound binding site on TRPML channels, with a primary focus on TRPML1. We delve into the structural basis of this interaction, detail the experimental methodologies used for its characterization, present quantitative binding and functional data, and visualize the associated signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and drug development professionals working on TRPML channel modulation.

Introduction to TRPML Channels and this compound

The TRPML subfamily, consisting of TRPML1, TRPML2, and TRPML3, are non-selective cation channels primarily localized to endosomes and lysosomes.[1] They play essential roles in a variety of cellular processes, including lysosomal calcium signaling, lipid trafficking, autophagy, and ion homeostasis.[2][3] Dysfunctional TRPML1 is the direct cause of the neurodegenerative lysosomal storage disorder Mucolipidosis type IV (MLIV).[4][5]

This compound is a specific stereoisomer of the chemical modulator ML-SI3.[6] Unlike its enantiomer, (1R,2R)-ML-SI3, which generally acts as an inhibitor across the TRPML family, this compound exhibits a more complex pharmacological profile.[1] It functions as a potent inhibitor of TRPML1 while acting as an activator for TRPML2 and TRPML3.[1][6] This unique activity profile makes this compound a valuable tool for dissecting the individual roles of TRPML channel isoforms and a potential starting point for the development of isoform-selective therapeutics.

The this compound Binding Site on TRPML1

High-resolution structural studies, primarily cryo-electron microscopy (cryo-EM), have been instrumental in elucidating the binding site of ML-SI3 on the TRPML1 channel.

Structural Insights from Cryo-EM

A cryo-EM structure of human TRPML1 in complex with ML-SI3, resolved at 2.9 Å, reveals that the molecule binds within a hydrophobic cavity.[2][3][7] This binding pocket is formed by residues from the S5 and S6 transmembrane helices and the PH1 pore helix of a single TRPML1 subunit.[2][3][7] Notably, this is the same binding site occupied by the synthetic agonist ML-SA1.[2][3][7] The binding of ML-SI3 stabilizes the channel in a closed conformation, thereby inhibiting ion flux.[7]

The key features of the binding site include:

  • Location: A hydrophobic pocket situated at the interface of the S5, S6, and PH1 domains.[2][3]

  • Nature of Interaction: The binding is primarily driven by hydrophobic interactions between the small molecule and the amino acid residues lining the cavity.

  • Conformational State: The ML-SI3-bound structure of TRPML1 resembles the apo (unbound) closed state of the channel.[7]

Quantitative Data: Binding Affinities and Functional Modulation

The interaction of this compound and its related isomers with TRPML channels has been quantified through various functional assays, primarily electrophysiology. The following tables summarize the key quantitative data available.

CompoundChannelActivityIC50 / EC50 (μM)Reference
This compound TRPML1Inhibitor5.9 ± 1.7[6][8]
TRPML2Activator2.7 ± 1.4[6][8]
TRPML3Activator10.8 ± 0.5[6][8]
(1R,2R)-ML-SI3 TRPML1Inhibitor1.6 ± 0.7[8]
TRPML2Inhibitor2.3 ± 1.1[8]
TRPML3Inhibitor12.5 ± 7.6[8]
ML-SI3 (cis/trans mix) TRPML1Inhibitor4.7[8]
TRPML2Inhibitor1.7[8]
(-)-trans-ML-SI3 TRPML1Inhibitor1.6[9][10]
TRPML2Inhibitor2.3[9][10]
TRPML3Inhibitor12.5[9][10]
(+)-trans-ML-SI3 TRPML1Inhibitor5.9[9][10]
TRPML2Activator-[9][10]
TRPML3Activator-[9][10]

Note: IC50 values denote the concentration for 50% inhibition, while EC50 values represent the concentration for 50% activation. Data are presented as mean ± SD where available.

Experimental Protocols

The characterization of the this compound binding site and its functional consequences relies on a combination of structural biology, electrophysiology, and molecular biology techniques.

Cryo-Electron Microscopy (Cryo-EM) of TRPML1-ML-SI3 Complex

Objective: To determine the high-resolution three-dimensional structure of TRPML1 in complex with ML-SI3.

Methodology:

  • Protein Expression and Purification: Human TRPML1 is expressed in a suitable cell line (e.g., HEK293 cells) and purified using affinity chromatography.[7]

  • Complex Formation: The purified TRPML1 protein is incubated with a saturating concentration of ML-SI3 (e.g., 0.5 mM).[7]

  • Sample Preparation for Cryo-EM: The protein-ligand complex is applied to cryo-EM grids, blotted, and plunge-frozen in liquid ethane to create a vitrified ice layer.[7]

  • Data Acquisition: The frozen grids are imaged in a transmission electron microscope equipped with a direct electron detector. A large dataset of particle images is collected.

  • Image Processing and 3D Reconstruction: The raw images are processed to correct for motion and defocus. Individual particle images are picked, classified, and used to reconstruct a 3D density map of the TRPML1-ML-SI3 complex.[7]

  • Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to high resolution.[7]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the functional effect of this compound on TRPML channel activity.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are stably or transiently transfected with the TRPML channel of interest.[7] For inducible expression systems, cells are treated with an inducing agent (e.g., tetracycline) 24-48 hours prior to the experiment.[7]

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

    • Cells are voltage-clamped at a holding potential (e.g., 0 mV).[11]

    • Currents are elicited by applying voltage ramps (e.g., -140 mV to +100 mV over 190 ms).[11]

  • Compound Application:

    • To assess inhibitory effects, the channel is first activated with a known agonist (e.g., ML-SA1).

    • Increasing concentrations of the test compound (e.g., this compound) are then applied to the bath solution to determine the concentration-dependent inhibition.

    • To assess agonistic effects, the compound is applied directly to the cells without a pre-activating agonist.

  • Data Analysis: The recorded currents are analyzed to determine the extent of inhibition or activation at each compound concentration. IC50 or EC50 values are calculated by fitting the concentration-response data to a suitable model.[11]

Site-Directed Mutagenesis

Objective: To identify key amino acid residues involved in the binding of this compound.

Methodology:

  • Mutant Generation: Specific amino acid residues within the putative binding pocket of TRPML1 are mutated to other residues (e.g., alanine) using a site-directed mutagenesis kit.[7]

  • Functional Characterization: The mutant channels are expressed in cells, and their sensitivity to this compound is assessed using whole-cell patch-clamp electrophysiology as described above.

  • Analysis: A significant shift in the IC50 value for a particular mutant compared to the wild-type channel indicates that the mutated residue is important for ligand binding or the conformational change associated with inhibition.

Signaling Pathways and Experimental Workflows

The modulation of TRPML channels by compounds like this compound has significant downstream cellular consequences. The following diagrams illustrate the relevant signaling pathways and experimental workflows.

TRPML1_Signaling_Pathway cluster_lysosome Lysosome cluster_cytosol Cytosol cluster_nucleus Nucleus TRPML1 TRPML1 Ca_lysosome Ca²⁺ TRPML1->Ca_lysosome Releases Autophagy Autophagy TRPML1->Autophagy Regulates Ca_cytosol Ca²⁺ Ca_lysosome->Ca_cytosol Efflux Calcineurin Calcineurin Ca_cytosol->Calcineurin Activates TFEB_P TFEB-P Calcineurin->TFEB_P Dephosphorylates TFEB TFEB TFEB_P->TFEB TFEB_nucleus TFEB TFEB->TFEB_nucleus Nuclear Translocation Gene_expression Lysosomal & Autophagic Gene Expression TFEB_nucleus->Gene_expression Promotes Gene_expression->Autophagy Induces ML_SI3 This compound ML_SI3->TRPML1 Inhibits ML_SA1 ML-SA1 ML_SA1->TRPML1 Activates PI35P2 PI(3,5)P₂ PI35P2->TRPML1 Activates

Caption: TRPML1 signaling pathway and points of modulation.

Experimental_Workflow cluster_structural Structural Analysis cluster_functional Functional Analysis cluster_validation Binding Site Validation expr TRPML1 Expression & Purification complex TRPML1-ML-SI3 Complex Formation expr->complex cryoEM Cryo-EM Data Collection complex->cryoEM recon 3D Reconstruction cryoEM->recon model Atomic Model Building recon->model mutagenesis Site-Directed Mutagenesis model->mutagenesis Informs transfect Cell Transfection with TRPML1 epatch Whole-Cell Patch-Clamp transfect->epatch data_analysis IC50/EC50 Determination epatch->data_analysis compare Compare IC50 (WT vs Mutant) data_analysis->compare mutant_expr Mutant Channel Expression mutagenesis->mutant_expr mutant_epatch Patch-Clamp of Mutants mutant_expr->mutant_epatch mutant_epatch->compare

Caption: Workflow for identifying and characterizing the ML-SI3 binding site.

Conclusion

The identification and characterization of the this compound binding site on TRPML1 represent a significant advancement in our understanding of how small molecules can modulate the activity of this important class of ion channels. The convergence of structural biology, electrophysiology, and molecular genetics has provided a detailed picture of the binding pocket and the mechanism of inhibition. The distinct pharmacological profile of this compound across the TRPML channel family underscores the potential for developing isoform-selective modulators for therapeutic applications. This technical guide serves as a foundational resource for researchers aiming to further explore the pharmacology of TRPML channels and to design novel therapeutics targeting these critical cellular regulators.

References

Investigating autophagy pathways with (1S,2S)-ML-SI3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Investigating Autophagy Pathways with (1S,2S)-ML-SI3

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This catabolic pathway plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including neurodegenerative disorders and cancer.[1] A key organelle in this process is the lysosome, which contains the hydrolytic enzymes necessary for degradation. The transient receptor potential mucolipin (TRPML) family of ion channels, particularly TRPML1, are crucial regulators of lysosomal function and, consequently, autophagy.[2][3] TRPML1 acts as a lysosomal Ca2+ release channel, and its activity is linked to the master transcriptional regulator of lysosomal biogenesis and autophagy, Transcription Factor EB (TFEB).[4]

This compound is a specific and valuable chemical probe for dissecting the role of TRPML channels in autophagy. It is the (+)-trans-isomer of ML-SI3 and exhibits distinct activities across the three TRPML isoforms, making it a powerful tool for elucidating the specific contributions of each channel to cellular signaling pathways.[5][6] This guide provides an in-depth overview of its mechanism, relevant signaling pathways, and detailed experimental protocols for its use in autophagy research.

Mechanism of Action and Quantitative Data

This compound is a modulator that targets all three TRPML channel isoforms but with differential effects. It is a potent inhibitor of TRPML1 while acting as an activator for TRPML2 and TRPML3.[5][7] This unique profile allows researchers to inhibit TRPML1-mediated pathways specifically. In contrast, the (-)-trans-isomer, (1R,2R)-ML-SI3, acts as an inhibitor across all three TRPML channels.[4][7]

The binding site for ML-SI3 on TRPML1 has been identified through cryo-electron microscopy as a hydrophobic cavity formed by the S5 and S6 transmembrane segments and the PH1 domain.[2][3] Notably, this is the same pocket where the synthetic TRPML1 agonist, ML-SA1, binds, indicating a competitive mechanism of action.[2][3]

Table 1: Quantitative Activity of ML-SI3 Isomers on TRPML Channels

CompoundTargetActivityValue (µM)Citation
This compound TRPML1Inhibition (IC₅₀)5.9 ± 1.7[5][8]
TRPML2Activation (EC₅₀)2.7 ± 1.4[5][8]
TRPML3Activation (EC₅₀)10.8 ± 0.5[5][8]
(1R,2R)-ML-SI3 TRPML1Inhibition (IC₅₀)1.6 ± 0.7[7][8]
TRPML2Inhibition (IC₅₀)2.3 ± 1.1[7][8]
TRPML3Inhibition (IC₅₀)12.5 ± 7.6[7][8]

Signaling Pathways

The TRPML1-TFEB Autophagy Pathway

TRPML1 is a central component of a signaling cascade that activates autophagy. Upon activation by stimuli such as starvation or synthetic agonists (e.g., ML-SA1), TRPML1 mediates the release of Ca2+ from the lysosomal lumen into the cytosol. This localized Ca2+ signal activates the calcium-dependent phosphatase, calcineurin. Calcineurin then dephosphorylates TFEB, allowing it to translocate from the cytosol into the nucleus. In the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of target genes, driving the expression of genes involved in autophagy and lysosome biogenesis.[4]

This compound inhibits this pathway by directly blocking the TRPML1 channel, thereby preventing the initial Ca2+ release and all subsequent downstream events.[2][3]

TRPML1_TFEB_Pathway cluster_lysosome Lysosome cluster_cytosol Cytosol cluster_nucleus Nucleus TRPML1 TRPML1 Ca_cyto Ca²⁺ (Cytosol) TRPML1->Ca_cyto Ca²⁺ Release Ca_lumen Ca²⁺ (Lumen) Calcineurin Calcineurin Ca_cyto->Calcineurin Activates TFEB_P TFEB-P Calcineurin->TFEB_P Dephosphorylates TFEB TFEB TFEB_P->TFEB TFEB_nuc TFEB TFEB->TFEB_nuc Nuclear Translocation CLEAR CLEAR Gene Network TFEB_nuc->CLEAR Binds Autophagy_Genes Autophagy & Lysosomal Gene Expression CLEAR->Autophagy_Genes Activates Stimulus Agonist (e.g., ML-SA1) or Starvation Stimulus->TRPML1 Activates MLSI3 This compound MLSI3->TRPML1 Inhibits

Caption: The TRPML1-TFEB signaling pathway for autophagy induction and its inhibition by this compound.

Intersection with the mTOR Pathway

The mechanistic target of rapamycin (mTOR), specifically the mTORC1 complex, is the primary negative regulator of autophagy.[9][10] In nutrient-rich conditions, active mTORC1 phosphorylates and inhibits key autophagy-initiating proteins like the ULK1 complex and TFEB, preventing its nuclear translocation.[9][11] When mTORC1 is inhibited (e.g., by starvation or rapamycin), this suppression is lifted, allowing autophagy to proceed. The TRPML1-TFEB pathway can act in parallel or downstream of mTOR signaling. Activating TRPML1 can promote TFEB nuclear translocation even when mTORC1 is active, providing a mechanism to bypass mTOR-dependent autophagy suppression.[11] this compound can be used to determine if an observed autophagic response is dependent on TRPML1 activity, independent of the mTOR status.

mTOR_Autophagy_Axis Nutrients Nutrients / Growth Factors mTORC1 mTORC1 Nutrients->mTORC1 Activates ULK1 ULK1 Complex mTORC1->ULK1 Inhibits TFEB TFEB mTORC1->TFEB Inhibits Nuclear Translocation Autophagy Autophagy Induction ULK1->Autophagy TFEB->Autophagy Gene Expression TRPML1_Pathway TRPML1 Pathway (Ca²⁺-Calcineurin) TRPML1_Pathway->TFEB Activates Nuclear Translocation MLSI3 This compound MLSI3->TRPML1_Pathway Inhibits

Caption: Regulation of autophagy by the mTORC1 and TRPML1 pathways.

Experimental Protocols

To investigate autophagy, it is crucial to measure autophagic flux—the entire process from autophagosome formation to degradation in the lysosome. Using this compound as an inhibitor helps confirm that the observed flux is mediated by TRPML1.

Experimental_Workflow cluster_analysis Analysis Methods Start Seed Cells Treatment Apply Treatments: - Control (DMSO) - Agonist (e.g., ML-SA1) - Agonist + this compound - this compound alone Start->Treatment Incubate Incubate (e.g., 4-24h) Treatment->Incubate Harvest Harvest Cells Incubate->Harvest Endpoint Endpoint Analysis Harvest->Endpoint WB Western Blot (LC3, p62) Endpoint->WB Microscopy Fluorescence Microscopy (LC3 Puncta) Endpoint->Microscopy

Caption: A general experimental workflow for studying autophagy modulation.

Western Blotting for LC3 and p62/SQSTM1

This is the most common method to assess autophagic flux. During autophagy, the cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is recruited to autophagosome membranes. The p62/SQSTM1 protein is a cargo receptor that is itself degraded during autophagy. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels indicate increased autophagic flux.

Methodology:

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with compounds as planned. A typical experiment includes:

    • Vehicle control (e.g., DMSO)

    • Autophagy inducer (e.g., 10 µM ML-SA1 or starvation)

    • Inducer + 10-20 µM this compound[12]

    • This compound alone

    • Optional Flux Control: Include parallel treatments with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 2-4 hours to block degradation and cause accumulation of LC3-II.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel (12-15% for good LC3-I/II separation). Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-LC3B, anti-p62/SQSTM1, and a loading control like anti-β-actin or anti-GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities using software like ImageJ.

Expected Result with this compound: Co-treatment with this compound should reverse the effects of a TRPML1-dependent inducer, i.e., it should prevent the increase in LC3-II and the degradation of p62.[12][13]

Fluorescence Microscopy of LC3 Puncta

This method visualizes the formation of autophagosomes, which appear as cytoplasmic puncta when LC3 is fluorescently tagged (e.g., GFP-LC3).

Methodology:

  • Cell Culture: Seed cells on glass coverslips in a multi-well plate.

  • Transfection: Transfect cells with a plasmid encoding GFP-LC3 or RFP-LC3 using a suitable transfection reagent. Allow 24 hours for expression.

  • Treatment: Apply treatments as described for Western Blotting.

  • Fixation and Staining:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde (PFA) for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 if additional antibody staining is needed.

    • Mount coverslips onto slides using a mounting medium containing DAPI to stain nuclei.

  • Imaging: Acquire images using a fluorescence or confocal microscope.

  • Analysis: Quantify the number of LC3 puncta per cell. An increase in puncta indicates the accumulation of autophagosomes.

Expected Result with this compound: this compound should block the formation of LC3 puncta induced by a TRPML1 agonist.[12]

Tandem mRFP-GFP-LC3 Assay for Autophagic Flux

This more advanced assay distinguishes between autophagosomes and autolysosomes to provide a more accurate measure of flux. The tandem tag consists of acid-sensitive GFP and acid-stable mRFP. In neutral autophagosomes, both fluorophores are active (yellow puncta). Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, leaving only the mRFP signal (red puncta).

Methodology:

  • Cell Culture and Transfection: Transfect cells with the mRFP-GFP-LC3 plasmid as described above.

  • Treatment: Apply treatments as previously detailed.

  • Fixation and Imaging: Fix cells and acquire images on both green (GFP) and red (mRFP) channels.

  • Analysis: Quantify the number of yellow (autophagosomes) and red-only (autolysosomes) puncta per cell. An increase in red puncta indicates successful autophagic flux.

Expected Result with this compound: A TRPML1 agonist should increase the number of red puncta. Co-treatment with this compound should inhibit this increase, resulting in a basal level of puncta similar to the control.[12]

References

Beyond TRPMLs: An In-depth Technical Guide to the Cellular Targets of (1S,2S)-ML-SI3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-ML-SI3 is a stereoisomer of the synthetic small molecule ML-SI3, which has been pivotal in the study of Transient Receptor Potential Mucolipin (TRPML) channels. While the broader ML-SI3 mixture and its other isomers are primarily recognized as antagonists of the TRPML channel family, a detailed examination of this compound reveals a nuanced activity profile. This technical guide provides a comprehensive overview of the known cellular targets of this compound. Current research has predominantly focused on its interactions with the TRPML isoforms (TRPML1, TRPML2, and TRPML3), and to date, there is a notable lack of published evidence identifying specific cellular targets beyond this family. This guide will therefore focus on its well-characterized, isoform-specific effects on TRPML channels, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Core Cellular Targets and Quantitative Activity Profile

This compound, also referred to as (+)-trans-ML-SI3, exhibits a distinct pharmacological profile across the three TRPML channel isoforms. Unlike its enantiomer, (1R,2R)-ML-SI3, which acts as a pan-TRPML inhibitor, this compound functions as a potent inhibitor of TRPML1 while simultaneously acting as an activator of TRPML2 and TRPML3. This unique activity profile makes it a valuable tool for dissecting the individual contributions of these channels to cellular physiology.

The table below summarizes the quantitative data for the activity of this compound and its related isomers on the human TRPML channels.

CompoundTargetActivityIC50 (μM)EC50 (μM)
This compound TRPML1Inhibition5.9 ± 1.7-
TRPML2Activation-2.7 ± 1.4
TRPML3Activation-10.8 ± 0.5
(1R,2R)-ML-SI3TRPML1Inhibition1.6 ± 0.7-
TRPML2Inhibition2.3 ± 1.1-
TRPML3Inhibition12.5 ± 7.6-
(rel)-ML-SI3TRPML1Inhibition3.1 ± 1.5-
TRPML2Activation-3.3 ± 1.5
TRPML3Inhibition28.5 ± 15.9-
(cis)-ML-SI3TRPML1Inhibition18.5 ± 1.9-
TRPML2Activation-9.4 ± 2.7
TRPML3Activation-29.0 ± 4.1

Data presented as mean ± SD from at least three independent experiments. '-' indicates no effect observed.[1][2][3]

Signaling Pathways and Functional Consequences

The differential modulation of TRPML channels by this compound has significant downstream effects on cellular signaling, primarily related to lysosomal function and calcium homeostasis. TRPML1 is a key channel for lysosomal Ca²⁺ efflux, and its inhibition by this compound can block processes like autophagy.[1][4] Conversely, activation of TRPML2 and TRPML3 can trigger Ca²⁺ release from endolysosomes, impacting distinct cellular pathways.

G cluster_lysosome Lysosome TRPML1 TRPML1 Ca_lysosome Ca²⁺ TRPML1->Ca_lysosome Efflux TRPML2 TRPML2 Ca_cytosol Cytosolic Ca²⁺ TRPML2->Ca_cytosol Ca²⁺ Release TRPML3 TRPML3 TRPML3->Ca_cytosol Ca²⁺ Release Autophagy Autophagy Ca_lysosome->Autophagy Regulates MLSI3 This compound MLSI3->TRPML1 Inhibits MLSI3->TRPML2 Activates MLSI3->TRPML3 Activates

Caption: Signaling effects of this compound on TRPML channels.

Experimental Protocols

The characterization of this compound's activity on TRPML channels has been primarily achieved through electrophysiological and calcium imaging techniques.

Electrophysiological Patch-Clamp Recordings

This method directly measures the ion channel activity.

  • Cell Culture and Transfection: HEK293 cells are cultured and transiently or stably transfected with plasmids encoding for human TRPML1, TRPML2, or TRPML3. To facilitate plasma membrane expression for easier patch-clamping, a mutated version of the channel is often used.

  • Whole-Cell Patch-Clamp:

    • Transfected cells are identified, often via a fluorescent reporter co-expressed with the channel.

    • A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane.

    • The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The membrane potential is clamped at a specific voltage, and the resulting ionic currents are recorded.

  • Compound Application: this compound and a known TRPML agonist (e.g., ML-SA1) or the endogenous ligand PI(3,5)P₂ are perfused onto the cell.[5][6]

  • Data Analysis: The recorded currents in the presence of the agonist and/or inhibitor are measured and compared to baseline currents to determine the percentage of activation or inhibition. IC50 and EC50 values are calculated from concentration-response curves.

Calcium Imaging using Fluorescent Dyes

This technique measures changes in intracellular calcium concentrations as an indirect readout of channel activity.

  • Cell Preparation: HEK293 cells stably expressing the plasma membrane-targeted human TRPML isoforms are used.[7]

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2/AM or Fluo-4/AM, which can enter the cell and is cleaved to its active, calcium-binding form.

  • Imaging:

    • The cells are washed and placed in a perfusion chamber on a fluorescence microscope.

    • The dye is excited at specific wavelengths, and the emitted fluorescence is recorded over time. For Fura-2, ratiometric imaging at 340/380 nm excitation is used to accurately quantify calcium concentrations.

  • Compound Perfusion: A baseline fluorescence is recorded, after which a TRPML agonist is added to stimulate calcium influx. Subsequently, this compound is added at various concentrations to measure its inhibitory or activating effect.

  • Data Analysis: The change in fluorescence intensity or ratio is proportional to the change in intracellular calcium concentration. This data is used to generate concentration-response curves and calculate IC50 or EC50 values.

G cluster_prep Cell Preparation cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis A1 HEK293 cells expressing TRPML isoform A2 Load with Ca²⁺ sensitive dye (e.g., Fura-2) A1->A2 B1 Record baseline fluorescence A2->B1 B2 Add TRPML agonist (e.g., ML-SA1) B1->B2 B3 Add this compound (concentration range) B2->B3 B4 Record fluorescence changes B3->B4 C1 Calculate fluorescence ratio/ intensity change B4->C1 C2 Generate concentration- response curves C1->C2 C3 Determine IC50/EC50 values C2->C3

Caption: Workflow for Calcium Imaging Assay.

Conclusion and Future Directions

The current body of scientific literature establishes this compound as a highly selective modulator of the TRPML channel family, with a unique profile of inhibiting TRPML1 while activating TRPML2 and TRPML3. This makes it an invaluable pharmacological tool for distinguishing the specific roles of these channels in cellular processes.

The absence of published data on off-target effects suggests a high degree of selectivity for the TRPML family. However, comprehensive, unbiased screening approaches such as chemoproteomics or broad panel kinase assays have not been reported for this compound. Future studies employing these techniques would be instrumental in definitively confirming its selectivity profile and potentially uncovering novel cellular targets. Such investigations would further solidify the utility of this compound as a precise chemical probe and inform the development of next-generation TRPML modulators with enhanced therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for (1S,2S)-ML-SI3 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1S,2S)-ML-SI3, also known as (+)-trans-ML-SI3, is a stereoisomer of the chemical compound ML-SI3. It is a valuable pharmacological tool for investigating the function of Transient Receptor Potential Mucolipin (TRPML) channels.[1] TRPML channels, primarily located on the membranes of lysosomes and endosomes, are crucial for regulating lysosomal calcium (Ca²⁺) release, which in turn governs fundamental cellular processes such as autophagy, lysosomal trafficking, and exocytosis.[2][3][4]

This compound exhibits a unique, isoform-specific activity profile: it acts as a potent inhibitor of the TRPML1 channel while simultaneously functioning as an activator of TRPML2 and TRPML3 channels.[1] This dual activity allows for the specific dissection of the roles of different TRPML channel isoforms in cellular signaling.

Mechanism of Action

This compound modulates the activity of TRPML channels by direct interaction. Cryo-electron microscopy studies have revealed that ML-SI3 binds to a hydrophobic cavity within the TRPML1 channel formed by the S5 and S6 transmembrane segments and the PH1 domain.[3][4] This is the same binding site utilized by the synthetic TRPML1 agonist, ML-SA1. By occupying this pocket, this compound acts as a competitive antagonist for ML-SA1-induced channel activation, effectively blocking Ca²⁺ efflux from the lysosome.[3] Its inhibitory action on TRPML1 can disrupt downstream processes like autophagy.[3][4] Conversely, it activates TRPML2 and TRPML3 through a distinct mechanism that has yet to be fully elucidated.

Signaling Pathways and Logical Relationships

The diagrams below illustrate the signaling pathway of TRPML1 and the specific modulatory effects of this compound.

cluster_lysosome Lysosome cluster_cytosol Cytosol cluster_modulator TRPML1 TRPML1 Channel Ca_cyto Cytosolic Ca²⁺ Signal TRPML1->Ca_cyto Ca_lumen Lysosomal Ca²⁺ Ca_lumen->TRPML1 Efflux Autophagy Autophagy & Trafficking Ca_cyto->Autophagy Compound This compound Compound->TRPML1 Inhibition

Caption: this compound inhibits TRPML1-mediated lysosomal Ca²⁺ efflux.

Compound This compound TRPML1 TRPML1 Compound->TRPML1 Inhibits TRPML2 TRPML2 Compound->TRPML2 Activates TRPML3 TRPML3 Compound->TRPML3 Activates

Caption: Isoform-specific activity of this compound on TRPML channels.

Quantitative Data

The following table summarizes the potency of this compound and related stereoisomers on the three human TRPML channel isoforms. This data is critical for designing experiments with appropriate concentrations to achieve desired effects.

CompoundTargetActivityPotency (µM)
This compound TRPML1Inhibition (IC₅₀)5.9[1]
TRPML2Activation (EC₅₀)2.7[1]
TRPML3Activation (EC₅₀)10.8[1]
(1R,2R)-ML-SI3TRPML1Inhibition (IC₅₀)1.6[5]
TRPML2Inhibition (IC₅₀)2.3[5]
TRPML3Inhibition (IC₅₀)12.5[5]
ML-SI3 (cis/trans mix)TRPML1Inhibition (IC₅₀)4.7[6][7]
TRPML2Inhibition (IC₅₀)1.7[6][7]

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.

Experimental Protocols

The following protocols provide a general framework for using this compound in cell culture. Specific parameters such as cell type, seeding density, and incubation time should be optimized for each experimental system.

Stock Solution (10 mM):

  • This compound has a molecular weight of 429.58 g/mol .

  • To prepare a 10 mM stock solution, dissolve 4.30 mg of this compound powder in 1 mL of high-quality, anhydrous Dimethyl Sulfoxide (DMSO).

  • Vortex thoroughly until the powder is completely dissolved. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1][6]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.[7]

Working Solution:

  • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

  • Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration (e.g., 1-20 µM).

  • Vortex or mix the working solution immediately before adding it to the cells to ensure homogeneity.

  • Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same final concentration of DMSO.

  • Cell Seeding: Plate cells (e.g., HeLa, HEK293T, or a cell line relevant to the research question) in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or plates with coverslips for imaging). Allow cells to adhere and grow to the desired confluency (typically 60-80%).

  • Preparation: Prepare the working solution of this compound and a vehicle (DMSO) control in culture medium as described above.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the this compound working solution or the vehicle control.

  • Incubation: Incubate the cells for the desired duration. Incubation times can range from minutes for acute signaling events (e.g., calcium imaging) to several hours (e.g., 2-24 hours) for studying processes like autophagy.[6][8]

  • Analysis: Following incubation, proceed with the desired downstream analysis, such as calcium imaging, western blotting for autophagy markers, or cell viability assays.

cluster_prep Cell & Reagent Prep cluster_exp Experiment start Start seed 1. Seed cells in plates start->seed incubate1 2. Incubate (24-48h) to desired confluency seed->incubate1 prepare 3. Prepare this compound and Vehicle Control in media incubate1->prepare treat 4. Treat cells prepare->treat incubate2 5. Incubate for experimental duration (e.g., 2-24h) treat->incubate2 assay 6. Perform Assay incubate2->assay analysis 7. Data Analysis assay->analysis end End analysis->end

Caption: General experimental workflow for cell culture studies with this compound.

This protocol assesses the ability of this compound to inhibit Ca²⁺ release induced by a TRPML1 agonist (e.g., ML-SA1).

  • Cell Preparation: Seed cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Load cells with a Ca²⁺ indicator dye (e.g., Fura-2 AM) according to the manufacturer's protocol. This typically involves incubating cells with the dye for 30-60 minutes.[9]

  • Pre-treatment: Wash the cells and replace the medium with a suitable imaging buffer. Treat one group of cells with this compound (e.g., 10 µM) and another with a vehicle control for 15-30 minutes.

  • Imaging: Mount the dish on a fluorescence microscope equipped for ratiometric imaging or fluorescence intensity measurement.

  • Stimulation: Begin recording baseline fluorescence. After a stable baseline is established, add a TRPML1 agonist like ML-SA1 (e.g., 10-20 µM) to the dish to stimulate TRPML1-mediated Ca²⁺ release.[2][6][9]

  • Analysis: Measure the change in intracellular Ca²⁺ concentration or fluorescence intensity. A successful inhibition will show a significantly blunted Ca²⁺ signal in the cells pre-treated with this compound compared to the vehicle control.[6][10]

This protocol uses western blotting to determine the effect of TRPML1 inhibition on autophagic flux.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 10-20 µM) or vehicle for a specified time (e.g., 4-24 hours).[6][11] A positive control for autophagy induction (e.g., starvation) or inhibition (e.g., Bafilomycin A1) should be included.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against autophagy markers LC3 (to detect LC3-I and LC3-II) and p62/SQSTM1. Also probe for a loading control (e.g., GAPDH or β-Actin).

  • Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities. Inhibition of autophagy by this compound may lead to an accumulation of p62 and a change in the LC3-II/LC3-I ratio, indicating a blockage in the autophagic flux.[8][11]

References

In Vitro Assay Guide for (1S,2S)-ML-SI3 Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-ML-SI3 is a stereoisomer of the synthetic compound ML-SI3, which acts as a modulator of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels. These channels, primarily located on the membranes of late endosomes and lysosomes, are crucial for a variety of cellular processes, including ion homeostasis, membrane trafficking, and autophagy. This compound exhibits a distinct pharmacological profile, acting as a potent inhibitor of TRPML1 and an activator of TRPML2 and TRPML3. This dual activity makes it a valuable tool for dissecting the specific roles of these channels in cellular physiology and disease.

This guide provides detailed application notes and protocols for the in vitro use of this compound, enabling researchers to effectively probe TRPML channel function.

Data Presentation

The following table summarizes the in vitro activity of this compound and its related stereoisomers on the three human TRPML channel isoforms. This data is compiled from multiple independent experiments and provides a clear overview of the compound's potency and selectivity.

CompoundTargetActivityIC50 / EC50 (µM)Reference(s)
This compound TRPML1Inhibition5.9 ± 1.7[1][2]
TRPML2Activation2.7 ± 1.4[1][2]
TRPML3Activation10.8 ± 0.5[1][2]
(1R,2R)-ML-SI3TRPML1Inhibition1.6 ± 0.7[1]
TRPML2Inhibition2.3 ± 1.1[1]
TRPML3Inhibition12.5 ± 7.6[1]
(rel)-ML-SI3TRPML1Inhibition3.1 ± 1.5[3]
TRPML2Activation3.3 ± 1.5[3]
TRPML3Inhibition28.5 ± 15.9[3]
(cis)-ML-SI3TRPML1Inhibition18.5 ± 1.9[1]
TRPML2Activation9.4 ± 2.7[1]
TRPML3Activation29.0 ± 4.1[1]

Signaling Pathways

The modulation of TRPML channels by this compound initiates distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting experimental results.

TRPML1 Inhibition Pathway

Inhibition of TRPML1 by this compound blocks the release of Ca²⁺ from lysosomes. This disruption of lysosomal Ca²⁺ homeostasis can impact several cellular processes, most notably autophagy, by impairing the fusion of autophagosomes with lysosomes.

TRPML1_Inhibition cluster_membrane Lysosomal Membrane TRPML1 TRPML1 Ca_cyto Cytosolic Ca²⁺ TRPML1->Ca_cyto Ca²⁺ Efflux Fusion Autophagosome- Lysosome Fusion TRPML1->Fusion Blocked ML_SI3 This compound ML_SI3->TRPML1 Inhibits Ca_lumen Lysosomal Ca²⁺ Ca_lumen->TRPML1 Ca_cyto->Fusion Regulates Autophagy Autophagy Fusion->Autophagy Required for

TRPML1 Inhibition by this compound
TRPML2 Activation Pathway

Activation of TRPML2 by this compound is particularly relevant in immune cells, where it is highly expressed.[4] TRPML2 activation leads to Ca²⁺ release from endosomes, influencing processes like chemokine secretion and vesicle trafficking.[5][6]

TRPML2_Activation cluster_membrane Endosomal Membrane TRPML2 TRPML2 Ca_cyto Cytosolic Ca²⁺ TRPML2->Ca_cyto Ca²⁺ Efflux ML_SI3 This compound ML_SI3->TRPML2 Activates Ca_lumen Endosomal Ca²⁺ Ca_lumen->TRPML2 Vesicle_Traffic Vesicle Trafficking Ca_cyto->Vesicle_Traffic Modulates Chemokine_Release Chemokine Release (e.g., CCL2) Vesicle_Traffic->Chemokine_Release Leads to

TRPML2 Activation by this compound
TRPML3 Activation Pathway

TRPML3 activation by this compound triggers Ca²⁺ release, which has been shown to be a key regulator of autophagosome biogenesis by acting as a downstream effector of PI3P.[7][8][9]

TRPML3_Activation cluster_membrane Phagophore/Autophagosome Membrane TRPML3 TRPML3 Ca_cyto Cytosolic Ca²⁺ TRPML3->Ca_cyto Ca²⁺ Efflux ML_SI3 This compound ML_SI3->TRPML3 Activates Ca_lumen Intra-vesicular Ca²⁺ Ca_lumen->TRPML3 Autophagosome_Bio Autophagosome Biogenesis Ca_cyto->Autophagosome_Bio Promotes PI3P PI3P PI3P->TRPML3 Activates

TRPML3 Activation by this compound

Experimental Protocols

The following protocols provide detailed methodologies for key in vitro experiments to characterize the effects of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure ion channel activity in cells overexpressing a specific TRPML isoform. HEK293 cells are a commonly used cell line for this purpose.[10][11]

Experimental Workflow:

Patch_Clamp_Workflow A Cell Culture & Transfection D Establish Whole-Cell Configuration A->D B Prepare Solutions B->D C Pull Pipettes C->D E Record Baseline Currents D->E F Apply this compound E->F G Record Modulated Currents F->G H Data Analysis G->H

Patch-Clamp Workflow

Materials:

  • HEK293 cells stably or transiently expressing the human TRPML isoform of interest (TRPML1, TRPML2, or TRPML3).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries.

  • Extracellular (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose (pH 7.4 with NaOH).

  • Intracellular (pipette) solution: 140 mM KCl, 5 mM MgCl₂, 10 mM HEPES, 10 mM EGTA (pH 7.2 with KOH).

Protocol:

  • Cell Preparation: Plate HEK293 cells expressing the target TRPML channel onto glass coverslips 24-48 hours before the experiment.

  • Solution Preparation: Prepare and filter all solutions on the day of the experiment.

  • Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Establish Whole-Cell Configuration:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Approach a single cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Baseline Recording:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit baseline currents.

  • Compound Application:

    • Prepare the desired final concentration of this compound in the extracellular solution. For TRPML1 inhibition, a concentration range of 1-20 µM is recommended.[12][13] For TRPML2 and TRPML3 activation, a concentration range of 1-30 µM is appropriate.[1][2]

    • Perfuse the cell with the this compound-containing solution.

  • Recording Modulated Currents: After a brief incubation period (e.g., 2-5 minutes), apply the same voltage-step protocol to record the modulated currents.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., -100 mV) before and after compound application.

    • For inhibition studies, calculate the percentage of current reduction.

    • For activation studies, measure the increase in current density (pA/pF).

    • Construct dose-response curves to determine IC50 or EC50 values.

Lysosomal Calcium Release Assay

This assay measures changes in cytosolic Ca²⁺ concentration resulting from the modulation of TRPML channels using a ratiometric fluorescent Ca²⁺ indicator like Fura-2 AM.[14][15]

Experimental Workflow:

Calcium_Imaging_Workflow A Cell Seeding B Dye Loading (Fura-2 AM) A->B C Wash B->C D Baseline Fluorescence Measurement C->D E Apply this compound D->E F Measure Fluorescence Changes E->F G Data Analysis F->G

Calcium Imaging Workflow

Materials:

  • HEK293 cells or other suitable cell line expressing the TRPML isoform of interest.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Fura-2 AM (e.g., 1 mM in DMSO).

  • Pluronic F-127 (e.g., 20% in DMSO).

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺.

  • Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at 510 nm).

Protocol:

  • Cell Preparation: Seed cells onto glass-bottom dishes or 96-well plates 24-48 hours prior to the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with Ca²⁺ and Mg²⁺.

    • Remove the culture medium, wash the cells once with HBSS, and incubate with the loading buffer for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Baseline Measurement:

    • Place the cells on the imaging setup and perfuse with HBSS.

    • Record the baseline fluorescence ratio (F340/F380) for 2-5 minutes.

  • Compound Application:

    • Prepare the desired final concentration of this compound in HBSS.

    • To study TRPML1 inhibition, first stimulate the cells with a TRPML1 agonist (e.g., 10 µM ML-SA1) to induce Ca²⁺ release, and then co-apply this compound (e.g., 10-20 µM) to observe inhibition.[3]

    • To study TRPML2 or TRPML3 activation, directly apply this compound (e.g., 1-30 µM) to the cells.

  • Measure Fluorescence Changes: Record the changes in the F340/F380 ratio for 5-15 minutes following compound application.

  • Data Analysis:

    • Calculate the change in the F340/F380 ratio from baseline.

    • The magnitude of the change in the ratio corresponds to the change in intracellular Ca²⁺ concentration.

    • Quantify the peak response and the area under the curve.

Autophagy Flux Assay by LC3-II Immunoblotting

This protocol assesses the effect of this compound on autophagy by measuring the levels of the autophagosome-associated protein LC3-II. An autophagy flux assay, which includes a lysosomal inhibitor like Bafilomycin A1, is essential for a correct interpretation of the results.[16][17]

Experimental Workflow:

Autophagy_Workflow A Cell Treatment with This compound +/- BafA1 B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot D->E F Immunodetection (anti-LC3, anti-p62) E->F G Densitometry Analysis F->G

Autophagy Flux Assay Workflow

Materials:

  • Cell line of interest (e.g., HeLa, MEFs).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Bafilomycin A1 (BafA1) stock solution (e.g., 100 µM in DMSO).

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Protein assay reagents (e.g., BCA assay).

  • SDS-PAGE and Western blotting equipment.

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence detection reagents.

Protocol:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with this compound at the desired concentration (e.g., 10 µM) for a specified time (e.g., 4-24 hours).

    • For the autophagy flux assessment, include parallel treatments with vehicle, BafA1 alone (e.g., 100 nM for the last 2-4 hours of the experiment), and a combination of this compound and BafA1.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer and collect the lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a 15% SDS-PAGE gel to resolve LC3-I and LC3-II bands.

    • Transfer the proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate.

  • Data Analysis:

    • Perform densitometric analysis of the LC3-II and p62 bands, normalizing to the loading control.

    • Autophagic flux is determined by the difference in LC3-II levels between samples with and without BafA1. An accumulation of LC3-II in the presence of BafA1 indicates active autophagic flux.

    • Inhibition of TRPML1 by this compound is expected to block autophagic flux, leading to an accumulation of both LC3-II and p62, which would be similar to the effect of BafA1 alone.

References

Application Notes and Protocols for Calcium Imaging Using (1S,2S)--ML-SI3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for utilizing the transient receptor potential mucolipin (TRPML) channel modulator, (1S,2S)-ML-SI3, in calcium imaging experiments. This compound is a stereoisomer of ML-SI3 that exhibits dual activity: it is a potent inhibitor of the TRPML1 channel and an activator of TRPML2 and TRPML3 channels. This unique pharmacological profile makes it a valuable tool for dissecting the specific roles of these channels in cellular calcium signaling. These protocols are designed to guide researchers in accurately assessing intracellular calcium dynamics in response to the modulation of TRPML channels by this compound.

Introduction to this compound

This compound is the (+)-trans-isomer of ML-SI3. Its distinct effects on the three TRPML channel isoforms allow for the targeted investigation of their physiological and pathophysiological functions. TRPML channels are cation channels primarily located on the membranes of late endosomes and lysosomes, where they play a crucial role in regulating lysosomal calcium release, trafficking, and autophagy. Dysregulation of TRPML channel function has been implicated in various diseases, including lysosomal storage disorders and neurodegenerative diseases.

The dual nature of this compound necessitates distinct experimental designs to study its inhibitory effects on TRPML1 versus its activating effects on TRPML2 and TRPML3. These protocols provide a framework for both types of studies.

Quantitative Data

The following table summarizes the key pharmacological data for this compound.

Target Reported Activity IC50 / EC50 Reference
TRPML1Potent InhibitorIC50 = 5.9 μM[1][2]
TRPML2ActivatorEC50 = 2.7 μM[1][2]
TRPML3ActivatorEC50 = 10.8 μM[1][2]

Signaling Pathway

The following diagram illustrates the modulation of lysosomal calcium release by this compound.

TRPML_Signaling cluster_lysosome Lysosome TRPML1 TRPML1 Ca_cyto Ca²⁺ (Cytosol) TRPML1->Ca_cyto Ca²⁺ efflux TRPML2 TRPML2 TRPML2->Ca_cyto Ca²⁺ efflux TRPML3 TRPML3 TRPML3->Ca_cyto Ca²⁺ efflux Ca_lumen Ca²⁺ (Lumen) MLSI3 This compound MLSI3->TRPML1 Inhibits MLSI3->TRPML2 Activates MLSI3->TRPML3 Activates

Modulation of TRPML channels by this compound.

Experimental Protocols

Materials
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or other appropriate imaging buffer

  • Cell culture medium

  • Cells expressing the TRPML channel(s) of interest

  • TRPML1 agonist (e.g., ML-SA1) for inhibition studies

  • Positive control for calcium imaging (e.g., Ionomycin)

  • Negative control (vehicle, e.g., 0.1% DMSO)

  • Fluorescence microscope with a camera and appropriate filter sets

  • Image analysis software (e.g., ImageJ/Fiji)

Preparation of Reagents
  • This compound Stock Solution (10 mM): Dissolve this compound powder in anhydrous DMSO to a final concentration of 10 mM. Sonication may be required to fully dissolve the compound. Aliquot and store at -20°C or -80°C, protected from light.

  • Calcium Indicator Loading Solution: For a final concentration of 5 µM Fluo-4 AM, mix 5 µL of 1 mM Fluo-4 AM in DMSO with 5 µL of 20% Pluronic F-127 in DMSO. Add this mixture to 1 mL of HBS or serum-free cell culture medium and vortex to mix. Prepare this solution fresh for each experiment.

Protocol 1: Investigating TRPML1 Inhibition

This protocol is designed to assess the inhibitory effect of this compound on TRPML1-mediated calcium release.

TRPML1_Inhibition_Workflow A 1. Seed cells on imaging plates B 2. Load cells with a calcium indicator (e.g., Fluo-4 AM) A->B C 3. Pre-incubate with this compound or vehicle B->C D 4. Acquire baseline fluorescence C->D E 5. Stimulate with a TRPML1 agonist (e.g., ML-SA1) D->E F 6. Continue fluorescence acquisition E->F G 7. Add positive control (e.g., Ionomycin) F->G H 8. Analyze fluorescence data (ΔF/F₀) G->H

Workflow for TRPML1 inhibition assay.

Methodology:

  • Cell Plating: Seed cells expressing TRPML1 onto glass-bottom imaging dishes or plates at an appropriate density to achieve 70-80% confluency on the day of the experiment.

  • Dye Loading:

    • Wash the cells once with HBS.

    • Incubate the cells with the calcium indicator loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBS to remove excess dye and allow for de-esterification for 15-30 minutes at room temperature.

  • Compound Incubation:

    • Pre-incubate the dye-loaded cells with the desired concentration of this compound (e.g., 1-20 µM) or vehicle (e.g., 0.1% DMSO) in HBS for 10-30 minutes.

  • Calcium Imaging:

    • Place the imaging plate on the fluorescence microscope.

    • Acquire baseline fluorescence images for 1-2 minutes.

    • Add a known TRPML1 agonist (e.g., ML-SA1, 10-20 µM) to the cells while continuously recording.

    • Continue recording the fluorescence signal for 5-10 minutes to capture the full response.

    • At the end of the experiment, add a calcium ionophore like Ionomycin as a positive control to determine the maximum fluorescence signal.

  • Data Analysis:

    • Select regions of interest (ROIs) around individual cells.

    • Measure the mean fluorescence intensity within each ROI over time.

    • Calculate the change in fluorescence normalized to the baseline (ΔF/F₀), where F is the fluorescence at a given time and F₀ is the average baseline fluorescence.

    • Compare the peak ΔF/F₀ in cells treated with this compound to the vehicle-treated cells. A significant reduction in the agonist-induced calcium signal indicates inhibition of TRPML1.

Protocol 2: Investigating TRPML2/3 Activation

This protocol is designed to assess the activating effect of this compound on TRPML2 and/or TRPML3.

TRPML23_Activation_Workflow A 1. Seed cells on imaging plates B 2. Load cells with a calcium indicator (e.g., Fluo-4 AM) A->B C 3. Acquire baseline fluorescence B->C D 4. Add this compound or vehicle C->D E 5. Continue fluorescence acquisition D->E F 6. Add positive control (e.g., Ionomycin) E->F G 7. Analyze fluorescence data (ΔF/F₀) F->G

Workflow for TRPML2/3 activation assay.

Methodology:

  • Cell Plating: Seed cells expressing TRPML2 and/or TRPML3 onto glass-bottom imaging dishes or plates.

  • Dye Loading: Follow the same dye loading procedure as in Protocol 1.

  • Calcium Imaging:

    • Place the imaging plate on the fluorescence microscope.

    • Acquire baseline fluorescence images for 1-2 minutes.

    • Add the desired concentration of this compound (e.g., 1-20 µM) or vehicle to the cells while continuously recording.

    • Continue recording the fluorescence signal for 5-10 minutes to capture the full response.

    • At the end of the experiment, add a calcium ionophore like Ionomycin as a positive control.

  • Data Analysis:

    • Analyze the data as described in Protocol 1.

    • An increase in intracellular calcium upon the addition of this compound compared to the vehicle control indicates activation of TRPML2/3.

Control Experiments

  • Vehicle Control: Always include a vehicle control (e.g., 0.1% DMSO in HBS) to account for any effects of the solvent on calcium signaling.

  • Positive Control: Use a calcium ionophore like Ionomycin at the end of each experiment to confirm cell viability and that the calcium indicator is responsive.

  • Negative Control Cells: If possible, use cells that do not express the TRPML channel of interest to confirm the specificity of this compound's effects.

  • TRPML1 Knockout/Knockdown Cells (for inhibition studies): To confirm that the inhibition is TRPML1-specific, perform the experiment in cells where TRPML1 has been genetically knocked out or knocked down. The effect of this compound should be significantly diminished in these cells.

  • TRPML2/3 Knockout/Knockdown Cells (for activation studies): To confirm that the activation is mediated by TRPML2 and/or TRPML3, use cells lacking these channels.

Troubleshooting

Problem Possible Cause Solution
High background fluorescence Incomplete removal of extracellular dye.Increase the number and duration of washes after dye loading.
Cell death or stress.Ensure optimal cell culture conditions and gentle handling. Use a lower concentration of the calcium indicator or reduce loading time.
No response to stimuli Cells are not healthy.Check cell viability before the experiment.
Calcium indicator not loaded properly.Optimize dye loading concentration and time. Ensure Pluronic F-127 is used to aid dye loading.
Microscope settings are incorrect.Check filter sets, exposure time, and lamp intensity.
Signal fades quickly (photobleaching) Excessive excitation light exposure.Reduce the frequency of image acquisition and/or the intensity of the excitation light.

Conclusion

The protocols outlined in this document provide a comprehensive guide for using this compound in calcium imaging studies. By carefully designing experiments with the appropriate controls, researchers can effectively investigate the specific roles of TRPML1, TRPML2, and TRPML3 in cellular calcium homeostasis and signaling pathways. This will contribute to a better understanding of the physiological functions of these channels and their involvement in disease.

References

Measuring Autophagy Flux with (1S,2S)-ML-SI3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Autophagy and Autophagy Flux

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins. This catabolic pathway plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including neurodegenerative disorders, cancer, and infectious diseases. The entire process, from the formation of the autophagosome to the degradation of its contents within the lysosome, is termed "autophagy flux". A mere snapshot of the number of autophagosomes can be misleading; an accumulation of these vesicles could signify either an induction of autophagy or a blockage in the downstream degradation pathway. Therefore, accurately measuring autophagy flux is crucial for understanding the true impact of a given stimulus or compound on this pathway.

(1S,2S)-ML-SI3 is a potent and specific antagonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, an endolysosomal cation channel that plays a key role in the late stages of autophagy. By inhibiting TRPML1, this compound blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and providing a valuable tool to investigate and quantify autophagy flux.

Mechanism of Action of this compound

This compound exerts its effect by binding to and inhibiting the TRPML1 channel located on the membrane of lysosomes and late endosomes. TRPML1 is a calcium-permeable channel, and its activation leads to the release of Ca2+ from the lysosome into the cytosol. This localized calcium signaling is a critical step for the fusion of autophagosomes with lysosomes. By blocking this channel, this compound prevents the necessary calcium release, thereby inhibiting the maturation of autophagosomes into degradative autolysosomes. This blockade of autophagosomal clearance makes it a useful tool for studying autophagy flux, often in conjunction with TRPML1 agonists like ML-SA1 to confirm the on-target effects.

Data Presentation

The following tables summarize hypothetical quantitative data from typical autophagy flux experiments using this compound.

Table 1: Quantification of Autophagy Flux by LC3-II and p62/SQSTM1 Western Blot

Treatment GroupLC3-II / Loading Control (Relative Density)p62 / Loading Control (Relative Density)
Untreated Control1.01.0
Autophagy Inducer (e.g., Starvation)1.50.6
Autophagy Inducer + this compound (10 µM)3.51.2
This compound (10 µM) alone1.81.1
Autophagy Inducer + Bafilomycin A1 (100 nM)4.01.3

Table 2: Quantification of Autophagy Flux by mRFP-GFP-LC3 Puncta Analysis

Treatment GroupAverage Yellow Puncta (Autophagosomes) per CellAverage Red Puncta (Autolysosomes) per Cell
Untreated Control5 ± 28 ± 3
Autophagy Inducer (e.g., Starvation)15 ± 425 ± 6
Autophagy Inducer + this compound (10 µM)35 ± 75 ± 2
This compound (10 µM) alone12 ± 34 ± 2
Autophagy Inducer + Bafilomycin A1 (100 nM)40 ± 83 ± 1

Signaling Pathway and Experimental Workflows

TRPML1_Signaling_Pathway cluster_lysosome Lysosome cluster_cytosol Cytosol TRPML1 TRPML1 Ca_cytosol Ca²⁺ (Cytosol) TRPML1->Ca_cytosol Ca²⁺ Efflux Ca_lumen Ca²⁺ (Lumen) CaMKKb CaMKKβ Ca_cytosol->CaMKKb Activates Autophagosome_lysosome_fusion Autophagosome-Lysosome Fusion Ca_cytosol->Autophagosome_lysosome_fusion Promotes AMPK AMPK CaMKKb->AMPK Activates ULK1_complex ULK1 Complex AMPK->ULK1_complex Activates VPS34_complex VPS34/Beclin-1 Complex AMPK->VPS34_complex Activates Autophagosome_formation Autophagosome Formation ULK1_complex->Autophagosome_formation VPS34_complex->Autophagosome_formation ML_SI3 This compound ML_SI3->TRPML1 Inhibits

TRPML1 signaling pathway in autophagy regulation.

Western_Blot_Workflow start Cell Seeding & Culture treatment Treatment Groups: - Control - Autophagy Inducer - Inducer + this compound - this compound alone - Inducer + Bafilomycin A1 (Positive Control) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer probing Primary Antibody Incubation (anti-LC3, anti-p62, anti-loading control) transfer->probing secondary Secondary Antibody Incubation probing->secondary detection Chemiluminescent Detection secondary->detection analysis Densitometry Analysis of LC3-II and p62 bands detection->analysis end Data Interpretation analysis->end

Experimental workflow for Western blot analysis.

mRFP_GFP_LC3_Workflow start Seed cells stably expressing mRFP-GFP-LC3 treatment Treatment Groups: - Control - Autophagy Inducer - Inducer + this compound - this compound alone - Inducer + Bafilomycin A1 (Positive Control) start->treatment fixation Cell Fixation treatment->fixation imaging Fluorescence Microscopy (Capture GFP and RFP channels) fixation->imaging analysis Image Analysis: - Count yellow puncta (autophagosomes) - Count red puncta (autolysosomes) imaging->analysis end Data Interpretation analysis->end

Experimental workflow for mRFP-GFP-LC3 imaging.

Experimental Protocols

Protocol 1: Measuring Autophagy Flux by Western Blot for LC3-II and p62/SQSTM1

This protocol details the use of this compound to assess autophagy flux by monitoring the levels of the autophagosome-associated protein LC3-II and the autophagy substrate p62.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (e.g., 10 mM stock in DMSO)

  • Autophagy inducer (e.g., Earle's Balanced Salt Solution for starvation, or Rapamycin)

  • Bafilomycin A1 (e.g., 10 µM stock in DMSO) as a positive control for flux blockade

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 15% for LC3, 10% for p62)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3, anti-p62/SQSTM1, and an antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system for Western blots

Procedure:

  • Cell Seeding: Plate cells in 6-well plates and culture until they reach 70-80% confluency.

  • Treatment:

    • Prepare the following treatment groups in duplicate or triplicate:

      • Group 1 (Control): Treat with vehicle (e.g., DMSO).

      • Group 2 (Autophagy Induction): Treat with an autophagy inducer (e.g., replace media with EBSS for 2-4 hours).

      • Group 3 (Induction + ML-SI3): Pre-treat with 10 µM this compound for 1 hour, then co-treat with the autophagy inducer.

      • Group 4 (ML-SI3 alone): Treat with 10 µM this compound for the same duration as the induction.

      • Group 5 (Positive Control): Pre-treat with 100 nM Bafilomycin A1 for 1 hour, then co-treat with the autophagy inducer.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100-150 µL of ice-cold RIPA buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Boil samples for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel. It is recommended to use a higher percentage gel (e.g., 15%) for better separation of LC3-I and LC3-II.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescence substrate and capture the image using a digital imaging system.

    • Perform densitometric analysis of the LC3-II and p62 bands. Normalize the band intensities to the loading control.

    • Autophagic flux is indicated by a significant accumulation of LC3-II in the presence of this compound or Bafilomycin A1 compared to the inducer alone. A corresponding stabilization or increase in p62 levels further supports the inhibition of autophagic degradation.

Protocol 2: Measuring Autophagy Flux with mRFP-GFP-LC3 Fluorescence Microscopy

This protocol utilizes cells stably expressing a tandem mRFP-GFP-LC3 reporter to visualize and quantify autophagosomes and autolysosomes.

Materials:

  • Cells stably expressing mRFP-GFP-LC3

  • Glass-bottom dishes or coverslips for imaging

  • Complete cell culture medium

  • This compound (e.g., 10 mM stock in DMSO)

  • Autophagy inducer (e.g., Earle's Balanced Salt Solution for starvation, or Rapamycin)

  • Bafilomycin A1 (e.g., 10 µM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Mounting medium with DAPI

  • Fluorescence microscope with appropriate filters for GFP and RFP

Procedure:

  • Cell Seeding: Plate mRFP-GFP-LC3 expressing cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 50-60% confluency.

  • Treatment: Apply the same treatment groups as described in Protocol 1.

  • Cell Fixation:

    • After treatment, wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto glass slides using mounting medium containing DAPI to stain the nuclei.

  • Imaging:

    • Acquire images using a fluorescence or confocal microscope.

    • Capture images in the GFP, RFP, and DAPI channels for each field of view.

  • Image Analysis:

    • For each cell, count the number of yellow puncta (colocalization of GFP and RFP), which represent autophagosomes.

    • Count the number of red-only puncta (RFP signal without corresponding GFP), which represent autolysosomes (where the acidic environment has quenched the GFP signal).

    • Quantify the number of puncta per cell for at least 50 cells per condition.

  • Data Interpretation: An increase in yellow puncta and a decrease or stabilization of red puncta in the presence of this compound or Bafilomycin A1, compared to the autophagy inducer alone, indicates a blockage of autophagy flux.

Conclusion

This compound is a valuable pharmacological tool for the study of autophagy. By specifically inhibiting the TRPML1 channel, it allows for the precise measurement of autophagy flux. The protocols outlined in this document provide a framework for utilizing this compound in conjunction with standard autophagy assays. For robust and reliable results, it is recommended to use multiple assays to corroborate findings. Careful experimental design, including the use of appropriate positive and negative controls, is essential for the accurate interpretation of data.

Measuring Lysosomal pH in the Presence of (1S,2S)-ML-SI3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-ML-SI3 is a potent inhibitor of the transient receptor potential mucolipin 1 (TRPML1) channel, a crucial cation channel localized on the lysosomal membrane.[1][2][3] TRPML1 is integral to lysosomal function, mediating the release of Ca2+ from the lysosome, a process vital for various cellular activities including autophagy and membrane trafficking.[4][5][6] The regulation of lysosomal pH is a critical aspect of lysosomal function, and the role of TRPML1 in this process is a subject of ongoing research. Some studies suggest that TRPML1 may function as a proton (H+) leak channel, with its inhibition leading to lysosomal hyper-acidification.[7][8] Conversely, other research indicates that activation of TRPML1 can lead to increased lysosomal acidification.[9] Given the importance of lysosomal pH in cellular homeostasis and the therapeutic potential of targeting TRPML1, accurate methods for measuring lysosomal pH in the presence of modulators like this compound are essential.

These application notes provide a detailed protocol for measuring lysosomal pH in cultured cells treated with this compound using the ratiometric fluorescent dye LysoSensor™ Yellow/Blue DND-160.

Data Presentation

The inhibitory and activating concentrations of this compound on TRPML channels are summarized below. While direct quantitative data on the effect of this compound on lysosomal pH is not extensively available in the literature, the table includes data on the effect of a TRPML1 agonist, ML-SA1, to provide context on the potential magnitude of pH change upon channel modulation.

CompoundTargetActionIC50/EC50 (µM)Observed Effect on Lysosomal pHReference
This compoundTRPML1Inhibitor5.9Not explicitly quantified, but inhibition of TRPML1 is linked to lysosomal acidification.[1][2]
TRPML2Activator2.7-[1]
TRPML3Activator10.8-[1]
ML-SA1TRPML1Agonist-Decrease from pH ~5.6 to ~4.45[9]

Experimental Protocols

Protocol 1: Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue DND-160

This protocol describes the use of the ratiometric pH-sensitive dye LysoSensor™ Yellow/Blue DND-160 to measure lysosomal pH in cultured cells treated with this compound. This dye exhibits a pH-dependent dual-emission spectrum, allowing for a quantitative measurement of pH independent of dye concentration.

Materials:

  • Cultured cells (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • This compound (stored as a stock solution in DMSO)

  • LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific, Cat. No. L7545)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Calibration buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0)

  • Nigericin (ionophore, for pH calibration)

  • Monensin (ionophore, for pH calibration)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with dual emission capabilities or a fluorescence microscope with appropriate filter sets.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well black, clear-bottom microplate at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate cells overnight at 37°C in a humidified atmosphere with 5% CO2.

    • Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the old medium and add the medium containing this compound or vehicle control to the respective wells.

    • Incubate the cells for the desired treatment duration (e.g., 1, 6, 24 hours).

  • Dye Loading:

    • Prepare a 1 µM working solution of LysoSensor™ Yellow/Blue DND-160 in pre-warmed complete culture medium.

    • Remove the treatment medium from the cells and wash once with warm PBS.

    • Add the LysoSensor™ working solution to each well and incubate for 5-10 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • After incubation, wash the cells twice with warm PBS.

    • Add 100 µL of fresh, pre-warmed PBS or imaging buffer to each well.

    • Immediately measure the fluorescence using a microplate reader or microscope.

      • Excitation: ~360 nm

      • Emission 1 (Blue): ~450 nm

      • Emission 2 (Yellow): ~530 nm

    • Record the fluorescence intensity at both emission wavelengths for each well.

  • In Situ pH Calibration:

    • Prepare a separate set of wells with untreated cells for calibration.

    • Load the cells with LysoSensor™ Yellow/Blue DND-160 as described above.

    • After dye loading, replace the medium with 100 µL of each calibration buffer (pH 4.0 to 7.0) containing 10 µM nigericin and 10 µM monensin.

    • Incubate for 5-10 minutes at 37°C to allow equilibration of the lysosomal pH with the external buffer.

    • Measure the fluorescence at both emission wavelengths for each pH standard.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (Emission 2 / Emission 1) for each experimental and calibration well.

    • Generate a standard curve by plotting the fluorescence ratio against the corresponding pH of the calibration buffers.

    • Fit the data to a suitable equation (e.g., sigmoidal dose-response) to create a calibration curve.

    • Determine the lysosomal pH of the experimental samples by interpolating their fluorescence ratios onto the standard curve.

    • Compare the lysosomal pH of cells treated with this compound to the vehicle-treated control cells.

Mandatory Visualizations

TRPML1_Signaling_Pathway cluster_lysosome Lysosome cluster_cytosol Cytosol TRPML1 TRPML1 Ca2_signal Cytosolic Ca2+ Signal TRPML1->Ca2_signal Ca2_source Lysosomal Ca2+ Ca2_source->TRPML1 efflux H_source Lysosomal H+ H_source->TRPML1 efflux (proposed) Autophagy Autophagy Ca2_signal->Autophagy Membrane_Trafficking Membrane Trafficking Ca2_signal->Membrane_Trafficking ML_SI3 This compound ML_SI3->TRPML1 Inhibition

Caption: TRPML1 signaling pathway and the inhibitory action of this compound.

Lysosomal_pH_Measurement_Workflow start Start cell_culture Seed and culture cells in 96-well plate start->cell_culture treatment Treat with this compound or vehicle control cell_culture->treatment dye_loading Load with LysoSensor™ Yellow/Blue DND-160 treatment->dye_loading measurement Measure fluorescence (Emission 1 & 2) dye_loading->measurement analysis Calculate ratios and determine lysosomal pH measurement->analysis calibration Perform in situ pH calibration calibration->analysis end End analysis->end

Caption: Experimental workflow for lysosomal pH measurement.

References

Application Notes and Protocols for Preparing (1S,2S)-ML-SI3 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

(1S,2S)-ML-SI3 , also known as (+)-trans-ML-SI3, is a stereoisomer of the transient receptor potential mucolipin (TRPML) channel modulator, ML-SI3. It exhibits distinct activities across the three TRPML channel isoforms, acting as a potent inhibitor of TRPML1 while activating TRPML2 and TRPML3.[1][2][3] This unique pharmacological profile makes it a valuable tool for investigating the specific roles of these lysosomal calcium channels in cellular processes such as autophagy, lysosomal trafficking, and signaling.[4][5]

Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These notes provide detailed protocols for the solubilization and storage of this compound for both in vitro and in vivo applications.

Chemical and Physical Properties

This compound is a white to off-white solid powder.[6] Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₃H₃₁N₃O₃S[2][7]
Molecular Weight 429.58 g/mol [2][7]
CAS Number 2563870-87-9[2][3]
Appearance White to off-white solid powder[6]
Solubility Data

The solubility of this compound varies depending on the solvent. It is highly soluble in DMSO, sparingly soluble in ethanol, and practically insoluble in water.[8][9] For in vivo studies, multi-solvent systems are required to achieve a clear solution.

SolventMaximum Solubility (In Vitro)Reference
DMSO 43-100 mg/mL (100.09-232.79 mM)[2][8][9]
Ethanol 2 mg/mL (4.65 mM)[8][9]
Water Insoluble[8]
Solvent System (In Vivo) ≥ 2.5 mg/mL (5.82 mM)[1][2]
(10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
Solvent System (In Vivo) ≥ 2.5 mg/mL (5.82 mM)[6]
(10% DMSO, 90% Corn Oil)

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials and Equipment:

  • This compound powder

  • Anhydrous or fresh Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettors and sterile tips

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.296 mg of this compound (Molecular Weight = 429.58).

  • Dissolve: Add the appropriate volume of DMSO to the powder. For a 10 mM solution, add 1 mL of DMSO to 4.296 mg of the compound.

  • Mix: Vortex the solution thoroughly. If precipitation or cloudiness is observed, sonicate the solution in a water bath until it becomes clear.[1][2] Gentle warming can also aid dissolution.

  • Aliquot: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in microcentrifuge tubes or amber vials.

  • Store: Store the aliquots as recommended in the storage section below.

G cluster_workflow Workflow: Preparing this compound Stock Solution start Start equilibrate Equilibrate this compound powder to room temperature start->equilibrate weigh Weigh 4.3 mg of This compound equilibrate->weigh add_dmso Add 1 mL of DMSO weigh->add_dmso dissolve Vortex to dissolve add_dmso->dissolve check Is solution clear? dissolve->check sonicate Sonicate and/or warm until clear check->sonicate No aliquot Aliquot into single-use tubes check->aliquot Yes sonicate->check store Store at -20°C or -80°C aliquot->store end End store->end G cluster_cell Cellular Environment cluster_lysosome Lysosome cluster_drug Drug Action TRPML1 TRPML1 Ca_cytosol Cytosolic Ca²⁺ TRPML1->Ca_cytosol Ca²⁺ Efflux TRPML2 TRPML2 TRPML2->Ca_cytosol Ca²⁺ Efflux TRPML3 TRPML3 TRPML3->Ca_cytosol Ca²⁺ Efflux Ca_lysosome Ca²⁺ Autophagy Autophagy Ca_cytosol->Autophagy Modulates MLSI3 This compound MLSI3->TRPML1 Inhibits MLSI3->TRPML2 Activates MLSI3->TRPML3 Activates

References

Application Notes: Immunofluorescence Staining Following (1S,2S)-ML-SI3 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(1S,2S)-ML-SI3 is a potent and specific small molecule modulator of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels. It functions as a potent inhibitor of TRPML1 and an activator of TRPML2 and TRPML3.[1] TRPML1 is a crucial lysosomal cation channel that mediates the release of Ca²⁺ from the lysosome into the cytoplasm.[2][3] This Ca²⁺ release is a key signaling event that regulates a multitude of cellular processes, including autophagy, lysosomal biogenesis, and vesicle trafficking.[4][5] By inhibiting TRPML1, this compound effectively blocks lysosomal Ca²⁺ efflux, making it an invaluable tool for investigating the physiological roles of TRPML1 and the consequences of its dysfunction.[2][6]

These application notes provide a detailed protocol for performing immunofluorescence (IF) staining on cells treated with this compound. The primary application is to visualize the cellular consequences of TRPML1 inhibition, such as the disruption of autophagic flux, by monitoring the localization and expression of key protein markers.

Mechanism of Action of this compound

TRPML1 channels, located on the lysosomal membrane, are activated by stimuli such as the lipid messenger phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[5][7] Upon activation, TRPML1 allows the release of lysosomal Ca²⁺. This localized Ca²⁺ signal can initiate a cascade of events, including the activation of Calcium/Calmodulin-dependent Protein Kinase Kinase β (CaMKKβ) and AMP-activated Protein Kinase (AMPK).[8][9] This, in turn, promotes the activity of the ULK1 and VPS34 protein complexes, which are essential for the initiation and biogenesis of autophagosomes.[8][9]

This compound acts as an antagonist to TRPML1, binding to a hydrophobic cavity in the channel and preventing its opening.[2] This blockade inhibits the release of lysosomal Ca²⁺ and consequently suppresses the downstream signaling pathway that leads to autophagy.[2][3][6] This inhibitory action can be visualized using immunofluorescence by observing the accumulation of autophagy-related proteins like p62/SQSTM1, which are normally degraded during successful autophagy.[10]

TRPML1_Signaling_Pathway TRPML1 Signaling and Inhibition by this compound cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm TRPML1 TRPML1 Ca_cytoplasm Ca²⁺ TRPML1->Ca_cytoplasm Release Ca_lysosome Ca²⁺ ML_SI3 This compound ML_SI3->TRPML1 CaMKKb CaMKKβ Ca_cytoplasm->CaMKKb AMPK AMPK CaMKKb->AMPK ULK1_VPS34 ULK1/VPS34 Complex AMPK->ULK1_VPS34 Autophagy Autophagosome Biogenesis ULK1_VPS34->Autophagy

Caption: TRPML1 signaling pathway and its inhibition by this compound.

Quantitative Data

The following table summarizes the known activity of this compound and the related cis/trans mixture ML-SI3 on TRPML channel isoforms. This data is crucial for determining appropriate experimental concentrations.

CompoundTargetActivityValue (µM)Reference
This compound TRPML1Inhibition (IC₅₀)5.9[1]
TRPML2Activation (EC₅₀)2.7[1]
TRPML3Activation (EC₅₀)10.8[1]
ML-SI3 (cis/trans mix) TRPML1Inhibition (IC₅₀)4.7[6][11]
TRPML2Inhibition (IC₅₀)1.7[6][11]
TRPML3Inhibition (IC₅₀)12.5[6]

A common working concentration for inhibiting TRPML1 in cell culture is 10 µM.[6][7]

Detailed Protocol: Immunofluorescence for Autophagy Markers

This protocol details the steps to visualize the accumulation of the autophagy receptor p62/SQSTM1 in cells treated with this compound, indicating a blockage in autophagic flux.

Materials

Reagents:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stored as a stock solution, e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (prepare fresh)

  • Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or Normal Goat Serum in PBS

  • Primary Antibody: Rabbit anti-p62/SQSTM1

  • Secondary Antibody: Goat anti-Rabbit IgG, conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole) or Hoechst 33342

  • Antifade Mounting Medium

Equipment:

  • 24-well plates with sterile glass coverslips

  • Cell culture incubator (37°C, 5% CO₂)

  • Fluorescence microscope with appropriate filters

Experimental Workflow

IF_Workflow Immunofluorescence Staining Workflow A 1. Cell Seeding Seed cells on coverslips in a 24-well plate. Incubate for 24h. B 2. This compound Treatment Treat cells with desired concentration (e.g., 10 µM) and a vehicle control (DMSO). Incubate. A->B C 3. Fixation Wash with PBS. Fix with 4% PFA for 15 min. B->C D 4. Permeabilization Wash with PBS. Permeabilize with 0.2% Triton X-100 for 10 min. C->D E 5. Blocking Wash with PBS. Block with 5% BSA for 1 hour. D->E F 6. Primary Antibody Incubation Incubate with anti-p62 antibody overnight at 4°C. E->F G 7. Secondary Antibody Incubation Wash. Incubate with fluorescent secondary antibody for 1 hour at RT (in dark). F->G H 8. Counterstaining & Mounting Wash. Stain nuclei with DAPI. Mount coverslips on slides with antifade medium. G->H I 9. Imaging & Analysis Image with fluorescence microscope. Quantify p62 puncta. H->I

Caption: Step-by-step workflow for the immunofluorescence protocol.

Procedure
  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a 24-well plate.

    • Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of treatment.

    • Incubate for 18-24 hours at 37°C and 5% CO₂.

  • Drug Treatment:

    • Prepare working solutions of this compound in complete medium. A final concentration of 10 µM is recommended for TRPML1 inhibition.

    • Include a vehicle control (e.g., 0.1% DMSO) for comparison.

    • Remove the old medium, add the drug-containing medium, and incubate for the desired time (e.g., 6-24 hours).

  • Fixation:

    • Aspirate the medium and gently wash the cells twice with PBS.

    • Add 500 µL of 4% PFA solution to each well.

    • Incubate for 15 minutes at room temperature.[12]

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 500 µL of Permeabilization Solution (0.2% Triton X-100 in PBS) to each well.

    • Incubate for 10 minutes at room temperature.[12] This step is necessary for antibodies to access intracellular targets.

    • Aspirate and wash three times with PBS for 5 minutes each.

  • Blocking:

    • Add 500 µL of Blocking Buffer (5% BSA in PBS) to each well.

    • Incubate for 1 hour at room temperature to minimize non-specific antibody binding.[13]

  • Primary Antibody Incubation:

    • Dilute the primary antibody (e.g., rabbit anti-p62) in Blocking Buffer according to the manufacturer's recommendation.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to each well, ensuring the coverslip is fully covered.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer.

    • Add the diluted secondary antibody solution to each well.

    • Incubate for 1 hour at room temperature, protected from light.[13]

  • Counterstaining and Mounting:

    • Aspirate the secondary antibody solution and wash three times with PBS for 5 minutes each, protected from light.

    • During the final wash, add DAPI or Hoechst solution (e.g., 1 µg/mL) to stain the nuclei for 5 minutes.

    • Wash once more with PBS.

    • Using fine-tipped forceps, carefully remove the coverslips from the wells. Wick away excess PBS with the edge of a lab wipe.

    • Place a small drop of antifade mounting medium onto a clean microscope slide and gently lower the coverslip (cell-side down) onto the drop, avoiding air bubbles.

    • Allow the mounting medium to cure overnight at room temperature in the dark.[13]

Imaging and Data Analysis
  • Imaging: Visualize the samples using a fluorescence microscope. Capture images of the p62/SQSTM1 signal (e.g., green channel for Alexa Fluor 488) and the DAPI signal (blue channel).

  • Expected Results: In control (vehicle-treated) cells, p62 staining should be diffuse throughout the cytoplasm. In this compound-treated cells, an inhibition of autophagy will lead to the accumulation of p62 in distinct puncta or aggregates within the cytoplasm.[10]

  • Quantification: Use image analysis software (e.g., ImageJ/Fiji) to quantify the number and intensity of p62 puncta per cell. This provides a quantitative measure of autophagic flux inhibition.

Troubleshooting
  • High Background:

    • Cause: Insufficient blocking or washing; secondary antibody non-specificity.

    • Solution: Increase blocking time to 1.5-2 hours. Ensure thorough washing between steps. Include a secondary antibody-only control to check for non-specific binding.

  • No/Weak Signal:

    • Cause: Primary antibody concentration too low; inactive primary antibody; over-fixation masking the epitope.

    • Solution: Optimize primary antibody concentration by performing a titration. Ensure proper antibody storage. Consider antigen retrieval methods if over-fixation is suspected.

  • Cell Detachment:

    • Cause: Insufficient drying after sectioning; harsh washing steps.

    • Solution: Use Poly-L-Lysine coated slides/coverslips to improve adhesion.[14] Be gentle during washing steps, adding and removing solutions from the side of the well.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with (1S,2S)-ML-SI3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-ML-SI3 is a stereoisomer of ML-SI3 that acts as a modulator of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels. Specifically, it is a potent inhibitor of TRPML1 and an activator of TRPML2 and TRPML3.[1][2] TRPML channels are crucial for lysosomal function, including calcium signaling and autophagy.[3][4][5][6] Dysregulation of these channels has been implicated in various diseases, making this compound a valuable tool for research and drug development.

These application notes provide detailed protocols for analyzing the cellular effects of this compound using flow cytometry, a powerful technique for single-cell analysis. The provided protocols focus on assessing cell viability, apoptosis, cell cycle progression, and autophagy.

Mechanism of Action of this compound

This compound exhibits a dual modulatory effect on the TRPML channel family. It inhibits TRPML1, a key channel for lysosomal calcium efflux, while activating TRPML2 and TRPML3.[1][7] This complex activity can lead to various downstream cellular effects, including alterations in autophagy, ion homeostasis, and cell signaling pathways.

G cluster_0 This compound cluster_1 TRPML Channels cluster_2 Cellular Processes MLSI3 This compound TRPML1 TRPML1 MLSI3->TRPML1 Inhibits TRPML2 TRPML2 MLSI3->TRPML2 Activates TRPML3 TRPML3 MLSI3->TRPML3 Activates LysosomalCa Lysosomal Ca2+ Efflux TRPML1->LysosomalCa Mediates Autophagy Autophagy LysosomalCa->Autophagy Regulates CellSignaling Other Cellular Signaling Autophagy->CellSignaling Impacts

Figure 1. Signaling pathway of this compound.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound and its related compound, ML-SI3. This information is crucial for designing experiments with appropriate concentrations.

CompoundTargetActionIC50 / EC50 (µM)Reference
This compound TRPML1Inhibitor5.9[1]
TRPML2Activator2.7[1]
TRPML3Activator10.8[1]
ML-SI3 (cis/trans mix) TRPML1Inhibitor4.7[6]
TRPML2Inhibitor1.7[6]

Experimental Protocols

Cell Viability and Apoptosis Analysis

This protocol is designed to assess the impact of this compound on cell viability and to distinguish between apoptotic and necrotic cell death. While TRPML1 inhibition alone may not directly induce apoptosis in all cell types, it can sensitize cells to other apoptotic stimuli.[1] Therefore, it is recommended to perform this assay both with and without a known apoptotic inducer.

Materials:

  • Cells of interest

  • This compound (and appropriate solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will allow for approximately 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • For adherent cells, gently collect the culture medium (containing floating/apoptotic cells).

    • Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin.

    • Combine the detached cells with the collected medium.

    • For suspension cells, directly collect the cell suspension.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate compensation controls for FITC and PI.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

G start Seed Cells treat Treat with this compound and Controls start->treat harvest Harvest Cells (Adherent and Suspension) treat->harvest wash Wash Cells with PBS harvest->wash stain Stain with Annexin V-FITC and Propidium Iodide wash->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify Viable, Apoptotic, and Necrotic Cells analyze->end

Figure 2. Apoptosis analysis workflow.

Cell Cycle Analysis

Modulation of TRPML channels can impact cellular signaling pathways that regulate cell cycle progression. This protocol outlines the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells of interest

  • This compound (and appropriate solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Analysis protocol.

  • Cell Harvesting: Harvest cells as described in step 3 of the Apoptosis Analysis protocol.

  • Cell Fixation:

    • Wash the cell pellet once with PBS.

    • Resuspend the pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI signal (FL2 or equivalent).

    • Gate on single cells to exclude doublets.

    • Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

G start Seed and Treat Cells harvest Harvest Cells start->harvest fix Fix Cells in 70% Ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain analyze Analyze DNA Content by Flow Cytometry stain->analyze end Determine Cell Cycle Phase Distribution analyze->end

Figure 3. Cell cycle analysis workflow.

Autophagy Analysis (LC3-II Detection)

This compound is expected to modulate autophagy due to its effects on TRPML channels.[4][5][6] This protocol describes the detection of autophagosome formation by measuring the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) using flow cytometry.

Materials:

  • Cells of interest

  • This compound (and appropriate solvent, e.g., DMSO)

  • Complete cell culture medium

  • Autophagy inducer (e.g., rapamycin) and inhibitor (e.g., chloroquine) as controls

  • Phosphate-Buffered Saline (PBS)

  • Fixation/Permeabilization Buffer

  • Anti-LC3B antibody conjugated to a fluorophore (e.g., FITC or Alexa Fluor 488)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Analysis protocol. Include positive (rapamycin) and negative (chloroquine) controls for autophagy modulation.

  • Cell Harvesting and Fixation:

    • Harvest cells as described in step 3 of the Apoptosis Analysis protocol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in Fixation/Permeabilization buffer and incubate according to the manufacturer's instructions.

  • Immunostaining:

    • Wash the permeabilized cells with a wash buffer (e.g., PBS with 1% BSA).

    • Resuspend the cells in the wash buffer containing the anti-LC3B antibody.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with the wash buffer to remove unbound antibody.

  • Flow Cytometry Analysis:

    • Resuspend the cells in PBS.

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the LC3B-conjugated fluorophore.

    • An increase in fluorescence intensity indicates an accumulation of LC3-II, suggesting an increase in autophagosome formation.

G start Seed and Treat Cells harvest Harvest Cells start->harvest fixperm Fix and Permeabilize Cells harvest->fixperm stain Immunostain with Anti-LC3B Antibody fixperm->stain analyze Analyze LC3-II Levels by Flow Cytometry stain->analyze end Quantify Autophagosome Formation analyze->end

Figure 4. Autophagy analysis workflow.

Troubleshooting and Considerations

  • Cell Type Specificity: The effects of this compound may vary significantly between different cell types. It is essential to optimize treatment concentrations and incubation times for your specific cell line.

  • Controls are Crucial: Always include appropriate vehicle controls, untreated controls, and positive/negative controls for the specific assay being performed.

  • Flow Cytometer Setup: Proper setup and compensation are critical for accurate flow cytometry data. Ensure that single-stain controls are used to set up the compensation matrix correctly.

  • Data Interpretation: An increase in LC3-II levels can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes. To distinguish between these possibilities, it is recommended to perform the assay in the presence and absence of a lysosomal inhibitor like chloroquine.

By following these detailed protocols, researchers can effectively utilize flow cytometry to investigate the cellular consequences of treating cells with the TRPML channel modulator, this compound.

References

Troubleshooting & Optimization

(1S,2S)-ML-SI3 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (1S,2S)-ML-SI3. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues in aqueous solutions, encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the trans-isomer of ML-SI3, a modulator of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels.[1][2][3][4] Specifically, it acts as an inhibitor of TRPML1 (IC50 = 5.9 μM) and an activator of TRPML2 (EC50 = 2.7 μM) and TRPML3 (EC50 = 10.8 μM).[4] These channels are crucial for lysosomal calcium signaling, autophagy, and other cellular functions.[5]

Q2: What are the basic chemical properties of this compound?

A2: this compound is a white to off-white solid powder with the following properties:

  • Molecular Formula: C₂₃H₃₁N₃O₃S[4]

  • Molecular Weight: 429.58 g/mol [4]

  • Storage: The solid powder should be stored at 4°C, protected from light.[4] Stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[5]

Q3: Is this compound soluble in water or aqueous buffers like PBS?

A3: No, this compound is practically insoluble in water. Direct dissolution in aqueous buffers like PBS or cell culture media will be unsuccessful and will likely result in precipitation. The compound is hydrophobic and requires an organic solvent, such as DMSO, for initial dissolution.

Q4: What is the recommended solvent for making a stock solution?

A4: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with concentrations up to 100 mg/mL (232.79 mM) achievable, often requiring ultrasonication to fully dissolve.[4]

Q5: What is the maximum recommended final concentration of DMSO in my cell-based experiments?

A5: For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5%.[6] However, some cell lines, especially primary cells, can be more sensitive. A final DMSO concentration of 0.1% is often recommended to minimize potential cytotoxicity or off-target effects.[6] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.[7]

Troubleshooting Guide: Precipitation Issues

This guide addresses the most common issue encountered with this compound: precipitation upon dilution of a DMSO stock solution into aqueous media for in vitro experiments.

Problem: My this compound precipitated when I added it to my cell culture medium.

This is a common occurrence due to the compound's low aqueous solubility. The abrupt change in solvent polarity when a concentrated DMSO stock is added to a large volume of aqueous medium causes the compound to "crash out" of solution.

Solution Workflow:

G start Start: Precipitation Observed check_stock Step 1: Check Stock Solution Is the DMSO stock clear, with no visible precipitate? start->check_stock remake_stock Action: Remake Stock Dissolve powder in fresh, anhydrous DMSO. Use sonication to aid dissolution. check_stock->remake_stock No check_dilution Step 2: Review Dilution Method Did you add the DMSO stock directly to the full volume of media? check_stock->check_dilution Yes remake_stock->check_stock use_serial Action: Use Serial Dilution Perform an intermediate dilution step in media or PBS before the final dilution. (See Protocol Below) check_dilution->use_serial Yes check_final_conc Step 3: Check Final Concentration Is the final working concentration of this compound too high? check_dilution->check_final_conc No success Success: Clear Solution use_serial->success lower_conc Action: Lower Working Concentration The desired concentration may exceed the compound's solubility limit in the final medium. check_final_conc->lower_conc Yes check_final_conc->success No lower_conc->success

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation: Solubility Summary

The following tables summarize the known solubility data for this compound.

Table 1: In Vitro Solubility

SolventConcentrationMolar EquivalentNotes
DMSO100 mg/mL[4]~232.8 mMSonication is recommended to aid dissolution.[4]
WaterInsoluble[8]--
Ethanol2 - 7 mg/mL[8]~4.7 - 16.3 mMData for the racemate ML-SI3.

Table 2: Formulations for In Vivo Use (Achieving ≥ 2.5 mg/mL)

Formulation Components (v/v)Preparation MethodReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineAdd solvents sequentially and mix well at each step.[5][9][5][9]
10% DMSO, 90% (20% SBE-β-CD in Saline)Add DMSO stock to the SBE-β-CD/Saline solution.[4][9][4][9]
10% DMSO, 90% Corn OilAdd DMSO stock to corn oil and mix.[2][9][2][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol details the preparation of a concentrated stock solution, which is the first step for most applications.

G cluster_0 Preparation Workflow weigh 1. Weigh this compound (e.g., 4.30 mg) add_dmso 2. Add Anhydrous DMSO (e.g., to 1 mL for 10 mM) weigh->add_dmso vortex 3. Vortex Thoroughly add_dmso->vortex sonicate 4. Sonicate (5-10 min in water bath) vortex->sonicate store 5. Aliquot & Store (-20°C or -80°C) sonicate->store

Caption: Workflow for preparing a DMSO stock solution.

Methodology:

  • Weigh Compound: Accurately weigh the desired amount of this compound powder in a suitable vial. For example, for 1 mL of a 10 mM solution, weigh 4.296 mg.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Vortex: Vortex the solution vigorously for 1-2 minutes.

  • Sonicate: Place the vial in a water bath sonicator for 5-10 minutes or until the solution is completely clear.[4] This step is often critical for complete dissolution.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C (for up to 1 month) or -80°C (for up to 6 months), protected from light.[5]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays (to avoid precipitation)

This protocol uses a serial dilution method to prevent the compound from precipitating when introduced to the aqueous cell culture medium.

Methodology:

  • Thaw Stock: Thaw a single aliquot of your 10 mM this compound DMSO stock solution.

  • Prepare Intermediate Dilution: Create an intermediate dilution by adding a small amount of the 10 mM stock to your cell culture medium or PBS. For example, add 2 µL of 10 mM stock to 98 µL of medium to get a 200 µM solution. Vortex gently immediately after adding.

  • Prepare Final Working Solution: Add the required volume of the intermediate dilution to your culture wells to achieve the final desired concentration. For example, adding 5 µL of the 200 µM intermediate solution to a well containing 95 µL of cells/media will result in a final concentration of 10 µM this compound and a final DMSO concentration of 0.1%.

  • Mix Gently: Mix the final solution in the well by gently pipetting up and down or by swirling the plate.

G stock 10 mM Stock in 100% DMSO intermediate Intermediate Dilution (e.g., 200 µM) in Media + 2% DMSO stock->intermediate Dilute 1:50 in Media/PBS final Final Working Solution (e.g., 10 µM) in Media + 0.1% DMSO intermediate->final Dilute 1:20 in final well volume

Caption: Serial dilution strategy for in vitro experiments.

Signaling Pathway Context

This compound modulates TRPML channels, which are located on the membrane of lysosomes and late endosomes. These channels play a key role in regulating the release of Ca²⁺ from these organelles into the cytoplasm, influencing processes like autophagy and lysosomal trafficking.

G cluster_lysosome Lysosome lysosome_ca Lysosomal Ca²⁺ trpml1 TRPML1 lysosome_ca->trpml1 trpml23 TRPML2 / TRPML3 lysosome_ca->trpml23 cytoplasm_ca Cytoplasmic Ca²⁺ trpml1->cytoplasm_ca Ca²⁺ Efflux trpml23->cytoplasm_ca Ca²⁺ Efflux autophagy Autophagy & Lysosomal Function cytoplasm_ca->autophagy mlsi3 This compound mlsi3->trpml1 Inhibits mlsi3->trpml23 Activates

Caption: this compound modulation of TRPML channel activity.

References

Potential off-target effects of (1S,2S)-ML-SI3 in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of (1S,2S)-ML-SI3 in cellular experiments. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound?

This compound is a stereoisomer of the broader TRPML channel modulator, ML-SI3. Its primary known targets are the Transient Receptor Potential Mucolipin (TRPML) family of ion channels. Specifically, it functions as an inhibitor of TRPML1 and an activator of TRPML2 and TRPML3.[1][2][3] This differential activity is crucial to consider when interpreting experimental results.

Q2: What are the known on-target cellular effects of this compound?

The on-target effects of this compound are primarily linked to its modulation of TRPML channels, which play significant roles in lysosomal function and cellular signaling.

  • Inhibition of TRPML1: As an inhibitor of TRPML1, this compound can block the release of Ca2+ from lysosomes.[4] This can impact a variety of downstream processes, including the regulation of autophagy.[4]

  • Activation of TRPML2 and TRPML3: Conversely, its activation of TRPML2 and TRPML3 can induce Ca2+ release from the lysosomes where these channels are expressed, potentially influencing distinct cellular pathways. The specific consequences of TRPML2 and TRPML3 activation are less well-characterized than those of TRPML1 inhibition.

Q3: Are there any known off-target effects of this compound outside of the TRPML channel family?

Currently, there is limited publicly available data from comprehensive off-target screening studies for this compound, such as broad kinase panels or proteome-wide profiling. The primary characterization of this compound has been focused on its activity within the TRPML channel family. Therefore, researchers should exercise caution and consider the possibility of uncharacterized off-target effects in their experimental systems.

Q4: How do the different stereoisomers of ML-SI3 differ in their activity?

The stereochemistry of ML-SI3 is a critical determinant of its biological activity. The two main enantiomers, this compound and (1R,2R)-ML-SI3, exhibit distinct and sometimes opposing effects on the TRPML channels. It is essential to use the correct stereoisomer for your experiments and to be aware of the specific activity profile of the compound you are using.

Quantitative Data Summary

The following table summarizes the known potency of this compound and its enantiomer, (1R,2R)-ML-SI3, on the human TRPML channels.

CompoundTargetActivityIC50 / EC50 (µM)
This compound TRPML1Inhibitor5.9
TRPML2Activator2.7
TRPML3Activator10.8
(1R,2R)-ML-SI3 TRPML1Inhibitor1.6
TRPML2Inhibitor2.3
TRPML3Inhibitor12.5

Data compiled from MedChemExpress and other sources.[1][5]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when using this compound and provides systematic approaches to troubleshoot them.

Issue 1: Unexpected or inconsistent cellular phenotypes are observed.

  • Possible Cause 1: Off-target effects.

    • Troubleshooting Step: Since comprehensive off-target data is lacking, it is crucial to perform control experiments to assess the likelihood of off-target interactions in your specific cell type.

      • Recommendation: Employ a structurally related but inactive compound as a negative control.

      • Recommendation: Use siRNA or shRNA to knock down the intended target (TRPML1, TRPML2, or TRPML3) to determine if the observed phenotype is dependent on the presence of the target protein.

      • Recommendation: Consider performing a Cellular Thermal Shift Assay (CETSA) to assess the engagement of this compound with its intended targets and to screen for novel interactors.

  • Possible Cause 2: Stereoisomer confusion.

    • Troubleshooting Step: Verify the identity and purity of your this compound compound.

      • Recommendation: Confirm the stereoisomer and its purity through the supplier's certificate of analysis. Be aware that the racemic mixture (ML-SI3) will have a mixed pharmacological profile.[6]

  • Possible Cause 3: Cell-type specific expression of TRPML channels.

    • Troubleshooting Step: The expression levels of TRPML1, TRPML2, and TRPML3 can vary significantly between different cell types.

      • Recommendation: Profile the expression of all three TRPML channels in your cellular model system using qPCR or western blotting to better understand the context of your results.

Issue 2: Difficulty in replicating previously reported on-target effects.

  • Possible Cause 1: Suboptimal experimental conditions.

    • Troubleshooting Step: Review and optimize your experimental protocols.

      • Recommendation for Electrophysiology: Ensure proper whole-cell patch-clamp configuration and appropriate intracellular and extracellular solutions as detailed in the experimental protocols section.

      • Recommendation for Autophagy Assays: Monitor autophagy flux rather than static measurements of LC3-II levels. This can be achieved by measuring LC3-II levels in the presence and absence of lysosomal inhibitors like bafilomycin A1.

  • Possible Cause 2: Compound stability and solubility.

    • Troubleshooting Step: Ensure the proper handling and solubilization of this compound.

      • Recommendation: this compound is typically dissolved in DMSO to create a stock solution. Prepare fresh dilutions in your experimental media and be mindful of the final DMSO concentration, as high concentrations can have independent cellular effects.

Experimental Protocols

1. Whole-Cell Patch-Clamp Electrophysiology for TRPML1 Activity

This protocol is adapted from established methods for measuring TRPML channel activity.[7][8]

  • Cell Preparation:

    • Culture HEK293T cells transiently or stably expressing human TRPML1.

    • Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • Extracellular (Bath) Solution (pH 7.4): 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 10 mM glucose.

    • Intracellular (Pipette) Solution (pH 7.2): 140 mM Cs-methanesulfonate, 10 mM HEPES, 4 mM NaCl, 1 mM MgCl2, 0.1 mM EGTA.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a holding potential of 0 mV.

    • Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit currents.

    • Establish a baseline recording in the extracellular solution.

    • Perfuse the cells with the extracellular solution containing the desired concentration of this compound.

    • To measure inhibition, first apply a TRPML1 agonist (e.g., ML-SA1) to activate the channel and then co-apply this compound.

    • Record changes in current amplitude to determine the effect of the compound.

2. Autophagy Flux Assay (LC3 Turnover by Western Blot)

This protocol provides a method to assess the impact of this compound on autophagic flux.[9]

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with this compound at the desired concentrations for the desired time points.

    • For each condition, include a parallel treatment with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the this compound treatment.

    • Include vehicle control and lysosomal inhibitor-only control groups.

  • Protein Extraction and Western Blot:

    • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against LC3 and a loading control (e.g., GAPDH or β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for LC3-I and LC3-II.

    • Calculate the LC3-II/LC3-I ratio or the LC3-II/loading control ratio.

    • Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. An increase in this difference suggests an induction of autophagy, while a decrease suggests inhibition.

3. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to verify the engagement of this compound with TRPML1 and to explore potential off-targets.[10][11][12]

  • Cell Treatment and Heating:

    • Treat intact cells in suspension or adherent cells with this compound or vehicle control.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the presence of the target protein (e.g., TRPML1) in the soluble fraction by western blot.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature for both the vehicle and this compound treated samples.

    • Plot the band intensity as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

TRPML1_Signaling_Pathway cluster_lysosome Lysosome TRPML1 TRPML1 Ca2_lysosome Ca2+ TRPML1->Ca2_lysosome Release CaMKKb CaMKKβ Ca2_lysosome->CaMKKb Activates ML_SI3 This compound ML_SI3->TRPML1 Inhibits Autophagy_Regulation Autophagy Regulation VPS34 VPS34 CaMKKb->VPS34 Activates Autophagosome_Biogenesis Autophagosome Biogenesis VPS34->Autophagosome_Biogenesis Autophagosome_Biogenesis->Autophagy_Regulation

Caption: TRPML1 signaling pathway and the inhibitory effect of this compound.

Experimental_Workflow_CETSA Start Start: Intact Cells Treatment Treat with this compound or Vehicle Start->Treatment Heating Heat to a Range of Temperatures Treatment->Heating Lysis Cell Lysis (Freeze-Thaw) Heating->Lysis Centrifugation High-Speed Centrifugation Lysis->Centrifugation Supernatant Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant WesternBlot Western Blot for Target Protein Supernatant->WesternBlot Analysis Analyze Melting Curve Shift WesternBlot->Analysis End End: Target Engagement Data Analysis->End

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Troubleshooting inconsistent results in (1S,2S)-ML-SI3 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (1S,2S)-ML-SI3 in their experiments. Inconsistent results can arise from a variety of factors, from compound handling to experimental setup. This guide is designed to help you identify and resolve common issues to ensure the reliability and reproducibility of your data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as (+)-trans-ML-SI3, is a stereoisomer of the broader compound ML-SI3. It is a modulator of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels.[1] Critically, its effect is isoform-specific: it acts as a potent inhibitor of TRPML1 and an activator of TRPML2 and TRPML3.[1] This dual activity is a crucial factor to consider in experimental design and data interpretation.

Q2: I am seeing results that contradict the published literature. What is the most common reason for this?

The most frequent cause of inconsistent results with ML-SI3 is the use of the incorrect stereoisomer or a racemic mixture. The pharmacological activities of this compound and its enantiomer, (1R,2R)-ML-SI3, are distinct and can be opposing. While this compound activates TRPML2 and TRPML3, (1R,2R)-ML-SI3 inhibits all three TRPML isoforms.[2] Using a racemic mixture of ML-SI3 will produce a composite effect of both isomers, leading to confusing and uninterpretable data.[3] Always verify the stereochemical purity of your compound from the supplier.

Q3: How should I prepare and store this compound?

This compound is soluble in DMSO.[1] For in vitro experiments, prepare a concentrated stock solution in high-quality, anhydrous DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For in vivo studies, specific formulation protocols are available and should be followed carefully to ensure solubility and bioavailability.[1] If you observe precipitation upon dilution into aqueous buffers, sonication or gentle warming may aid dissolution. However, always ensure the final solution is clear before use.

Q4: Are there known off-target effects for this compound?

While this compound is known as a TRPML channel modulator, like most small molecules, it may have off-target effects, particularly at higher concentrations. The broader ML-SI3 compound has been characterized as a channel blocker of the TRPML family with the greatest activity at TRPML1.[4] It is advisable to perform dose-response experiments and use the lowest effective concentration to minimize potential off-target effects. If unexpected phenotypes are observed, consider validating your findings with a structurally unrelated TRPML modulator or using genetic approaches (e.g., siRNA or knockout models) to confirm the on-target effect.

Troubleshooting Guides

Inconsistent IC50/EC50 Values
Observed Problem Potential Cause Recommended Solution
Higher than expected IC50 for TRPML1 inhibition.1. Incorrect Stereoisomer: You may be using the (1R,2R) isomer, which is a more potent inhibitor of TRPML1. 2. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 3. Assay Conditions: Sub-optimal pH, temperature, or buffer composition. The activity of TRPML channels can be pH-sensitive.[5]1. Confirm the identity and purity of your this compound compound with the supplier. 2. Prepare fresh aliquots of the compound from a new stock. 3. Optimize and standardize your assay conditions, particularly pH, to be consistent with published protocols.
No activation of TRPML2/3 observed.1. Incorrect Stereoisomer: You may be using the (1R,2R) isomer, which is an inhibitor of all three isoforms. 2. Low Expression Levels: The cell line used may not express sufficient levels of TRPML2 or TRPML3. 3. Cellular Context: The functional activity of TRPML channels can be influenced by the cellular environment and interacting proteins.1. Verify the stereoisomer of your compound. 2. Confirm the expression of TRPML2 and TRPML3 in your cell line using qPCR or Western blotting. Consider using an overexpression system if endogenous levels are too low. 3. Review literature for cell-type specific effects of this compound.
High variability between experimental replicates.1. Solubility Issues: Precipitation of the compound upon dilution in aqueous media. 2. Pipetting Errors: Inaccurate dilutions or additions of the compound. 3. Cell Health: Inconsistent cell density or viability across wells.1. Visually inspect for precipitation after dilution. If observed, try vortexing, sonicating, or preparing fresh dilutions. Consider using a carrier solvent if compatible with your assay. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Ensure uniform cell seeding and check cell viability before starting the experiment.
Calcium Flux Assay Troubleshooting
Observed Problem Potential Cause Recommended Solution
No change in calcium signal upon addition of this compound.1. Incorrect Channel Expression: The cells may not express the target TRPML isoform at functional levels. 2. Dye Loading Issues: Inefficient loading of the calcium indicator dye. 3. Signal Quenching: The compound itself might be interfering with the fluorescence of the dye. 4. Use of an Antagonist: this compound is an inhibitor of TRPML1, so no calcium influx would be expected through this channel.1. Verify target expression. For TRPML1 inhibition studies, a TRPML1 agonist (e.g., ML-SA1) is needed to elicit a calcium signal that can then be inhibited by this compound.[6] 2. Optimize dye loading concentration and incubation time. Ensure cells are healthy. 3. Run a control experiment to test for compound autofluorescence or quenching at the wavelengths used. 4. For TRPML1, co-administer with an agonist. For TRPML2/3, ensure the experimental conditions are suitable for activation.
High background fluorescence.1. Dye Extrusion: Cells may be actively pumping out the calcium indicator. 2. Dead Cells: Non-viable cells can take up the dye non-specifically. 3. Compound Autofluorescence: The compound itself may be fluorescent.1. Use a probenecid-containing buffer to inhibit dye extrusion. 2. Ensure high cell viability (>95%). 3. Check for compound autofluorescence and subtract this background if necessary.
Inconsistent responses across wells.1. Uneven Dye Loading: Inconsistent dye concentration or incubation time. 2. Variable Cell Numbers: Inconsistent cell seeding density. 3. Temperature Fluctuations: Calcium flux is temperature-sensitive.1. Ensure uniform application of the dye and consistent incubation conditions for all wells. 2. Use a cell counter to ensure accurate and consistent cell plating. 3. Maintain a constant and optimal temperature (e.g., 37°C) throughout the experiment.
Patch-Clamp Electrophysiology Troubleshooting
Observed Problem Potential Cause Recommended Solution
Difficulty obtaining a stable gigaohm seal on lysosomes.1. Lysosome Isolation: The protocol for isolating lysosomes may not be optimal, leading to fragile or unhealthy organelles. 2. Pipette Shape and Size: The micropipette tip may not be the appropriate size or shape for patching onto a small organelle.1. Optimize the lysosome isolation protocol to ensure the integrity of the lysosomal membrane. 2. Use a high-resistance pipette (e.g., 10-20 MΩ) with a smooth, fire-polished tip.
No current is observed after applying this compound.1. Incorrect Voltage Protocol: The voltage steps may not be appropriate to activate the channel. 2. Channel Rundown: The activity of the channel may decrease over time after establishing the whole-cell or whole-lysosome configuration. 3. Wrong Isomer: Using (1R,2R)-ML-SI3 will inhibit TRPML2/3 instead of activating them.1. Use a voltage protocol that is appropriate for the specific TRPML channel being studied. 2. Record currents as quickly as possible after achieving the desired configuration. Include ATP and GTP in the pipette solution to help maintain channel activity. 3. Verify the stereoisomer of your compound.
The observed current does not match published data.1. Ionic Conditions: The composition of the intracellular (pipette) and extracellular (bath) solutions may differ from published protocols. 2. Expression Levels: The density of the channels in the membrane can affect the current amplitude.1. Carefully check and match the ionic compositions of your solutions to those reported in the literature for the specific TRPML channel. 2. If using an overexpression system, be aware that very high expression levels can sometimes lead to atypical channel behavior.
Autophagy Assay Troubleshooting
Observed Problem Potential Cause Recommended Solution
No change in LC3-II levels after treatment with this compound.1. Autophagic Flux is Blocked: this compound, by modulating lysosomal calcium, can affect autophagic flux. A static measurement of LC3-II may not reveal changes. 2. Cell-Type Specific Effects: The role of TRPML channels in autophagy can vary between cell types.1. Perform an autophagic flux assay by measuring LC3-II levels in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). This will reveal whether the compound is affecting the synthesis or degradation of autophagosomes.[7] 2. Consult the literature for the role of TRPML channels in autophagy in your specific cell model.
Unexpected increase in LC3-II levels.1. Inhibition of Autophagosome-Lysosome Fusion: Modulation of lysosomal function can lead to an accumulation of autophagosomes, which is reflected as an increase in LC3-II.1. This may be an expected outcome. An autophagic flux assay is necessary to distinguish between an induction of autophagy and a blockage of the pathway at a late stage.[7]
Contradictory results between LC3-II immunoblotting and puncta analysis.1. Subjectivity in Puncta Counting: Manual counting of LC3 puncta can be subjective and variable. 2. Overexpression Artifacts: If using a fluorescently-tagged LC3 construct, overexpression can lead to aggregate formation that is not related to autophagy.1. Use automated image analysis software to quantify LC3 puncta in an unbiased manner. 2. Validate findings using endogenous LC3 immunofluorescence or by immunoblotting for endogenous LC3-II.

Data Presentation

Table 1: Pharmacological Profile of ML-SI3 Stereoisomers on TRPML Channels

CompoundTargetActivityIC50 / EC50 (µM)
This compound TRPML1Inhibition5.9
TRPML2Activation2.7
TRPML3Activation10.8
(1R,2R)-ML-SI3 TRPML1Inhibition1.6
TRPML2Inhibition2.3
TRPML3Inhibition12.5

Data compiled from multiple sources.[1][2]

Experimental Protocols

Protocol 1: Calcium Flux Assay using a Fluorescent Plate Reader

Objective: To measure the effect of this compound on TRPML channel activity by monitoring changes in intracellular calcium.

Materials:

  • Cells expressing the TRPML channel of interest.

  • This compound and a relevant agonist (e.g., ML-SA1 for TRPML1 inhibition studies).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium and magnesium.

  • 96-well black, clear-bottom plates.

  • Fluorescent plate reader with an injection system.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Compound Preparation: Prepare serial dilutions of this compound and the agonist in HBSS.

  • Measurement:

    • Place the plate in the fluorescent plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Record a baseline fluorescence reading for a set period.

    • For inhibition studies, inject this compound and incubate for a short period, then inject the agonist and continue recording.

    • For activation studies, inject this compound and record the change in fluorescence.

  • Data Analysis: Normalize the fluorescence data to the baseline and express it as a change in fluorescence (ΔF/F₀) or a ratio of emissions for ratiometric dyes.

Protocol 2: Whole-Cell Patch-Clamp Recording

Objective: To directly measure the ion channel activity of TRPML channels in response to this compound.

Materials:

  • Cells expressing the TRPML channel of interest.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions.

  • This compound.

Methodology:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 4-8 MΩ when filled with the intracellular solution.

  • Cell Preparation: Plate cells on coverslips suitable for microscopy.

  • Recording:

    • Place the coverslip in the recording chamber and perfuse with the extracellular solution.

    • Approach a cell with the micropipette and form a gigaohm seal.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Apply a voltage-clamp protocol to elicit channel currents.

  • Compound Application:

    • Establish a stable baseline recording.

    • Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

    • Record the changes in current amplitude and kinetics.

  • Data Analysis: Analyze the recorded currents using appropriate software to determine parameters such as current-voltage (I-V) relationships, activation/inhibition kinetics, and dose-response curves.

Protocol 3: Autophagy Assay by LC3 Immunoblotting

Objective: To assess the effect of this compound on autophagy by monitoring the conversion of LC3-I to LC3-II.

Materials:

  • Cells of interest.

  • This compound.

  • Lysosomal inhibitor (e.g., Bafilomycin A1).

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody against LC3 and a suitable loading control (e.g., β-actin).

  • Secondary antibody conjugated to HRP.

  • Chemiluminescence substrate.

Methodology:

  • Cell Treatment:

    • Plate cells and allow them to adhere.

    • Treat cells with this compound at various concentrations and for different time points.

    • For autophagic flux analysis, include a set of wells co-treated with a lysosomal inhibitor for the last 2-4 hours of the experiment.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in lysis buffer and collect the lysates.

    • Determine the protein concentration of each lysate.

  • Immunoblotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities for LC3-I and LC3-II. Calculate the LC3-II/LC3-I ratio or normalize LC3-II to the loading control. Compare the levels between different treatment groups to assess autophagic flux.

Mandatory Visualizations

TRPML1_Signaling_Pathway cluster_lysosome Lysosome cluster_cytosol Cytosol cluster_nucleus Nucleus TRPML1 TRPML1 Ca_release Ca²⁺ Release TRPML1->Ca_release Activation Calcineurin Calcineurin Ca_release->Calcineurin Activates CaMKKb CaMKKβ Ca_release->CaMKKb Activates TFEB_P TFEB-P Calcineurin->TFEB_P Dephosphorylates TFEB TFEB TFEB_P->TFEB TFEB_nuc TFEB TFEB->TFEB_nuc Translocation AMPK AMPK CaMKKb->AMPK Activates ULK1_complex ULK1 Complex AMPK->ULK1_complex Activates VPS34_complex VPS34 Complex AMPK->VPS34_complex Activates Autophagosome_biogenesis Autophagosome Biogenesis ULK1_complex->Autophagosome_biogenesis VPS34_complex->Autophagosome_biogenesis Autophagy_genes Autophagy & Lysosomal Gene Transcription TFEB_nuc->Autophagy_genes ML_SA1 ML-SA1 (Agonist) ML_SA1->TRPML1 ML_SI3 This compound ML_SI3->TRPML1 Inhibits TRPML2_3_Signaling_Pathway cluster_endolysosome Endolysosome TRPML2 TRPML2 Ca_release Ca²⁺ Release TRPML2->Ca_release TRPML3 TRPML3 TRPML3->Ca_release Vesicular_trafficking Vesicular Trafficking Ca_release->Vesicular_trafficking Regulates Chemokine_release Chemokine Release Ca_release->Chemokine_release Promotes Autophagy_regulation Autophagy Regulation Ca_release->Autophagy_regulation Modulates ML_SI3 This compound ML_SI3->TRPML2 Activates ML_SI3->TRPML3 Activates Experimental_Workflow_Troubleshooting cluster_troubleshoot Troubleshooting Steps start Inconsistent Experimental Results check_compound Verify this compound Stereoisomer Purity start->check_compound check_solubility Confirm Compound Solubility and Stability check_compound->check_solubility Purity Confirmed check_protocol Review Experimental Protocol check_solubility->check_protocol Soluble & Stable check_cells Assess Cell Health and Target Expression check_protocol->check_cells Protocol Correct resolve Consistent Results check_cells->resolve Cells Healthy & Target Expressed

References

(1S,2S)-ML-SI3 stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (1S,2S)-ML-SI3. This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and experimental application of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and effective use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the (+)-trans-isomer of ML-SI3, a modulator of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels. It functions as a potent inhibitor of TRPML1 and an activator of TRPML2 and TRPML3.[1][2][3] This dual activity makes it a valuable tool for studying lysosomal calcium signaling, autophagy, and other cellular processes regulated by these channels.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations vary for the solid compound and solutions. For detailed storage conditions, please refer to the table below. It is consistently recommended to protect the compound from light.[1]

Q3: How should I prepare stock solutions of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, stock solutions are typically prepared in DMSO. For in vivo studies, further dilution into appropriate vehicle solutions is necessary. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[1]

Q4: Is this compound stable in aqueous solutions?

Stability and Storage Conditions

Proper storage and handling are paramount to ensure the integrity and experimental reproducibility of this compound.

FormStorage TemperatureDurationSpecial Conditions
Solid Powder 4°CShort-termProtect from light
-20°CLong-term (months to years)Dry, dark environment[4]
DMSO Stock Solution -20°CUp to 1 monthProtect from light; aliquot to avoid repeated freeze-thaw cycles[1]
-80°CUp to 6 monthsProtect from light; aliquot to avoid repeated freeze-thaw cycles[1]
In Vivo Working Solution Use immediatelyN/APrepare fresh on the day of use[1]

Note: The shelf life of the solid compound is greater than 2 years if stored properly.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound Precipitation in Stock Solution - Supersaturation- Low-quality DMSO- Gently warm the solution and/or sonicate to redissolve.- Prepare a fresh solution using high-purity, anhydrous DMSO.
Inconsistent Experimental Results - Compound degradation due to improper storage- Repeated freeze-thaw cycles of stock solution- Variability in experimental conditions- Ensure the compound is stored according to the recommendations (see table above).- Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.- Maintain consistent experimental parameters (e.g., cell density, incubation times, reagent concentrations).
Low or No Activity Observed - Incorrect concentration used- Compound degradation- Cell-type specific differences in TRPML expression- Verify the final concentration of this compound in your assay.- Use a fresh aliquot of the stock solution.- Confirm the expression of TRPML1, TRPML2, or TRPML3 in your experimental model.
Potential Off-Target Effects - High concentrations of the compound- Interaction with other cellular targets- Perform dose-response experiments to determine the optimal concentration with minimal off-target effects.- Include appropriate controls, such as a vehicle-only control and potentially a structurally related but inactive compound, if available.

Experimental Protocols & Methodologies

Calcium Imaging using Fura-2 AM

This protocol outlines the measurement of intracellular calcium changes in response to this compound.

Calcium_Imaging_Workflow cluster_prep Cell & Reagent Preparation cluster_loading Dye Loading cluster_imaging Imaging cell_prep 1. Plate cells on coverslips fura2_prep 2. Prepare Fura-2 AM loading solution loading 3. Incubate cells with Fura-2 AM fura2_prep->loading wash 4. Wash cells to remove excess dye deester 5. Allow for de-esterification wash->deester mount 6. Mount coverslip on microscope deester->mount baseline 7. Record baseline fluorescence mount->baseline add_compound 8. Add this compound baseline->add_compound record 9. Record fluorescence changes add_compound->record calibrate 10. Calibrate Ca2+ levels (optional) record->calibrate

Caption: Workflow for intracellular calcium imaging using Fura-2 AM.

Methodology:

  • Cell Preparation: Plate cells on glass coverslips or in imaging-compatible plates to allow for optimal imaging.

  • Fura-2 AM Loading: Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., HBSS) at a final concentration of 1-5 µM. Dissolve Fura-2 AM in DMSO first before diluting in the buffer.[5][6]

  • Incubation: Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.[5][6]

  • Washing: Wash the cells gently with fresh buffer to remove extracellular Fura-2 AM.

  • De-esterification: Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.[5]

  • Imaging: Mount the coverslip onto the microscope stage. Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

  • Compound Addition: Add this compound at the desired final concentration and continue recording the fluorescence ratio.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is proportional to the intracellular calcium concentration.

Autophagy Assay by LC3 Immunoblotting

This protocol describes the detection of autophagy by monitoring the conversion of LC3-I to LC3-II.

Autophagy_Workflow cluster_treatment Cell Treatment cluster_lysis Sample Preparation cluster_western Western Blot treatment 1. Treat cells with this compound and controls (e.g., lysosomal inhibitors) lysis 2. Lyse cells and collect protein treatment->lysis quant 3. Quantify protein concentration lysis->quant sds_page 4. SDS-PAGE quant->sds_page transfer 5. Transfer to membrane sds_page->transfer blocking 6. Block membrane transfer->blocking pri_ab 7. Incubate with primary antibody (anti-LC3) blocking->pri_ab sec_ab 8. Incubate with secondary antibody pri_ab->sec_ab detection 9. Detect signal sec_ab->detection TRPML1_Signaling MLSI3 This compound TRPML1 TRPML1 MLSI3->TRPML1 Inhibits Ca_release Lysosomal Ca2+ Release TRPML1->Ca_release Mediates Signaling_Pathways Downstream Signaling (e.g., CaMKKβ/VPS34) Ca_release->Signaling_Pathways Autophagy Autophagy Regulation Signaling_Pathways->Autophagy

References

Preventing precipitation of (1S,2S)-ML-SI3 in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (1S,2S)-ML-SI3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Troubleshooting Guide: Preventing Precipitation of this compound in Media

One of the most common challenges encountered when working with this compound is its potential for precipitation in aqueous-based cell culture media due to its hydrophobic nature. This guide provides a step-by-step approach to mitigate this issue.

Problem: this compound precipitates out of solution when added to my cell culture medium.

Solution: The key to preventing precipitation is to ensure that this compound is fully dissolved in a suitable stock solution before its final dilution in the experimental medium. Direct addition of solid this compound or a highly concentrated, poorly solubilized stock to aqueous media will likely result in immediate precipitation.

Recommended Protocol for Preparing a Stock Solution and Diluting in Media:

  • Prepare a High-Concentration Stock Solution in an Organic Solvent:

    • It is highly recommended to first dissolve this compound in 100% Dimethyl Sulfoxide (DMSO).[1][2] this compound is soluble in DMSO at concentrations up to 100 mg/mL (232.79 mM).[1]

    • To aid dissolution, ultrasonic treatment may be necessary.[1] Gentle heating can also be applied if precipitation is observed.[3][4]

  • Step-wise Dilution (Serial Dilution):

    • Avoid adding the highly concentrated DMSO stock directly to your final culture volume. Instead, perform one or more intermediate dilution steps in your cell culture medium or a balanced salt solution (e.g., PBS).

    • Crucially, add the culture medium to the this compound stock solution drop-wise while vortexing or stirring vigorously. [5] This gradual change in solvent polarity helps to keep the compound in solution. Do not add the stock solution directly to the bulk medium.[5]

  • Final Working Concentration:

    • Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

    • If you observe any cloudiness or precipitate formation at any stage, it is recommended to prepare a fresh solution.

Workflow for Preparing this compound Working Solution:

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh this compound Powder B Add 100% DMSO A->B C Ultrasonicate/Gentle Heat (if needed) B->C D High-Concentration Stock Solution (e.g., 10 mM) C->D E Aliquot Stock Solution D->E F Add Culture Medium Drop-wise (with vigorous mixing) E->F G Intermediate Dilution F->G H Final Dilution in Culture Medium G->H I Working Solution (≤ 0.1% DMSO) H->I

Caption: Workflow for preparing this compound working solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as (+)-trans-ML-SI3, is the trans-isomer of ML-SI3.[1][3] It is a modulator of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels.[3][6] Specifically, it acts as an activator of TRPML2 and TRPML3, and a potent inhibitor of TRPML1.[3]

Q2: What are the recommended solvents for dissolving this compound?

A2: The most common and recommended solvent for preparing a stock solution of this compound is DMSO.[1][2] For in vivo studies, formulations using a combination of DMSO, PEG300, Tween-80, and saline or corn oil have been described.[1][3][7]

Q3: I am still observing precipitation even after following the recommended protocol. What else can I try?

A3: If precipitation persists, consider the following:

  • Lower the final concentration: The solubility of this compound in aqueous media is limited. You may be exceeding its solubility limit at your desired working concentration.

  • Increase the solvent concentration (with caution): You can try slightly increasing the final DMSO concentration, but be mindful of potential effects on your cells and include appropriate vehicle controls in your experiments.

  • Use of Pluronic F-68: For particularly challenging compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the final culture medium can sometimes help to maintain solubility. A final concentration of 0.01-0.1% can be tested.

  • Warm the media: Gently warming the cell culture media to 37°C before and during the addition of the this compound solution can sometimes improve solubility.[5]

Q4: How should I store my this compound stock solution?

A4: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Protect the compound and its solutions from light.[1]

Quantitative Data Summary

The following table summarizes the known activity of this compound on the TRPML channels.

TargetActivityEC50 / IC50 (µM)
TRPML1Inhibitor5.9[3]
TRPML2Activator2.7[3]
TRPML3Activator10.8[3]

Experimental Protocols

Protocol for In Vitro Solubility Assessment:

This protocol can be used to determine the practical solubility limit of this compound in your specific cell culture medium.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a series of dilutions of the stock solution in your cell culture medium (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration is constant across all dilutions and in your vehicle control (e.g., 0.1%).

  • Incubate the solutions at your experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours).

  • Visually inspect each solution for any signs of precipitation or cloudiness. For a more quantitative assessment, you can measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to detect light scattering from insoluble particles.

  • The highest concentration that remains clear is the practical solubility limit under your experimental conditions.

Signaling Pathway

This compound Modulation of TRPML Channels:

The diagram below illustrates the dual action of this compound on the TRPML family of ion channels, which are primarily located on the membranes of late endosomes and lysosomes.

G cluster_0 Late Endosome / Lysosome Membrane TRPML1 TRPML1 Ca_out_1 Ca²⁺ Efflux TRPML1->Ca_out_1 TRPML2 TRPML2 Ca_out_2 Ca²⁺ Efflux TRPML2->Ca_out_2 TRPML3 TRPML3 Ca_out_3 Ca²⁺ Efflux TRPML3->Ca_out_3 MLSI3 This compound MLSI3->TRPML1 MLSI3->TRPML2 MLSI3->TRPML3

Caption: this compound signaling pathway.

References

Cell viability assays with different (1S,2S)-ML-SI3 concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (1S,2S)-ML-SI3 in cell viability assays. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the (+)-trans-isomer of the chemical compound ML-SI3, which modulates the activity of Transient Receptor Potential Mucolipin (TRPML) channels.[1] Its mechanism is complex as it exhibits isoform-specific and enantiomer-specific effects. This compound is an inhibitor of the TRPML1 channel, but an activator of TRPML2 and TRPML3 channels.[1][2][3] TRPML channels are crucial ion channels, primarily located on lysosomes, that regulate calcium homeostasis, lysosomal trafficking, and autophagy.[4][5][6]

Q2: What is the difference between this compound and other isomers of ML-SI3?

The stereochemistry of ML-SI3 is critical to its function. The trans-isomers are significantly more active than the cis-isomers.[2] Furthermore, the two trans-enantiomers have distinct activities:

  • (+)-trans-ML-SI3 (this compound): Inhibits TRPML1, but activates TRPML2 and TRPML3.[2][3]

  • (-)-trans-ML-SI3 ((1R,2R)-ML-SI3): A potent inhibitor of TRPML1 and TRPML2, and a weak inhibitor of TRPML3.[2][7]

It is crucial to use the correct enantiomer for your experimental goals and to be aware of the TRPML isoform expression in your specific cell model.

Q3: How should I prepare and store this compound stock solutions?

This compound is typically supplied as a solid powder and is soluble in DMSO.[3][8]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in fresh, anhydrous DMSO.[3][8] Sonication may be required to fully dissolve the compound.[3]

  • Storage: Store the DMSO stock solution in small aliquots to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), store at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[7] Always protect the compound from light.[3]

  • Working Solution: Dilute the stock solution in your cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).

Data Summary Tables

Table 1: Potency of ML-SI3 Enantiomers on TRPML Channels

EnantiomerTargetActivityPotency
(+)-trans-ML-SI3 (this compound) TRPML1InhibitionIC₅₀: 5.9 µM[1][2][3]
TRPML2ActivationEC₅₀: 2.7 µM[1][2][3]
TRPML3ActivationEC₅₀: 10.8 µM[1][2][3]
(-)-trans-ML-SI3 ((1R,2R)-ML-SI3) TRPML1InhibitionIC₅₀: 1.6 µM[2][7]
TRPML2InhibitionIC₅₀: 2.3 µM[2][7]
TRPML3InhibitionIC₅₀: 12.5 µM (weak)[2][7]

Table 2: Solubility of this compound

SolventConcentrationNotes
In Vitro
DMSO≥ 100 mg/mL (~233 mM)Requires sonication for dissolution.[3] Use fresh, anhydrous DMSO as moisture can reduce solubility.[8]
In Vivo Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (~5.82 mM)Prepare by adding solvents sequentially.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (~5.82 mM)Prepare by adding solvents sequentially.[1][9]

Experimental Workflow & Signaling Pathway Diagrams

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis prep_compound Prepare this compound Stock (DMSO) prep_cells Seed Cells in 96-well Plate treat Add Serial Dilutions of This compound to Cells prep_cells->treat incubate Incubate for Desired Time (e.g., 24-72h) treat->incubate add_reagent Add Viability Reagent (e.g., CCK-8, MTT) incubate->add_reagent incubate_reagent Incubate (1-4h) add_reagent->incubate_reagent read_plate Measure Absorbance/ Fluorescence incubate_reagent->read_plate analyze Calculate % Viability and Plot Dose-Response read_plate->analyze determine_ic50 Determine IC50 Value analyze->determine_ic50

Caption: Workflow for a cell viability assay using this compound.

G cluster_0 TRPML1 Regulation Lysosome Lysosome TRPML1 TRPML1 Channel Ca_release Ca²⁺ Release TRPML1->Ca_release Autophagy Autophagy Ca_release->Autophagy Trafficking Lysosomal Trafficking Ca_release->Trafficking Homeostasis Cellular Ca²⁺ Homeostasis Ca_release->Homeostasis MLSI3 This compound MLSI3->TRPML1 Inhibits PI35P2 PI(3,5)P₂ (Endogenous Agonist) PI35P2->TRPML1 Activates

Caption: this compound inhibits TRPML1-mediated lysosomal Ca²⁺ release.

Troubleshooting Guide

Q4: I am seeing precipitation in my culture medium after adding this compound. What should I do?

  • Check DMSO Stock: Ensure your DMSO stock is fully dissolved. If you see crystals, warm the vial and sonicate until the solution is clear.[1] Use fresh, high-quality anhydrous DMSO, as absorbed moisture can lower solubility.[8]

  • Final Concentration: The compound may be exceeding its solubility limit in the aqueous culture medium. Try using a lower concentration range or a different solvent formulation for delivery if your experiment allows.

  • Mixing: When preparing the working solution, add the DMSO stock to the culture medium dropwise while gently vortexing to facilitate mixing and prevent localized high concentrations that can cause precipitation.

Q5: My cell viability results are inconsistent or not reproducible. What are the potential causes?

  • Compound Stability: Ensure the stock solution has been stored correctly and is within its stability period (-80°C for 6 months, -20°C for 1 month).[7] Avoid multiple freeze-thaw cycles by using aliquots.

  • Cell Health & Density: Inconsistent cell seeding density is a common source of variability. Ensure you have a homogenous single-cell suspension before plating. Only use cells in the logarithmic growth phase with high viability.[10]

  • Assay Incubation Time: The incubation time for both the compound treatment and the viability reagent can significantly impact results. Optimize these times for your specific cell line and experimental conditions. For MTT/CCK-8, 1-4 hours is typical.[11]

  • Edge Effects: Evaporation from wells on the edge of a 96-well plate can concentrate compounds and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or medium.

Q6: The observed effect of this compound on cell viability is the opposite of what I expected. Why might this be?

  • TRPML Isoform Expression: The effect of this compound is dependent on the relative expression of TRPML1, TRPML2, and TRPML3 in your cell line. Since it inhibits TRPML1 but activates TRPML2/3, the net effect can vary.[1][2] For example, in a cell line where TRPML2/3 activation promotes viability, you might not see a cytotoxic effect. Consider performing qPCR or Western blotting to determine the TRPML expression profile of your cells.

  • Incorrect Isomer: Verify that you are using the correct enantiomer, as (+)-trans and (-)-trans isomers have different activities on TRPML2 and TRPML3.[2]

  • Off-Target Effects: At high concentrations, all chemical inhibitors may have off-target effects. Use the lowest effective concentration possible and consider using a structurally unrelated TRPML1 inhibitor as a control to confirm that the observed phenotype is specific to TRPML1 inhibition.

G start Unexpected Cell Viability Results q1 Is the compound precipitating in the media? start->q1 a1_yes Improve solubilization: - Check DMSO stock - Pre-warm media - Mix gently q1->a1_yes Yes q2 Are results inconsistent between experiments? q1->q2 No end Re-run Experiment a1_yes->end a2_yes Standardize protocol: - Use aliquots - Check cell density/health - Optimize incubation times q2->a2_yes Yes q3 Is the biological effect opposite of expected? q2->q3 No a2_yes->end a3_yes Investigate mechanism: - Confirm isomer identity - Profile TRPML expression - Test for off-target effects q3->a3_yes Yes q3->end No, consult literature a3_yes->end

Caption: A logical troubleshooting guide for this compound experiments.

Detailed Experimental Protocol: CCK-8 Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell line of interest

  • Complete cell culture medium

  • Sterile 96-well clear-bottom cell culture plates

  • Cell Counting Kit-8 (CCK-8) or similar tetrazolium salt-based reagent (e.g., WST-1, MTS)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: a. Harvest cells that are in the logarithmic growth phase. b. Perform a cell count and determine viability (e.g., using Trypan Blue). c. Dilute the cells in complete culture medium to the optimal seeding density (e.g., 5,000-10,000 cells/well). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to prepare 2X working concentrations of the desired final concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.). c. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-cell" blank control (medium only). d. Carefully remove the medium from the cells and add 100 µL of the appropriate 2X working solution to each well. (Alternatively, add 100 µL of 2X solution to the existing 100 µL of media, for a final volume of 200 µL). e. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay: a. Following the treatment incubation, add 10 µL of CCK-8 reagent to each well.[10] b. Gently tap the plate to ensure mixing. c. Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time depends on the cell type and density and should be determined empirically. d. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the "no-cell" blank wells from all other readings. b. Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100 c. Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value.

References

Importance of using fresh DMSO for (1S,2S)-ML-SI3 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1S,2S)-ML-SI3. The following information emphasizes the critical importance of using fresh dimethyl sulfoxide (DMSO) for the preparation of this compound solutions to ensure experimental reproducibility and success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a specific stereoisomer of the broader ML-SI3 compound. It functions as a modulator of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels. Specifically, this compound is an activator of TRPML2 and TRPML3 channels and a potent inhibitor of the TRPML1 channel.[1] This activity allows researchers to probe the specific functions of these channels in various cellular processes.

Q2: Why is the use of fresh DMSO particularly important for this compound solutions?

A2: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] The presence of water in DMSO can significantly decrease the solubility of many small molecules, including this compound.[2][4][5] Compound precipitation can lead to inaccurate dosing and inconsistent experimental results. Furthermore, water can promote the hydrolysis of certain functional groups, potentially leading to the degradation of the compound over time. As this compound contains a sulfonamide group, which can be susceptible to hydrolysis under certain conditions, using anhydrous (dry) DMSO is crucial for maintaining the integrity and activity of the compound.[6][7]

Q3: How should I properly store and handle DMSO in the lab?

A3: To minimize water absorption and maintain the quality of your DMSO, follow these best practices:

  • Purchase high-quality, anhydrous DMSO. Look for grades with low water content specified by the manufacturer.

  • Store in a tightly sealed, dark container. Amber glass bottles are ideal.

  • Work in a dry environment. When preparing stock solutions, try to minimize the time the main DMSO bottle is open to the air.

  • Use a dedicated, dry syringe or pipette. Avoid introducing any moisture into the stock bottle.

  • Aliquot for single or limited use. To prevent repeated opening of the main stock bottle and subsequent moisture contamination, dispense smaller volumes into separate, tightly sealed vials for daily or weekly use.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: Once dissolved in fresh, anhydrous DMSO, this compound stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store these aliquots at -80°C for up to 6 months. For shorter-term storage, -20°C for up to one month is acceptable.[5][8] Always protect the solutions from light.

Troubleshooting Guide

Problem 1: My this compound solution appears cloudy or has visible precipitate.

Possible Cause Solution
Use of old or "wet" DMSO. Discard the solution and prepare a fresh one using a new, unopened bottle of anhydrous DMSO. Ensure the stock bottle of DMSO is always tightly sealed after use.
Compound has low solubility at the desired concentration. While this compound has good solubility in DMSO, exceeding its solubility limit can cause precipitation. Try preparing a more dilute stock solution. Gentle warming and sonication can aid dissolution, but be cautious as excessive heat may degrade the compound.[1]
Precipitation upon dilution in aqueous buffer. When diluting the DMSO stock into an aqueous experimental buffer, the compound may crash out. To avoid this, perform serial dilutions in DMSO first to a concentration closer to your final working concentration before adding it to the aqueous medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent effects on your biological system.

Problem 2: I am observing inconsistent or no activity of this compound in my experiments.

Possible Cause Solution
Degradation of this compound in the stock solution. If the stock solution was prepared with old DMSO or has been stored improperly (e.g., at room temperature, exposed to light, or subjected to multiple freeze-thaw cycles), the compound may have degraded. Prepare a fresh stock solution from solid material using fresh, anhydrous DMSO.
Inaccurate concentration due to precipitation. If the compound has precipitated, the actual concentration in the supernatant will be lower than intended. Centrifuge the vial before taking an aliquot to ensure you are not pipetting undissolved material. For best results, prepare a fresh, fully dissolved solution.
Cellular health and assay conditions. Ensure your cells are healthy and that the assay conditions (e.g., cell density, incubation time, buffer composition) are optimized. Run appropriate positive and negative controls to validate your assay.

Data Presentation

Table 1: General Stability of Small Molecules in DMSO with Varying Water Content

Storage ConditionPurity after 2 YearsKey TakeawayReference
DMSO with 10% water at 4°C85% of compounds remained stableWhile many compounds are stable, a significant portion (15%) may degrade in the presence of water over time.[9]

Table 2: Effect of Water on the Physical Properties of DMSO

Water Content in DMSO (by weight)Freezing PointImplication for Compound SolubilityReference
0%18.5 °CHigh solubility for many nonpolar compounds.[2]
33%-73 °CThe liquid phase becomes more structured and viscous, making it more difficult to dissolve lipophilic compounds.[2]

These tables highlight that even at refrigerated temperatures, the presence of water can lead to compound degradation. The significant change in the physical properties of DMSO with water absorption underscores the importance of using an anhydrous solvent to maintain the solubility and stability of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound and a new, sealed bottle of anhydrous DMSO to come to room temperature.

  • In a sterile environment, open the DMSO and use a dry, sterile syringe or pipette to transfer the desired volume of DMSO to the vial of this compound to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the vial until the solid is completely dissolved. Gentle warming (to no more than 37°C) and brief sonication can be used to aid dissolution if necessary.[8]

  • Visually inspect the solution to ensure there is no precipitate.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Calcium Imaging Assay to Measure TRPML2/3 Activation

This protocol is a general guideline and should be optimized for your specific cell type and experimental setup.

  • Cell Preparation: Seed cells that endogenously or exogenously express TRPML2/3 onto a suitable imaging plate (e.g., 96-well black, clear bottom plate) and culture overnight.

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-8 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye in an appropriate buffer for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove excess dye.

  • Baseline Measurement: Place the plate in a fluorescence plate reader or on a fluorescence microscope and record the baseline fluorescence for a few minutes.

  • Compound Addition: Prepare a working solution of this compound in the assay buffer by diluting your fresh DMSO stock. The final DMSO concentration should be kept to a minimum (e.g., <0.1%). Add the this compound working solution to the cells.

  • Signal Detection: Immediately begin recording the fluorescence signal for a period of time to capture the calcium influx mediated by TRPML2/3 activation.

  • Data Analysis: Analyze the change in fluorescence intensity over time to quantify the activation of the channels in response to this compound.

Signaling Pathways and Workflows

The following diagrams illustrate the signaling pathways involving TRPML channels and a general experimental workflow for using this compound.

TRPML1_Inhibition_Pathway cluster_lysosome Lysosome TRPML1 TRPML1 Ca_cytosol Cytosolic Ca²⁺ TRPML1->Ca_cytosol Blocks Ca²⁺ Release Ca_lumen Ca²⁺ ML_SI3 This compound ML_SI3->TRPML1 Inhibits Downstream Downstream Signaling (e.g., Autophagy, Trafficking) Ca_cytosol->Downstream Modulates

Caption: Inhibition of TRPML1-mediated calcium release by this compound.

TRPML2_3_Activation_Pathway cluster_endosome Endosome/Lysosome TRPML2_3 TRPML2 / TRPML3 Ca_cytosol Cytosolic Ca²⁺ TRPML2_3->Ca_cytosol Promotes Ca²⁺ Release Ca_lumen Ca²⁺ ML_SI3 This compound ML_SI3->TRPML2_3 Activates Downstream Downstream Signaling (e.g., Vesicle Trafficking, Chemokine Release) Ca_cytosol->Downstream Initiates

Caption: Activation of TRPML2/3-mediated calcium release by this compound.

Experimental_Workflow start Start prep_solution Prepare Fresh this compound Solution in Anhydrous DMSO start->prep_solution run_assay Perform Experiment (e.g., Calcium Imaging, Patch Clamp) prep_solution->run_assay cell_culture Prepare Cell Culture (Expressing Target TRPML Channel) cell_culture->run_assay analyze_data Analyze and Interpret Data run_assay->analyze_data end End analyze_data->end

References

Validation & Comparative

A Comparative Analysis of (1S,2S)-ML-SI3 and (1R,2R)-ML-SI3: Enantiomer-Specific Effects on TRPML Channels

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential activities of the ML-SI3 enantiomers, supported by experimental data and detailed protocols.

The synthetic compound ML-SI3 has emerged as a valuable tool for studying the transient receptor potential mucolipin (TRPML) family of ion channels. TRPML channels, comprising TRPML1, TRPML2, and TRPML3, are crucial regulators of lysosomal and endosomal function, with implications in various physiological processes and diseases. ML-SI3 exists as a racemic mixture of enantiomers, and recent studies have revealed that the individual stereoisomers, (1S,2S)-ML-SI3 and (1R,2R)-ML-SI3, possess distinct and often opposing effects on TRPML channel activity. This guide provides a detailed comparison of these two enantiomers, summarizing their pharmacological profiles and providing the experimental basis for these findings.

Quantitative Comparison of Biological Activity

The differential effects of this compound and (1R,2R)-ML-SI3 on the three TRPML channel isoforms have been characterized primarily through electrophysiological and calcium imaging assays. The data reveals a striking stereospecificity in their interactions with these channels.

CompoundTargetActivityIC50 / EC50 (µM)
This compound TRPML1InhibitionIC50: 5.9 ± 1.7
TRPML2ActivationEC50: 2.7 ± 1.4
TRPML3ActivationEC50: 10.8 ± 0.5
(1R,2R)-ML-SI3 TRPML1InhibitionIC50: 1.6 ± 0.7
TRPML2InhibitionIC50: 2.3 ± 1.1
TRPML3InhibitionIC50: 12.5 ± 7.6

Table 1: Summary of the inhibitory (IC50) and activating (EC50) concentrations of this compound and (1R,2R)-ML-SI3 on human TRPML channels. Data is presented as mean ± standard deviation from multiple studies.

As the data indicates, (1R,2R)-ML-SI3 acts as a pan-inhibitor of the TRPML channel family, with the highest potency for TRPML1 and TRPML2. In contrast, this compound exhibits a more complex profile, acting as an inhibitor of TRPML1 while serving as an activator for TRPML2 and TRPML3. This enantiomer-specific activity makes these compounds valuable pharmacological tools for dissecting the individual roles of TRPML isoforms in cellular signaling.

Signaling Pathways and Mechanisms of Action

The differential modulation of TRPML channels by this compound and (1R,2R)-ML-SI3 has significant implications for downstream cellular processes. TRPML1 is a key regulator of lysosomal calcium efflux, which in turn controls processes like autophagy and the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.

TRPML1_Signaling cluster_lysosome Lysosome cluster_cytosol Cytosol cluster_nucleus Nucleus TRPML1 TRPML1 Ca_cytosol Ca2+ TRPML1->Ca_cytosol Ca2+ Efflux Ca_lysosome Ca2+ Calcineurin Calcineurin Ca_cytosol->Calcineurin Activates TFEB_P TFEB-P Calcineurin->TFEB_P Dephosphorylates TFEB TFEB TFEB_P->TFEB TFEB_nucleus TFEB TFEB->TFEB_nucleus Translocation Autophagy Autophagy Lysosomal_genes Lysosomal & Autophagy Genes TFEB_nucleus->Lysosomal_genes Activates Transcription Lysosomal_genes->Autophagy Promotes compound_1S2S This compound compound_1S2S->TRPML1 Inhibits compound_1R2R (1R,2R)-ML-SI3 compound_1R2R->TRPML1 Inhibits

TRPML1 signaling pathway and points of modulation.

Inhibition of TRPML1 by both enantiomers is expected to decrease lysosomal calcium efflux, thereby inhibiting the calcineurin-dependent dephosphorylation and nuclear translocation of TFEB. This ultimately leads to a reduction in the expression of genes involved in lysosomal biogenesis and autophagy.

The opposing effects of the enantiomers on TRPML2 and TRPML3 highlight their utility in studying the distinct roles of these channels. TRPML2 is implicated in endosomal trafficking and immune cell function, including chemokine secretion. TRPML3 is involved in endosomal fusion and trafficking events.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293T expressing TRPMLs) start->cell_culture electrophysiology Electrophysiology (Patch-Clamp) cell_culture->electrophysiology calcium_imaging Calcium Imaging (Fura-2 AM) cell_culture->calcium_imaging autophagy_assay Autophagy Assay (Western Blot for LC3-II/p62) cell_culture->autophagy_assay tfeb_assay TFEB Translocation (Immunofluorescence) cell_culture->tfeb_assay data_analysis Data Analysis (IC50/EC50 Determination) electrophysiology->data_analysis calcium_imaging->data_analysis autophagy_assay->data_analysis tfeb_assay->data_analysis end End data_analysis->end

General experimental workflow for comparing ML-SI3 enantiomers.

Detailed Experimental Protocols

To facilitate the replication and extension of the findings presented, detailed protocols for the key experiments are provided below.

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol is designed to measure the ion channel activity of TRPMLs expressed in a heterologous system like HEK293T cells.

a. Cell Preparation:

  • Seed HEK293T cells stably or transiently expressing the human TRPML channel of interest onto glass coverslips in a 35 mm dish.

  • Allow cells to adhere and grow to 50-70% confluency.

  • Prior to recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

b. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 3 Mg-ATP, 0.2 Na-GTP (pH adjusted to 7.2 with CsOH).

c. Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) with a target cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -60 mV.

  • Apply voltage ramps from -100 mV to +100 mV over 200 ms every 5 seconds to elicit TRPML currents.

  • After establishing a stable baseline current, perfuse the bath with the external solution containing either this compound or (1R,2R)-ML-SI3 at various concentrations.

  • For activators, record the increase in current. For inhibitors, pre-apply a known agonist (e.g., 10 µM ML-SA1) to activate the channel and then co-apply the inhibitor.

  • Record currents and analyze the data to determine IC50 or EC50 values using appropriate software (e.g., Clampfit, GraphPad Prism).

Calcium Imaging

This protocol measures changes in intracellular calcium concentration upon modulation of TRPML channels.

a. Cell Preparation and Dye Loading:

  • Seed cells onto glass-bottom dishes.

  • Wash cells once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing 20 mM HEPES.

  • Incubate cells with 2-5 µM Fura-2 AM in HBSS for 30-45 minutes at 37°C in the dark.

  • Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification for at least 20 minutes at room temperature.

b. Imaging Procedure:

  • Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Excite Fura-2 alternately at 340 nm and 380 nm, and collect the emission at 510 nm.

  • Acquire baseline fluorescence ratios for 1-2 minutes.

  • Apply the test compound (this compound or (1R,2R)-ML-SI3) at the desired concentration. For inhibitors, co-application with an agonist may be necessary.

  • Record the change in the 340/380 nm fluorescence ratio over time.

  • At the end of each experiment, calibrate the Fura-2 signal by determining the maximum fluorescence ratio (Rmax) with the addition of a calcium ionophore (e.g., 5 µM ionomycin) in the presence of high extracellular calcium, and the minimum ratio (Rmin) after chelating calcium with EGTA.

Autophagy Assay (Western Blot for LC3-II and p62)

This protocol assesses the autophagic flux by measuring the levels of key autophagy-related proteins.

a. Cell Treatment and Lysis:

  • Treat cells with the desired concentrations of this compound or (1R,2R)-ML-SI3 for a specified time (e.g., 6-24 hours). Include a positive control (e.g., starvation or rapamycin) and a negative control (vehicle). To measure autophagic flux, a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) should be added for the last 2-4 hours of treatment.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

b. Western Blotting:

  • Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and the lipidated, autophagosome-associated LC3-II) and p62/SQSTM1 overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of LC3-II and p62 to the loading control. An increase in the LC3-II/LC3-I ratio and accumulation of p62 upon treatment in the presence of a lysosomal inhibitor indicates an increase in autophagic flux.

TFEB Nuclear Translocation Assay (Immunofluorescence)

This protocol visualizes the subcellular localization of TFEB.

a. Cell Treatment and Fixation:

  • Grow cells on glass coverslips and treat them with the ML-SI3 enantiomers as described for the autophagy assay.

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with 1% BSA in PBST for 30 minutes.

b. Immunostaining and Imaging:

  • Incubate the cells with a primary antibody against TFEB overnight at 4°C.

  • Wash the cells with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides.

  • Image the cells using a fluorescence or confocal microscope.

  • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB in a significant number of cells to determine the extent of nuclear translocation.

This guide provides a foundational understanding of the distinct pharmacological profiles of this compound and (1R,2R)-ML-SI3. The provided data and protocols should empower researchers to effectively utilize these powerful chemical tools to further elucidate the complex biology of TRPML channels.

Validation of (1S,2S)-ML-SI3 specificity for TRPML channels

Author: BenchChem Technical Support Team. Date: November 2025

(1S,2S)-ML-SI3 has emerged as a critical chemical tool for dissecting the intricate roles of Transient Receptor Potential Mucolipin (TRPML) channels in cellular physiology. This guide provides a comparative analysis of this compound's specificity for the three TRPML isoforms (TRPML1, TRPML2, and TRPML3), contrasting its activity with its enantiomer, (1R,2R)-ML-SI3, and other common TRPML modulators. Detailed experimental protocols and signaling pathway diagrams are presented to support the validation of its specific activity.

Comparative Analysis of TRPML Channel Modulators

This compound exhibits a unique, isoform-specific modulatory profile, acting as a potent inhibitor of TRPML1 while simultaneously activating TRPML2 and TRPML3.[1] This dual activity distinguishes it from its enantiomer, (1R,2R)-ML-SI3, which functions as a non-selective inhibitor of all three TRPML channels.[2] This stereospecificity is crucial for researchers aiming to selectively probe the functions of TRPML2 and TRPML3 without globally suppressing all TRPML channel activity.

Other commonly used TRPML modulators, such as ML-SA1, are potent activators of TRPML1 and also show activity towards TRPML2 and TRPML3, though with varying potencies.[3] The distinct pharmacological profiles of these compounds allow for a multi-faceted approach to elucidating the specific contributions of each TRPML isoform to cellular processes.

CompoundTargetActionIC50 / EC50 (µM)Reference
This compound TRPML1InhibitorIC50 = 5.9[1]
TRPML2ActivatorEC50 = 2.7[1]
TRPML3ActivatorEC50 = 10.8[1]
(1R,2R)-ML-SI3 TRPML1InhibitorIC50 = 1.6[2]
TRPML2InhibitorIC50 = 2.3[2]
TRPML3InhibitorIC50 = 12.5[2]
ML-SA1 TRPML1ActivatorEC50 ≈ 0.2-0.5
TRPML2ActivatorEC50 ≈ 0.2-0.5
TRPML3ActivatorEC50 ≈ 0.2-0.5
ML-SI3 (racemic) TRPML1InhibitorIC50 = 4.7[4]
TRPML2InhibitorIC50 = 1.7[4]

Experimental Protocols for Specificity Validation

The specific actions of this compound on TRPML channels can be validated through a combination of electrophysiological and cell-based functional assays.

Patch-Clamp Electrophysiology

This technique directly measures the ion channel activity.

  • Whole-Cell Patch-Clamp for Plasma Membrane Expressed Channels:

    • Cell Preparation: HEK293 cells are transiently transfected with a plasma membrane-targeted version of the desired TRPML channel (e.g., TRPML1-4A, where lysosomal targeting motifs are mutated).[5]

    • Recording Solutions:

      • Extracellular Solution (ECS): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH. For mimicking the acidic lysosomal lumen when studying plasma membrane-expressed channels, the pH can be adjusted to 4.6 with MES and HCl.[6]

      • Intracellular Solution (Pipette): Containing (in mM): 140 Cs-methanesulfonate, 5 NaCl, 1 MgCl2, 10 HEPES, 10 EGTA, pH adjusted to 7.2 with CsOH.[6]

    • Procedure:

      • A glass micropipette filled with the intracellular solution is sealed onto the surface of a transfected cell.

      • The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.

      • Membrane currents are recorded in response to voltage ramps (e.g., -140 mV to +60 mV).[7]

      • The baseline current is established, followed by perfusion of the test compound (this compound, (1R,2R)-ML-SI3, or other modulators) at various concentrations to determine its effect on channel currents. For activators, an increase in current is expected, while for inhibitors, a decrease in agonist-evoked current is measured.

  • Endo-Lysosomal Patch-Clamp for Native Channels:

    • Lysosome Enlargement: Cells are treated with a substance like vacuolin-1 for at least 2 hours to induce the swelling of endo-lysosomes.[8]

    • Lysosome Isolation: The plasma membrane of the cell is ruptured, and the enlarged lysosomes are released and can be identified for patching.[8]

    • Recording: The procedure is similar to whole-cell patch-clamp, but the pipette is sealed onto the isolated lysosome. This allows for the study of the channels in their native environment.

Calcium Imaging

This method assesses the functional consequence of channel modulation by measuring changes in intracellular calcium levels.

  • Cell Preparation: Cells endogenously expressing or overexpressing the target TRPML channel are grown on glass coverslips.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 4 µM for 45 minutes at 37°C).[4]

  • Imaging:

    • The coverslip is mounted on a perfusion chamber on a fluorescence microscope.

    • Cells are perfused with a buffered solution (e.g., HEPES-buffered saline).

    • Baseline fluorescence is recorded.

    • The cells are then perfused with the test compound. An increase in the fluorescence ratio (e.g., 340/380 nm for Fura-2) indicates an increase in intracellular calcium, consistent with channel activation.[9] For inhibitors, their ability to block an agonist-induced calcium increase is measured.

Lysosomal Exocytosis Assay

This assay measures a downstream cellular process regulated by TRPML1.

  • Cell Culture: Cells, such as ARPE-19, are grown to confluence.

  • Treatment: Cells are treated with a TRPML1 agonist (e.g., ML-SA1) in the presence or absence of the inhibitor (this compound).

  • Measurement: The activity of a lysosomal enzyme, such as acid phosphatase, is measured in the extracellular medium. An increase in extracellular enzyme activity is indicative of lysosomal exocytosis, which is expected to be stimulated by TRPML1 activation and inhibited by this compound.[10]

Autophagy Flux Assay

TRPML channels are involved in the regulation of autophagy.

  • Cell Preparation: Cells are transfected with a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) or treated to monitor endogenous LC3-II levels.

  • Treatment: Cells are treated with autophagy inducers (e.g., starvation) in the presence or absence of TRPML modulators.

  • Analysis: Autophagic flux can be measured by:

    • Western Blot: Quantifying the levels of LC3-II and the autophagy substrate p62/SQSTM1. A blockage in autophagy will lead to the accumulation of both proteins.[11]

    • Fluorescence Microscopy: In cells expressing mRFP-GFP-LC3, autophagosomes appear as yellow puncta (both GFP and RFP fluorescence), while autolysosomes appear as red puncta (GFP is quenched in the acidic lysosome). An increase in red puncta indicates a functional autophagic flux.

Signaling Pathways and Experimental Workflows

The specific modulation of TRPML channels by this compound has significant implications for various cellular signaling pathways.

TRPML1_Inhibition_Pathway cluster_lysosome Lysosome TRPML1 TRPML1 Ca_cytosol Cytosolic Ca²⁺ TRPML1->Ca_cytosol Ca²⁺ Efflux Ca_lumen Ca²⁺ ML_SI3 This compound ML_SI3->TRPML1 Inhibits Lysosomal_Exocytosis Lysosomal Exocytosis Ca_cytosol->Lysosomal_Exocytosis Regulates Autophagy Autophagy Ca_cytosol->Autophagy Regulates Endo_Lysosomal_Trafficking Endo-Lysosomal Trafficking Ca_cytosol->Endo_Lysosomal_Trafficking Regulates

Caption: Inhibition of TRPML1 by this compound blocks lysosomal Ca²⁺ efflux.

TRPML2_3_Activation_Pathway cluster_endosome Endosome/Lysosome TRPML2_3 TRPML2 / TRPML3 Ca_cytosol Cytosolic Ca²⁺ TRPML2_3->Ca_cytosol Ca²⁺ Efflux Ca_lumen Ca²⁺ ML_SI3 This compound ML_SI3->TRPML2_3 Activates Immune_Response Immune Response Ca_cytosol->Immune_Response Modulates Vesicular_Trafficking Vesicular Trafficking Ca_cytosol->Vesicular_Trafficking Regulates

Caption: Activation of TRPML2/3 by this compound promotes endo-lysosomal Ca²⁺ efflux.

Experimental_Workflow start Start cell_prep Cell Culture & Transfection start->cell_prep electrophys Patch-Clamp Electrophysiology cell_prep->electrophys ca_imaging Calcium Imaging cell_prep->ca_imaging functional_assay Functional Assays (Exocytosis, Autophagy) cell_prep->functional_assay data_analysis Data Analysis (IC50/EC50) electrophys->data_analysis ca_imaging->data_analysis functional_assay->data_analysis conclusion Conclusion on Specificity data_analysis->conclusion

References

A Comparative Guide to the Efficacy of (1S,2S)-ML-SI3 and Other TRPML1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of (1S,2S)-ML-SI3 with other known inhibitors of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel. The information presented herein is based on available experimental data to assist researchers in selecting the appropriate tools for their studies of lysosomal function and related diseases.

Overview of TRPML1 and its Inhibition

Transient Receptor Potential Mucolipin 1 (TRPML1) is a crucial cation channel primarily located on the membrane of lysosomes and late endosomes. It plays a vital role in regulating lysosomal calcium homeostasis, which is essential for a wide range of cellular processes, including autophagy, vesicle trafficking, and lysosomal exocytosis.[1] Dysfunctional TRPML1 is associated with the lysosomal storage disorder Mucolipidosis type IV (MLIV). Consequently, small molecule modulators of TRPML1, including inhibitors, are invaluable tools for studying its physiological roles and as potential therapeutic agents.

This compound is a stereoisomer of the more broadly characterized TRPML inhibitor, ML-SI3.[2] It acts as a channel blocker, directly occluding the pore of the TRPML1 channel.[3] Cryo-electron microscopy studies have revealed that ML-SI3 binds within a hydrophobic cavity of the TRPML1 channel, the same site as the synthetic agonist ML-SA1, suggesting a competitive mechanism of action for agonist-induced channel activation.[3][4] However, ML-SI3 does not inhibit the activation of the channel by its endogenous ligand, phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[3][4]

Comparative Efficacy of TRPML1 Inhibitors

The efficacy of various compounds as TRPML1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The following table summarizes the available quantitative data for this compound and other selected TRPML1 inhibitors.

InhibitorTRPML1 IC50 (µM)TRPML2 IC50/EC50 (µM)TRPML3 IC50/EC50 (µM)Notes
This compound 5.9[5]2.7 (EC50)[5]10.8 (EC50)[5]Activator of TRPML2 and TRPML3.
(1R,2R)-ML-SI3 1.6[6]2.3[6]12.5[6]More potent inhibitor of TRPML1 and TRPML2 compared to its enantiomer.
ML-SI1 15[7]Weak effect-Racemic mixture of diastereomers.
Verapamil --Blocked at 1000[1]A calcium channel blocker with reported inhibitory effects on TRPML channels, though specific IC50 for TRPML1 is not well-defined.
Loperamide ---A µ-opioid receptor agonist with some reported off-target ion channel effects, but its direct inhibitory activity on TRPML1 is not established.
Gefitinib ---An EGFR tyrosine kinase inhibitor; its direct interaction with and inhibition of TRPML1 has not been quantitatively characterized.

EC50 (half-maximal effective concentration) is provided for activating effects.

Signaling Pathway and Experimental Workflow

To understand the context in which these inhibitors are studied, the following diagrams illustrate the TRPML1 signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.

TRPML1_Signaling_Pathway cluster_lysosome Lysosome cluster_cytosol Cytosol TRPML1 TRPML1 Ca_cytosol Ca²⁺ (Cytosol) TRPML1->Ca_cytosol Ca²⁺ Efflux Ca_lumen Ca²⁺ (Lumen) PI35P2 PI(3,5)P₂ PI35P2->TRPML1 Activates ML_SA1 ML-SA1 (Agonist) ML_SA1->TRPML1 Activates ML_SI3 This compound (Inhibitor) ML_SI3->TRPML1 Inhibits Downstream Downstream Signaling (e.g., Autophagy, Trafficking) Ca_cytosol->Downstream

TRPML1 signaling pathway in the lysosome.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 cells expressing TRPML1) Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Ca_Imaging Calcium Imaging (Fura-2 AM) Cell_Culture->Ca_Imaging Inhibitor_Prep Prepare Inhibitor Solutions (this compound, etc.) Inhibitor_Prep->Patch_Clamp Inhibitor_Prep->Ca_Imaging Current_Analysis Analyze Current Inhibition Patch_Clamp->Current_Analysis Fluorescence_Analysis Analyze Fluorescence Change Ca_Imaging->Fluorescence_Analysis IC50_Calc Calculate IC₅₀ Values Current_Analysis->IC50_Calc Fluorescence_Analysis->IC50_Calc

Workflow for evaluating TRPML1 inhibitor efficacy.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This method directly measures the ion flow through TRPML1 channels in the cell membrane.

1. Cell Preparation:

  • Culture cells (e.g., HEK293T) stably or transiently expressing human TRPML1 on glass coverslips.

  • For experiments, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an extracellular solution (ECS) containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

2. Pipette Preparation:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution (ICS).

  • The ICS should contain (in mM): 140 Cs-gluconate, 5 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2 with CsOH.

3. Recording:

  • Establish a giga-ohm seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the membrane potential at a holding potential of -60 mV.

  • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPML1 currents.

  • To activate TRPML1, perfuse the cells with ECS containing a known agonist (e.g., 10 µM ML-SA1).

  • Once a stable baseline current is established, co-apply the agonist with varying concentrations of the inhibitor (this compound or other compounds) to determine the dose-dependent inhibition.

4. Data Analysis:

  • Measure the peak inward current at a negative potential (e.g., -100 mV).

  • Plot the percentage of current inhibition against the inhibitor concentration.

  • Fit the data to a Hill equation to determine the IC50 value.

Lysosomal Calcium Release Assay using Fura-2 AM

This fluorescence-based assay measures changes in cytosolic calcium concentration resulting from lysosomal calcium release.

1. Cell Preparation and Dye Loading:

  • Plate cells in 96-well black-walled, clear-bottom plates.

  • Wash the cells with a loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Load the cells with 5 µM Fura-2 AM in loading buffer for 45-60 minutes at 37°C in the dark.

  • After loading, wash the cells twice with the loading buffer to remove extracellular dye.

2. Calcium Measurement:

  • Place the plate in a fluorescence plate reader or on a fluorescence microscope equipped for ratiometric imaging.

  • Excite Fura-2 at 340 nm and 380 nm, and measure the emission at 510 nm.[8][9]

  • Establish a stable baseline fluorescence ratio (F340/F380).

  • Pre-incubate the cells with different concentrations of the inhibitor for a defined period.

  • Stimulate lysosomal calcium release by adding a TRPML1 agonist (e.g., 10 µM ML-SA1).

  • Record the change in the F340/F380 ratio over time.

3. Data Analysis:

  • The change in the fluorescence ratio is proportional to the change in intracellular calcium concentration.

  • Calculate the peak response following agonist addition in the presence and absence of the inhibitor.

  • Determine the percentage of inhibition for each inhibitor concentration.

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to determine the IC50 value.

Conclusion

This compound is a potent inhibitor of TRPML1, though it exhibits activating properties towards TRPML2 and TRPML3, a crucial consideration for its use in experimental systems. Its enantiomer, (1R,2R)-ML-SI3, demonstrates higher potency for TRPML1 and TRPML2 inhibition. When compared to other less characterized compounds like verapamil, loperamide, and gefitinib, the ML-SI3 series offers a more defined and potent tool for specifically targeting TRPML channels. The selection of an appropriate inhibitor will depend on the specific research question, including the desired isoform selectivity and the experimental context. The provided protocols offer a starting point for the quantitative evaluation of these and other novel TRPML1 inhibitors.

References

Verifying the Enantiomeric Purity of (1S,2S)-ML-SI3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug discovery and pharmacology, the stereochemistry of a molecule is paramount. Enantiomers, mirror-image isomers of a chiral compound, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of analytical methods for verifying the enantiomeric purity of (1S,2S)-ML-SI3, a modulator of Transient Receptor Potential Mucolipin (TRPML) channels. We also present a comparison of this compound with alternative TRPML modulators, supported by experimental data.

This compound, also known as (+)-trans-ML-SI3, and its enantiomer, (1R,2R)-ML-SI3 ((-)-trans-ML-SI3), have distinct activities on TRPML channels. While this compound acts as an inhibitor of TRPML1 and an activator of TRPML2 and TRPML3, its enantiomer is a more potent inhibitor of both TRPML1 and TRPML2.[1][2][3] This underscores the critical need for accurate determination of enantiomeric purity to ensure the specificity of experimental results.

Comparison of this compound with Alternative TRPML Modulators

The selection of a chemical tool for studying TRPML channel function depends on the specific research question, particularly the desired isoform selectivity. Here, we compare the activity of this compound with two other known TRPML modulators: ML-SI1 and Estradiol Methyl Ether (EDME).

CompoundTarget(s)ActivityIC50 / EC50 ValuesKey Characteristics
This compound TRPML1, TRPML2, TRPML3Inhibitor/ActivatorTRPML1 (Inhibitor): IC50 = 5.9 µM[1][3]TRPML2 (Activator): EC50 = 2.7 µM[3][4]TRPML3 (Activator): EC50 = 10.8 µM[3]Enantiomer-specific dual activity.
(1R,2R)-ML-SI3 TRPML1, TRPML2, TRPML3Potent InhibitorTRPML1 (Inhibitor): IC50 = 1.6 µM[1][2]TRPML2 (Inhibitor): IC50 = 2.3 µM[1][2]TRPML3 (Weak Inhibitor): IC50 = 12.5 µM[1][2]More potent inhibitor of TRPML1 and TRPML2 compared to its enantiomer.
ML-SI1 TRPML1, TRPML2InhibitorTRPML1 (Inhibitor): IC50 = 15 µM[5][6]An inseparable racemic mixture of diastereomers with weaker inhibitory activity on TRPML1 compared to the trans-ML-SI3 enantiomers.[1]
EDME TRPML1Selective InhibitorTRPML1 (Inhibitor): IC50 = 0.6 µM[7]A highly potent and isoform-selective TRPML1 antagonist.[7]

Analytical Methods for Enantiomeric Purity Determination

The baseline separation of this compound and its enantiomer is crucial for accurate quantification. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC) are the most reliable and widely used techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric separations. The development of a specific method for the enantiomers of trans-ML-SI3 has been reported, enabling their separation and pharmacological characterization.[8]

Experimental Protocol: Chiral HPLC

ParameterSpecification
Column Daicel CHIRALPAK® IA, IB, IC, or IG (or similar polysaccharide-based chiral stationary phase)
Dimensions 4.6 x 250 mm, 5 µm particle size
Mobile Phase A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio needs to be optimized. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, often providing faster separations and reduced solvent consumption. It is particularly well-suited for the separation of chiral amines.

Experimental Protocol: Chiral SFC

ParameterSpecification
Column Daicel CHIRALPAK® IA, IB, IC, or IG (or similar polysaccharide-based chiral stationary phase)
Dimensions 4.6 x 150 mm, 3 µm particle size
Mobile Phase Supercritical CO2 and a polar co-solvent (e.g., methanol or ethanol) with an additive (e.g., diethylamine or trifluoroacetic acid) to improve peak shape. A typical gradient could be 5% to 40% co-solvent over 5 minutes.
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 254 nm and/or Mass Spectrometry (MS)
Injection Volume 5 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for determining enantiomeric purity and the signaling pathway of TRPML channels.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_analysis Data Analysis sample ML-SI3 Sample dissolve Dissolve in Mobile Phase sample->dissolve hplc_sfc Chiral HPLC / SFC System dissolve->hplc_sfc separation Enantiomeric Separation on Chiral Column hplc_sfc->separation detection UV/MS Detection separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration purity Enantiomeric Purity (% ee) integration->purity

Experimental workflow for enantiomeric purity determination.

TRPML_signaling TRPML1 TRPML1 Ca_ion Ca²⁺ Efflux TRPML1->Ca_ion TRPML2 TRPML2 TRPML2->Ca_ion TRPML3 TRPML3 TRPML3->Ca_ion S_MLSI3 This compound S_MLSI3->TRPML1 Inhibits S_MLSI3->TRPML2 Activates S_MLSI3->TRPML3 Activates R_MLSI3 (1R,2R)-ML-SI3 R_MLSI3->TRPML1 Inhibits R_MLSI3->TRPML2 Inhibits EDME EDME EDME->TRPML1 Inhibits (Selective) MLSI1 ML-SI1 MLSI1->TRPML1 Inhibits

Modulation of TRPML channels by this compound and alternatives.

References

A Comparative Analysis of (1S,2S)-ML-SI3 Across Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

(1S,2S)-ML-SI3 , a stereoisomer of the broader TRPML channel modulator ML-SI3, presents a unique pharmacological profile with distinct effects on the three members of the transient receptor potential mucolipin (TRPML) channel family. This guide provides a comprehensive comparative analysis of this compound's performance in various cell lines, supported by experimental data and detailed protocols to aid researchers in its effective application.

Data Presentation: Unveiling the Specificity of this compound

The activity of this compound is highly dependent on the specific TRPML channel isoform. This differential activity is a critical consideration when selecting cell lines for investigation, as the expression levels of TRPML1, TRPML2, and TRPML3 will dictate the cellular response.

CompoundTargetActivityIC50 / EC50 (µM)Reference Cell System
This compound TRPML1Inhibition5.9HEK293T cells overexpressing TRPML1
TRPML2Activation2.7HEK293T cells overexpressing TRPML2
TRPML3Activation10.8HEK293T cells overexpressing TRPML3
(1R,2R)-ML-SI3 (Enantiomer) TRPML1Inhibition1.6HEK293T cells overexpressing TRPML1
TRPML2Inhibition2.3HEK293T cells overexpressing TRPML2
TRPML3Inhibition12.5HEK293T cells overexpressing TRPML3
ML-SI3 (cis/trans mix) TRPML1Inhibition4.7Not specified
TRPML2Inhibition1.7Not specified

Table 1: Comparative Activity of ML-SI3 Isomers on TRPML Channels. This table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound and its enantiomer, (1R,2R)-ML-SI3, against the three human TRPML channel isoforms.[1][2][3] The data highlights the opposing effects of this compound on TRPML1 versus TRPML2 and TRPML3.

Experimental Protocols: Methodologies for Cellular Analysis

To facilitate reproducible research, detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on different cell lines.

Materials:

  • Cell lines of interest (e.g., a panel of cancer cell lines like HeLa, A-375, and a non-cancerous cell line like HEK293T)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

  • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of Autophagy Markers (LC3 and p62)

This protocol allows for the assessment of this compound's effect on autophagy in different cell lines.

Materials:

  • Cell lines of interest

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Plate cells and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include positive and negative controls for autophagy induction (e.g., starvation or rapamycin).

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and normalize the levels of LC3-II to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagic flux.

Calcium Imaging

This protocol is for monitoring intracellular calcium changes in response to this compound.

Materials:

  • Cell lines of interest grown on glass-bottom dishes

  • This compound

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Fluorescence microscope with a calcium imaging system

Procedure:

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Wash the cells with the imaging buffer to remove excess dye.

  • Mount the dish on the microscope stage and acquire a baseline fluorescence signal.

  • Add this compound at the desired concentration to the imaging buffer and continuously record the fluorescence changes over time.

  • For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated to determine the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity (ΔF/F0) is calculated.

  • Analyze the data to determine the kinetics and magnitude of the calcium response in different cell lines.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

G cluster_membrane Lysosomal/Endosomal Membrane cluster_cytosol Cytosol TRPML1 TRPML1 Ca2_release Ca²⁺ Release TRPML1->Ca2_release Decreases Autophagy_Inhibition Autophagy Inhibition TRPML1->Autophagy_Inhibition Leads to TRPML2 TRPML2 TRPML2->Ca2_release Increases TRPML3 TRPML3 TRPML3->Ca2_release Increases MLSI3 This compound MLSI3->TRPML1 Inhibits MLSI3->TRPML2 Activates MLSI3->TRPML3 Activates Autophagy_Activation Autophagy Activation Ca2_release->Autophagy_Activation Modulates Chemokine_Release Chemokine Release Ca2_release->Chemokine_Release Promotes G start Seed Cells in 96-well Plate treat Treat with this compound start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance (570nm) solubilize->read analyze Analyze Data (IC50) read->analyze G cluster_TRPML1 TRPML1 Signaling in Cancer cluster_TRPML2 TRPML2 Signaling in Immune Cells TRPML1 TRPML1 Ca_lysosome Lysosomal Ca²⁺ TRPML1->Ca_lysosome Release Autophagy Autophagy TRPML1->Autophagy Regulates ROS ROS Mitigation TRPML1->ROS Regulates mTORC1 mTORC1 Ca_lysosome->mTORC1 Activates mTORC1->Autophagy Inhibits Cell_Survival Cancer Cell Survival mTORC1->Cell_Survival Autophagy->Cell_Survival ROS->Cell_Survival TRPML2 TRPML2 Ca_endosome Endosomal Ca²⁺ TRPML2->Ca_endosome Release Chemokine Chemokine Release (e.g., CCL2) Ca_endosome->Chemokine Immune_Migration Immune Cell Migration Chemokine->Immune_Migration

References

Unveiling the Therapeutic Potential of (1S,2S)-ML-SI3 in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-ML-SI3, a specific stereoisomer of the broader ML-SI3 compound, is recognized for its activity as a modulator of Transient Receptor Potential Mucolipin (TRPML) channels. While direct experimental data on the synergistic or antagonistic effects of this compound with other drugs remains to be published, a growing body of evidence on the effects of TRPML1 inhibition suggests a promising future for this compound in combination therapies, particularly in oncology. This guide provides an objective comparison of the potential performance of this compound in combination with other therapeutic agents, supported by experimental data from studies on TRPML1 inhibition.

Synergistic Potential of TRPML1 Inhibition with Chemotherapeutic Agents

The inhibition of the TRPML1 channel, a primary target of this compound, has been shown to sensitize cancer cells to conventional chemotherapy. This suggests a synergistic relationship that could enhance therapeutic efficacy and potentially overcome drug resistance.

TRPML1 Inhibitor/Method Combination Drug Cell Line Observed Effect Potential Mechanism Citation
TRPML1 KnockdownChemotherapeuticsAcute Myeloid Leukemia (AML) cellsEnhanced chemosensitivity, reduced tumor growth in vivo.Impaired autophagy, increased Reactive Oxygen Species (ROS) production.[1]
ML-SI1 (TRPML1 inhibitor)DoxorubicinBreast cancer cellsEnhanced sensitivity to doxorubicin.Promotion of ferroptosis in cancer stem cells.[2]
ML-SI1 (TRPML1 inhibitor)CisplatinOvarian cancer cellsSensitization of resistant cells to cisplatin.Interruption of lysosomal exocytosis-mediated drug efflux.[3]
TRPML1 DownregulationChemotherapy DrugsTriple-Negative Breast Cancer (TNBC) cellsEnhanced sensitivity to chemotherapy.Inhibition of mitochondrial respiration and glycolysis, leading to apoptosis.[4][5]

Note: The data presented is for TRPML1 inhibition in general, as direct studies on this compound in drug combinations are not yet available. ML-SI1 is a closely related TRPML1 inhibitor.

Experimental Protocols

Assessment of Drug Synergy Using the Combination Index (CI) Method

A standard method to quantitatively assess the interaction between two drugs is the calculation of the Combination Index (CI), based on the Chou-Talalay method.

1. Cell Viability Assay:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of Drug A (this compound) alone, Drug B (e.g., a chemotherapeutic agent) alone, and combinations of both drugs at a constant ratio (e.g., based on their respective IC50 values). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Viability Measurement: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial kit like CellTiter-Glo®.

2. Data Analysis and CI Calculation:

  • Determine the fraction of affected (fa) cells for each treatment compared to the vehicle control.

  • Use software like CompuSyn to calculate the CI values based on the following equation for two drugs: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

    • (Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that are required to produce x% effect.

    • (D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that also produce x% effect.[6]

  • Interpretation of CI values:

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.[6]

A graphical representation of the data, such as an isobologram, can also be used to visualize the nature of the drug interaction.[7]

Visualizing the Mechanisms and Workflows

Signaling Pathways of TRPML1 Inhibition in Cancer

The synergistic effects of TRPML1 inhibition are thought to be mediated through its influence on several key cellular pathways, including autophagy, mTORC1 signaling, and the generation of reactive oxygen species (ROS).

TRPML1_Signaling cluster_inhibition TRPML1 Inhibition cluster_pathways Cellular Effects cluster_outcome Therapeutic Outcome TRPML1_Inhibition This compound Autophagy Autophagy Modulation TRPML1_Inhibition->Autophagy Inhibits/Modulates mTORC1 mTORC1 Signaling TRPML1_Inhibition->mTORC1 Inhibits ROS ROS Production TRPML1_Inhibition->ROS Increases Lysosomal_Exocytosis Lysosomal Exocytosis TRPML1_Inhibition->Lysosomal_Exocytosis Inhibits Synergy Synergistic Cell Death with Chemotherapy Autophagy->Synergy mTORC1->Synergy ROS->Synergy Lysosomal_Exocytosis->Synergy Synergy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assay Data Acquisition cluster_analysis Data Analysis cell_seeding Seed Cancer Cells drug_prep Prepare Drug Dilutions (this compound, Drug B, Combinations) cell_seeding->drug_prep treatment Treat Cells drug_prep->treatment incubation Incubate (e.g., 48-72h) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay dose_response Generate Dose-Response Curves viability_assay->dose_response ci_calc Calculate Combination Index (CI) dose_response->ci_calc interpretation Interpret Results: Synergy, Additivity, or Antagonism ci_calc->interpretation Logical_Relationship Target Target TRPML1 with this compound Mechanism Inhibit Autophagy & Increase ROS Target->Mechanism Cellular_Effect Compromise Cancer Cell Survival Mechanisms Mechanism->Cellular_Effect Outcome Increased Sensitivity to Chemotherapy Cellular_Effect->Outcome

References

Safety Operating Guide

Proper Disposal of (1S,2S)-ML-SI3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release – Researchers and laboratory personnel are advised to follow specific procedures for the safe disposal of (1S,2S)-ML-SI3, a bioactive small molecule. In the absence of a dedicated Safety Data Sheet (SDS), this guide provides essential safety and logistical information based on general best practices for chemical waste management. Adherence to these guidelines, in conjunction with institutional and local regulations, is crucial for maintaining a safe laboratory environment.

This compound is a benzenesulfonamide derivative, typically supplied as a powder and often dissolved in dimethyl sulfoxide (DMSO) for experimental use. Proper disposal requires careful consideration of both the solid compound and its solutions.

Key Disposal Considerations

All personnel handling this compound must be familiar with standard laboratory safety protocols and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Disposal procedures should be performed in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data

The following table summarizes key quantitative data relevant to the handling and disposal of this compound.

PropertyValueNotes
Molecular Formula C₂₃H₃₁N₃O₃S
Molecular Weight 429.58 g/mol
Form Powder
Solubility in DMSO ≥ 2 mg/mLMay require sonication to fully dissolve.
Storage Temperature -20°C to -10°CAs a solid.

Disposal Protocols

The proper disposal route for this compound depends on its physical state (solid or in solution) and the nature of any contamination.

Solid Waste Disposal

Unused or expired this compound powder, as well as lab materials grossly contaminated with the solid compound (e.g., weighing boats, spatulas), should be disposed of as solid chemical waste.

Procedure:

  • Carefully collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity

    • The date of accumulation

  • Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials.[1]

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.

Liquid Waste Disposal (DMSO Solutions)

Solutions of this compound in DMSO must be treated as organic solvent waste.

Procedure:

  • Collect all liquid waste containing this compound and DMSO in a designated, sealed, and properly vented container for non-halogenated organic waste.[2]

  • Ensure the waste container is compatible with DMSO.

  • Clearly label the container with all constituents, including "this compound" and "Dimethyl Sulfoxide," and their approximate percentages.[1]

  • Do not mix with incompatible waste streams, such as aqueous or halogenated waste.[1][3]

  • Store the sealed container in a designated satellite accumulation area.

  • Contact your institution's EHS office for collection and disposal, which is typically done via incineration.[4]

Decontamination of Labware

Glassware and other reusable lab equipment that have come into contact with this compound should be decontaminated before washing.

Procedure:

  • Rinse the contaminated surfaces with a suitable organic solvent (e.g., ethanol or isopropanol) to remove residual compound.

  • Collect the rinsate as organic solvent waste.

  • Wash the labware with soap and water as per standard laboratory procedures.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid this compound or Grossly Contaminated Items waste_type->solid_waste Solid liquid_waste Liquid (e.g., DMSO solution) or Contaminated Rinsate waste_type->liquid_waste Liquid labware Contaminated Reusable Labware waste_type->labware Reusable Labware collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Non-Halogenated Solvent Waste Container liquid_waste->collect_liquid decontaminate Decontaminate Labware: Rinse with solvent, then wash labware->decontaminate store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Liquid Waste decontaminate->collect_rinsate collect_rinsate->collect_liquid ehs_pickup Arrange for EHS Disposal store->ehs_pickup

Caption: Disposal decision workflow for this compound waste streams.

It is imperative to consult your institution's specific waste disposal guidelines and your local EHS office to ensure full compliance with all regulations.[6] Never dispose of this compound or its solutions down the drain or in the regular trash.[7]

References

Essential Safety and Operational Guide for Handling (1S,2S)-ML-SI3

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides immediate safety, handling, and disposal guidance for (1S,2S)-ML-SI3 based on available product information and general laboratory safety principles. A comprehensive Safety Data Sheet (SDS) for this specific compound was not found. Therefore, this compound should be handled as a compound with unknown toxicity, and all appropriate safety precautions should be taken. This guide is intended for use by trained research professionals.

This compound is a research chemical used as a modulator of TRPML channels.[1][2][3] Due to the absence of a formal SDS, this guide synthesizes information from chemical suppliers and established laboratory safety protocols to ensure the safe handling and use of this compound.

Personal Protective Equipment (PPE)

When handling this compound in its solid powder form or in solution, the following personal protective equipment is mandatory to minimize exposure.[4][5][6]

Protection Type Recommended PPE Purpose
Eye and Face Protection ANSI-approved safety glasses with side shields (minimum). Chemical splash goggles are required when handling solutions. A face shield should be worn over goggles when there is a significant risk of splashing.[5]To protect eyes and face from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile). For chemicals of unknown toxicity, consider double-gloving or using a more robust glove material.[4][5]To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A flame-resistant laboratory coat, fully buttoned.[6]To protect skin and personal clothing from contamination.
Respiratory Protection Not generally required if handling is performed within a certified chemical fume hood. If a fume hood is not available, a risk assessment should be performed to determine if respiratory protection is necessary.To prevent inhalation of the powder form.
Foot Protection Closed-toe shoes.To protect feet from spills and falling objects.

Operational and Disposal Plan

This section provides a step-by-step guide for the safe handling, storage, and disposal of this compound.

Receiving and Storage

Proper storage is crucial to maintain the integrity of this compound and ensure safety.

Form Storage Temperature Additional Information
Solid (Powder) 4°C (short-term) or -20°C (long-term)[2][7]Protect from light.[2]
In Solvent (e.g., DMSO) -80°C (up to 6 months) or -20°C (up to 1 month)[2]Store in airtight containers to prevent moisture absorption and contamination.
Experimental Protocols: Handling and Solution Preparation

Handling the Solid Compound:

  • All handling of the powdered form of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.[8]

  • Use appropriate tools (e.g., spatulas) for weighing and transferring the powder.

  • Avoid generating dust during handling.

  • Clean all surfaces and equipment thoroughly after use.

Preparation of Stock Solutions: this compound is soluble in DMSO.[2][3] A common stock solution concentration is 100 mg/mL in DMSO, which may require sonication to fully dissolve.[2][3]

Example Protocol for a 10 mM Stock Solution in DMSO:

  • Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: 429.58 g/mol ).

  • In a chemical fume hood, weigh the calculated amount of this compound powder into an appropriate vial.

  • Add the required volume of fresh, anhydrous DMSO to the vial.

  • Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

  • Store the stock solution at -20°C or -80°C, protected from light.[2]

Disposal Plan

As the specific hazards of this compound are not fully characterized, all waste containing this compound must be treated as hazardous chemical waste.

Waste Type Disposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous solid chemical waste.
Solutions containing this compound Collect in a labeled, sealed container for hazardous liquid chemical waste. Segregate from incompatible waste streams (e.g., strong acids or bases).[9][10]
Contaminated Labware (e.g., pipette tips, vials) Dispose of as solid hazardous waste. Do not place in regular trash.

General Disposal Guidelines:

  • Do not dispose of this compound down the drain.[11]

  • All chemical waste disposal must comply with local, state, and federal regulations.[11][12]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

Visual Workflow for Handling this compound

The following diagram outlines the complete lifecycle for handling this compound in a laboratory setting, from receipt to disposal.

G receive Receive Compound store_powder Store Powder (4°C or -20°C, protect from light) receive->store_powder don_ppe Don Appropriate PPE (Lab Coat, Goggles, Gloves) store_powder->don_ppe fume_hood Work in Fume Hood don_ppe->fume_hood weigh Weigh Powder fume_hood->weigh dissolve Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve collect_solid Collect Solid Waste weigh->collect_solid Trace Solid Waste store_solution Store Stock Solution (-20°C or -80°C) dissolve->store_solution experiment Use in Experiment store_solution->experiment collect_liquid Collect Liquid Waste experiment->collect_liquid Liquid Waste collect_contaminated Collect Contaminated Sharps/Labware experiment->collect_contaminated Contaminated Labware dispose Dispose via EHS (Follow Local Regulations) collect_solid->dispose collect_liquid->dispose collect_contaminated->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.